molecular formula C17H24O2 B10753262 (-)-Menthyl benzoate CAS No. 71617-14-6

(-)-Menthyl benzoate

Cat. No.: B10753262
CAS No.: 71617-14-6
M. Wt: 260.4 g/mol
InChI Key: TTYVYRHNIVBWCB-UHFFFAOYSA-N
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Description

(-)-Menthyl benzoate is a chiral ester of high value in synthetic organic chemistry and analytical research. Its primary application lies in its use as a versatile chiral auxiliary and resolving agent. The sterically demanding (-)-menthyl group, derived from natural menthol, imposes significant diastereoselectivity in synthetic transformations, particularly in the asymmetric synthesis of carboxylic acids and alcohols. Researchers utilize this compound to separate enantiomers via classical resolution and to create chiral derivatives for analytical purposes, such as determining enantiomeric excess (ee) by techniques like NMR spectroscopy, HPLC, or GC-MS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71617-14-6

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) benzoate

InChI

InChI=1S/C17H24O2/c1-12(2)15-10-9-13(3)11-16(15)19-17(18)14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3

InChI Key

TTYVYRHNIVBWCB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (-)-Menthyl Benzoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthyl benzoate (B1203000) is a chiral ester with significant applications in organic synthesis, particularly as a chiral auxiliary and in the resolution of racemic mixtures. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and relevant experimental protocols. Furthermore, it explores the biological significance of related menthyl esters, specifically their role in the activation of the Liver X Receptor (LXR) signaling pathway, a key regulator of lipid metabolism and inflammation.

Chemical Structure and Identification

(-)-Menthyl benzoate is an ester formed from the reaction of (-)-menthol and benzoic acid. Its structure incorporates the bulky, chiral menthyl group, which is fundamental to its stereochemical applications.

Table 1: Compound Identification

IdentifierValue
IUPAC Name (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl benzoate
Molecular Formula C₁₇H₂₄O₂
Molecular Weight 260.37 g/mol
CAS Number 26266-77-3
Canonical SMILES CC(C)C1CCC(C(C1)OC(=O)C2=CC=CC=C2)C
InChI Key TTYVYRHNIVBWCB-VNQPRFMTSA-N

Physicochemical Properties

The physical properties of this compound are influenced by both the aromatic benzoate and the aliphatic menthyl moieties.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Odor Characteristic minty odor[1]
Melting Point Data not readily available
Boiling Point Data not readily available
Density Data not readily available
Solubility in Water Slightly soluble[1]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[1]

Note: Specific experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature. These properties are expected to be similar to other high molecular weight esters.

Spectroscopic Data

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show a complex pattern of signals.

  • Aromatic Protons: Signals corresponding to the protons on the benzene (B151609) ring are expected in the downfield region, typically between δ 7.4 and 8.1 ppm.

  • Menthyl Protons: A series of overlapping multiplets for the aliphatic protons of the menthyl group would appear in the upfield region, generally between δ 0.7 and 2.2 ppm. The proton on the carbon bearing the ester group (CH-O) is expected to be a multiplet further downfield, around δ 4.8-5.0 ppm.

  • Methyl Protons: Distinct signals for the three methyl groups of the menthyl moiety would be present in the upfield region.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon: A characteristic signal for the ester carbonyl carbon is expected around 165-167 ppm.

  • Aromatic Carbons: Signals for the carbons of the benzene ring would appear in the aromatic region (δ 128-133 ppm).

  • Menthyl Carbons: The carbons of the menthyl group will resonate in the aliphatic region (δ 16-75 ppm).

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying key functional groups.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1715-1730 cm⁻¹.

  • C-O Stretch: A strong band for the ester C-O stretch will likely be observed in the 1250-1300 cm⁻¹ region.

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

  • C-H Stretch (Aliphatic): Strong bands below 3000 cm⁻¹ will correspond to the C-H bonds of the menthyl group.

Experimental Protocols

4.1. Synthesis of this compound via Fischer Esterification

This protocol is a generalized procedure based on the principles of Fischer esterification.

Materials:

  • (-)-Menthol

  • Benzoic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane (B92381), ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (-)-menthol (1 equivalent), benzoic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4.2. Purification by Column Chromatography

Procedure:

  • Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by TLC analysis of the crude product.

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential biological activities of menthyl esters. Specifically, certain amino acid-menthyl esters have been shown to possess anti-inflammatory and anti-obesity properties through the activation of the Liver X Receptor (LXR).[2][3] LXR is a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[4]

5.1. Activation of the LXR Signaling Pathway

Menthyl esters can act as agonists for LXR. Upon binding, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[5]

LXR_Signaling_Pathway cluster_extracellular Extracellular Menthyl Ester Menthyl Ester LXR LXR Menthyl Ester->LXR Enters Cell & Binds LXR_RXR_complex LXR_RXR_complex LXR->LXR_RXR_complex Heterodimerizes with LXRE LXRE LXR_RXR_complex->LXRE Binds to RXR RXR RXR->LXR_RXR_complex CoR CoR CoR->LXR_RXR_complex Dissociates Target_Genes Target_Genes LXRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological Response Anti-inflammatory Effects & Lipid Metabolism Regulation Proteins->Biological Response Leads to

5.2. Experimental Workflow for Assessing LXR Activation

The following workflow outlines a general approach to investigate the effect of a compound like this compound on the LXR signaling pathway.

LXR_Activation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_outcome Outcome A 1. Culture Macrophages (e.g., THP-1 or RAW 264.7) B 2. Treat cells with This compound A->B C 3. RNA Isolation B->C E 5. Western Blot for LXR target proteins B->E F 6. Luciferase Reporter Assay with LXRE construct B->F D 4. qRT-PCR for LXR target genes (ABCA1, ABCG1) C->D G 7. Quantify changes in gene and protein expression D->G E->G H 8. Determine LXR transcriptional activation F->H

Conclusion

This compound is a valuable chiral compound with established use in stereoselective synthesis. While specific physicochemical data remains elusive in readily accessible literature, its structural features and predicted spectroscopic properties provide a solid foundation for its identification and application. The emerging biological activities of related menthyl esters, particularly their interaction with the LXR signaling pathway, open new avenues for research into their potential therapeutic applications in metabolic and inflammatory diseases. This guide provides a comprehensive resource for researchers and professionals working with or interested in the chemical and biological properties of this compound.

References

(-)-Menthyl benzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of (-)-Menthyl benzoate (B1203000), a key chiral intermediate in various chemical and pharmaceutical applications.

Core Compound Information

(-)-Menthyl benzoate is the ester formed from the reaction of (-)-menthol and benzoic acid. Its chirality, derived from the menthyl group, makes it a valuable tool in asymmetric synthesis.

Physicochemical Data
PropertyValueSource(s)
CAS Number 6284-35-1
Molecular Formula C₁₇H₂₄O₂
Molecular Weight 260.37 g/mol
Appearance Colorless liquid
Odor Faintly minty
Solubility Poorly soluble in water, miscible with organic solvents.

Experimental Protocols

Detailed methodologies for the synthesis and enzymatic resolution involving this compound are outlined below.

Synthesis of this compound via Fischer Esterification

This protocol is adapted from the general procedure for Fischer esterification.

Materials:

  • (-)-Menthol

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol (or another suitable solvent like toluene)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (-)-menthol and a molar equivalent of benzoic acid in a suitable solvent (e.g., toluene).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extraction: Dilute the mixture with diethyl ether and wash sequentially with:

    • Water

    • 5% sodium bicarbonate solution (to neutralize the acid and remove unreacted benzoic acid)

    • Brine

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Enzymatic Resolution of DL-Menthyl Benzoate

This protocol describes the enantioselective hydrolysis of racemic menthyl benzoate to produce (-)-menthol, leaving behind (+)-menthyl benzoate. This method is crucial for the industrial production of enantiomerically pure menthol (B31143).[1]

Materials:

  • D,L-Menthyl benzoate

  • Sodium phosphate (B84403) buffer (e.g., pH 7.0, 100 mM)

  • Candida rugosa lipase (B570770) (recombinant or purified)[1]

  • Toluene (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Suspension: Suspend D,L-menthyl benzoate in the sodium phosphate buffer in a reaction vessel.[1]

  • Enzyme Addition: Add the Candida rugosa lipase to the suspension.[1]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) with vigorous stirring for a set period (e.g., 20 hours).[1] The reaction progress can be monitored by techniques such as gas chromatography (GC) or TLC.

  • Extraction: After the reaction, extract the mixture with toluene.[1]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to isolate the mixture of (-)-menthol and unreacted (+)-menthyl benzoate.[1]

  • Separation: The resulting (-)-menthol and (+)-menthyl benzoate can be separated by distillation or chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural confirmation of this compound.

¹H and ¹³C NMR Data

The following table summarizes expected chemical shifts for this compound. Actual values may vary depending on the solvent and instrument.

NucleusExpected Chemical Shift (ppm)
¹H NMR
Aromatic Protons7.4 - 8.1
Menthyl Protons0.8 - 2.2
O-CH (Menthyl)~4.9
¹³C NMR
Carbonyl Carbon~166
Aromatic Carbons128 - 133
Menthyl Carbons16 - 75

Applications in Research and Development

This compound serves as a valuable chiral auxiliary and intermediate in asymmetric synthesis. Its applications include:

  • Chiral Resolution: As demonstrated in the enzymatic hydrolysis protocol, the benzoate ester of menthol is pivotal in the resolution of racemic mixtures, particularly for the large-scale production of (-)-menthol.

  • Asymmetric Synthesis: The chiral menthyl group can be used to induce stereoselectivity in a variety of chemical reactions, leading to the formation of enantiomerically enriched products.

Process Workflow Diagram

The following diagram illustrates the experimental workflow for the enzymatic resolution of D,L-Menthyl benzoate.

Enzymatic_Resolution_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Work-up cluster_analysis Separation & Analysis start Start suspend Suspend D,L-Menthyl Benzoate in Phosphate Buffer start->suspend Step 1 add_enzyme Add Candida rugosa Lipase suspend->add_enzyme Step 2 incubate Incubate with Stirring (e.g., 40°C, 20h) add_enzyme->incubate Step 3 extract Extract with Toluene incubate->extract Step 4 dry Dry Organic Phase (Na₂SO₄) extract->dry Step 5 concentrate Concentrate (Rotary Evaporator) dry->concentrate Step 6 separate Separate Products (Distillation/Chromatography) concentrate->separate Step 7 end End Products: (-)-Menthol & (+)-Menthyl Benzoate separate->end Step 8

Caption: Workflow for the Enzymatic Resolution of DL-Menthyl Benzoate.

References

Spectroscopic data of (-)-Menthyl benzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of (-)-Menthyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

(-)-Menthyl benzoate is an ester formed from the reaction of (-)-menthol and benzoic acid. Its chemical structure is shown below:

this compound structure
  • Molecular Formula: C₁₇H₂₄O₂[1][2]

  • Molecular Weight: 260.4 g/mol [1][2]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry of this compound, likely utilizing electron ionization (EI), results in the formation of a molecular ion and characteristic fragment ions. The predicted key fragments are summarized in Table 1. The PubChem database indicates a GC-MS entry from the NIST Mass Spectrometry Data Center with top peaks at m/z 105 and 138.[2]

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonFormulaFragmentation Pathway
260Molecular Ion [M]⁺[C₁₇H₂₄O₂]⁺Ionization of the parent molecule
138Menthyl group[C₁₀H₁₈]⁺Cleavage of the ester bond
123Methoxycarbonylcyclohexane fragment[C₈H₁₅O]⁺Rearrangement and fragmentation of the menthyl group
105Benzoyl cation[C₇H₅O]⁺Cleavage of the ester bond with charge retention on the benzoyl group (often the base peak)
77Phenyl cation[C₆H₅]⁺Loss of CO from the benzoyl cation
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not publicly available in the searched databases. However, the expected chemical shifts can be predicted based on the functional groups present in the molecule.

The ¹H NMR spectrum of this compound is anticipated to display signals in two primary regions:

  • Aromatic Region (δ 7.0-8.1 ppm): Protons on the benzene (B151609) ring will appear in this downfield region. The protons ortho to the carbonyl group are expected to be the most deshielded.

  • Aliphatic Region (δ 0.5-5.0 ppm): The protons of the menthyl group will reside in this upfield region, likely showing complex splitting patterns due to the rigid chair conformation of the cyclohexane (B81311) ring and the presence of diastereotopic protons. The proton on the carbon bearing the ester oxygen (CH-O) is predicted to be the most downfield signal in this aliphatic cluster.

The ¹³C NMR spectrum of this compound will exhibit distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the menthyl moiety. The PubChem database indicates the availability of a ¹³C NMR spectrum on SpectraBase.[2]

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (ppm)
Carbonyl (C=O)165-175
Aromatic (C-Ar)128-135
Menthyl (CH-O)70-80
Menthyl (Aliphatic C)15-50
Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not provided in the search results, its characteristic absorption bands can be predicted based on its functional groups. PubChem notes the availability of a vapor phase IR spectrum on SpectraBase.[2]

Table 3: Predicted Infrared Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O (Ester)1715-1735Strong
C-O (Ester)1100-1300Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-3000Medium-Strong
C=C (Aromatic)1450-1600Medium

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Specific parameters may require optimization for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. If quantitative analysis is needed, add a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS).

  • ¹H NMR Acquisition: Acquire the spectrum using a 300-500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a satisfactory signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum can be acquired on the same instrument, typically using a proton-decoupled sequence. A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally necessary due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, it can be analyzed as a neat thin film between two NaCl or KBr plates. Alternatively, a solution in a solvent that has minimal interference in the IR region of interest (e.g., CCl₄ or CHCl₃) can be prepared for analysis in a liquid cell.

  • Data Acquisition: The spectrum should be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning over a range of 4000-400 cm⁻¹. A background spectrum of the empty cell or the pure solvent should be acquired and subsequently subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: A small quantity of the sample can be introduced into the mass spectrometer via a direct insertion probe or, for volatile samples, through the injection port of a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization: Electron ionization (EI) at a standard energy of 70 eV is a common method for this type of molecule.

  • Data Acquisition: The mass spectrum should be acquired over an appropriate mass-to-charge (m/z) range, for instance, from 40 to 300 amu.

Logical Workflow for Spectroscopic Analysis

The diagram below outlines a standard workflow for the spectroscopic characterization of a synthesized organic compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analyze_NMR Analyze NMR Spectra (Chemical Shifts, Coupling) NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Functional Groups) IR->Analyze_IR Analyze_MS Analyze Mass Spectrum (Fragmentation Pattern) MS->Analyze_MS Structure_Elucidation Combine Data for Structure Confirmation Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation Analyze_MS->Structure_Elucidation

Caption: A typical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Unveiling (-)-Menthyl Benzoate: A Technical Guide to Its Synthesis, Characterization, and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthyl benzoate (B1203000), a chiral ester of significant interest in synthetic organic chemistry, is primarily recognized for its role as a chiral auxiliary, particularly in the industrial synthesis of (-)-menthol. While its natural occurrence is exceptionally rare, its synthetic accessibility has made it a valuable tool for chemists. This technical guide provides an in-depth exploration of (-)-menthyl benzoate, focusing on its chemical synthesis through esterification and transesterification, detailed experimental protocols, and comprehensive characterization methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Natural Occurrence: A Rare Sighting

Contrary to some expectations for a menthol (B31143) derivative, this compound is not widely found in nature. A singular report has documented its presence in Syzygium aromaticum (clove), however, this finding is not broadly corroborated in the extensive literature on essential oil components.[1][2] The vast majority of studies on natural aromatic compounds identify methyl benzoate in various plant species.[3][4] Therefore, for practical purposes, this compound is considered a synthetic compound.

Chemical Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established methods: Fischer-Speier esterification of benzoic acid with (-)-menthol and transesterification of an alkyl benzoate with (-)-menthol.

Fischer-Speier Esterification

This direct method involves the reaction of benzoic acid and (-)-menthol in the presence of a strong acid catalyst.

Reaction:

Fischer_Esterification benzoic_acid Benzoic Acid catalyst Acid Catalyst (e.g., H₂SO₄) benzoic_acid->catalyst menthol (-)-Menthol menthol->catalyst ester This compound catalyst->ester water Water ester->water +

Transesterification

Transesterification offers an alternative route, often utilizing methyl benzoate as the benzoate donor. This method can be advantageous due to the favorable equilibrium driven by the removal of the low-boiling alcohol byproduct.

Reaction:

Transesterification methyl_benzoate Methyl Benzoate catalyst Catalyst (e.g., Zinc Compound) methyl_benzoate->catalyst menthol (-)-Menthol menthol->catalyst ester This compound catalyst->ester methanol Methanol ester->methanol +

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis via Fischer Esterification
Parameter Value/Description
Reactants Benzoic acid, (-)-Menthol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Solvent Toluene (for azeotropic removal of water)
Molar Ratio Benzoic acid : (-)-Menthol : H₂SO₄ (1 : 1.2 : 0.05)
Temperature Reflux (approx. 110-120 °C)
Reaction Time 4-6 hours
Work-up 1. Cool the reaction mixture. 2. Dilute with diethyl ether. 3. Wash with saturated NaHCO₃ solution to remove unreacted benzoic acid and catalyst. 4. Wash with brine. 5. Dry the organic layer over anhydrous MgSO₄. 6. Filter and concentrate under reduced pressure.
Purification Flash column chromatography on silica (B1680970) gel.
Synthesis via Transesterification
Parameter Value/Description
Reactants Methyl benzoate, (-)-Menthol
Catalyst Zinc acetate (B1210297) or Sodium methoxide (B1231860)
Molar Ratio Methyl benzoate : (-)-Menthol (1.1 : 1)
Temperature 160-210 °C[5]
Reaction Time 2-5 hours, monitoring the distillation of methanol[5]
Work-up 1. Cool the reaction mixture. 2. If using a sodium methoxide catalyst, neutralize with a weak acid. 3. Distill off excess methyl benzoate under reduced pressure. 4. Dissolve the residue in a suitable solvent (e.g., hexane). 5. Wash with water to remove any remaining catalyst or byproducts. 6. Dry the organic layer and concentrate.
Purification Vacuum distillation or flash column chromatography.

Purification_Workflow cluster_workup Reaction Work-up cluster_purification Purification cooling Cool Reaction Mixture dilution Dilute with Solvent cooling->dilution washing Aqueous Washes (NaHCO₃, Brine) dilution->washing drying Dry Organic Layer washing->drying concentration Solvent Removal drying->concentration column_chromatography Flash Column Chromatography concentration->column_chromatography

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons (benzoate): multiplet around 7.4-8.1 ppm. Methine proton adjacent to oxygen (menthyl): multiplet around 4.9 ppm. Methyl and methylene (B1212753) protons (menthyl): complex multiplets between 0.8-2.2 ppm.[6]
¹³C NMR Carbonyl carbon: ~166 ppm. Aromatic carbons: ~128-133 ppm. Carbon of C-O (menthyl): ~75 ppm. Aliphatic carbons (menthyl): ~16-47 ppm.[7][8]
FT-IR Strong C=O stretch (ester): ~1715 cm⁻¹. C-O stretch: ~1270 cm⁻¹. Aromatic C-H stretches: ~3060 cm⁻¹. Aliphatic C-H stretches: ~2870-2960 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and confirming its molecular weight.

Parameter Value/Description
Column A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
Injection Split injection is typically used.
Oven Program A temperature gradient is employed, for example, starting at 100°C and ramping to 280°C.
MS Detection Electron Ionization (EI) at 70 eV.
Expected M.W. 260.38 g/mol
Key Fragments m/z 105 (benzoyl cation, often the base peak), m/z 138 (menthyl radical cation), m/z 77 (phenyl cation).[9]

Applications in Research and Development

The primary application of this compound is as a chiral resolving agent in the synthesis of optically pure compounds. Its most notable use is in the industrial production of (-)-menthol from racemic menthol. The diastereomeric menthyl benzoates (from d- and l-menthol) exhibit different physical properties, allowing for their separation by fractional crystallization. Subsequent hydrolysis of the separated this compound yields pure (-)-menthol.

Conclusion

This compound is a synthetically valuable chiral compound with limited evidence of natural occurrence. Its preparation through established esterification and transesterification methods is straightforward and yields a product that can be readily purified and characterized using standard laboratory techniques. This guide provides a comprehensive overview for researchers and professionals in drug development, enabling the effective synthesis and utilization of this compound in their work.

References

The Discovery and Historical Synthesis of (-)-Menthyl Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthyl benzoate (B1203000), a chiral ester derived from the naturally occurring (-)-menthol, has played a significant, albeit often understated, role in the historical development of organic chemistry, particularly in the fields of stereochemistry and chiral resolution. This technical guide provides a comprehensive overview of the discovery and historical synthesis of (-)-Menthyl benzoate, presenting a chronological evolution of its preparation from early esterification methods to modern industrial processes. Detailed experimental protocols, comparative data on synthetic yields and physical properties, and visualizations of key synthetic workflows are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, with the IUPAC name [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] benzoate, is a notable chiral molecule that has found significant application as a resolving agent in industrial chemistry. Its utility is prominently highlighted in the large-scale synthesis of enantiomerically pure (-)-menthol, a compound with widespread use in the pharmaceutical, food, and fragrance industries. The synthesis of this compound itself provides a lens through which to view the evolution of synthetic organic chemistry, from classical esterification techniques to more efficient, modern methodologies. This guide will detail the key historical milestones in the synthesis of this important chiral ester.

Discovery and Early Synthesis

While the exact first synthesis of this compound is not definitively documented in a singular "discovery" paper, its preparation would have been achievable following the development of general esterification methods in the late 19th century. The Fischer-Speier esterification, first described in 1895, provided a direct and viable route to esters from carboxylic acids and alcohols in the presence of an acid catalyst. It is highly probable that this compound was first synthesized using this method or a similar acid-catalyzed esterification shortly after the method's inception, given the availability of both (-)-menthol from natural sources and benzoic acid.

Another early and prominent method for ester synthesis, the Schotten-Baumann reaction, discovered in 1883, offered an alternative route using a more reactive acid derivative. This reaction, involving an alcohol and an acyl chloride in the presence of a base, would have also been a feasible method for the early preparation of this compound.

A significant early investigation into the properties of this compound was published in 1929 by H. G. Rule and W. E. MacGillivray in the Journal of the Chemical Society. Their work focused on the influence of ionisable groups on the optical rotatory power of l-menthyl benzoate, indicating that the compound was well-known and accessible to the chemical community by this time.

Historical Synthetic Methodologies

The synthesis of this compound has evolved from classical laboratory-scale preparations to highly optimized industrial processes. The following sections detail the key historical and modern methods.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction towards the formation of the ester, an excess of one reactant (typically the less expensive one) is used, or the water formed during the reaction is removed.

Experimental Protocol: Fischer-Speier Esterification of (-)-Menthol with Benzoic Acid

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of (-)-menthol (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) in a suitable solvent such as toluene (B28343) is prepared.

  • Reflux: The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Work-up: After the reaction is complete (as monitored by the cessation of water collection or by techniques like thin-layer chromatography), the mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted benzoic acid) and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation or recrystallization.

Schotten-Baumann Reaction

The Schotten-Baumann reaction provides a non-equilibrium route to esters by reacting an alcohol with a more reactive acyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Schotten-Baumann Synthesis of this compound

  • Reaction Setup: (-)-Menthol (1.0 eq) is dissolved in an inert organic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a flask. An aqueous solution of a base, typically sodium hydroxide (B78521) (e.g., 10% w/v), is added to create a two-phase system.

  • Acylation: Benzoyl chloride (1.1 eq) is added dropwise to the vigorously stirred biphasic mixture. The reaction is typically exothermic and may require cooling in an ice bath. The base in the aqueous phase neutralizes the hydrochloric acid formed during the reaction.[1][2]

  • Work-up: After the addition is complete, the mixture is stirred for a period to ensure complete reaction. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure to yield crude this compound, which can be purified by vacuum distillation or recrystallization.

Modern Industrial Synthesis: Transesterification

In contemporary industrial applications, particularly for the resolution of racemic menthol, transesterification has become a favored method for the production of menthyl benzoate. This process involves the reaction of an ester (commonly methyl benzoate) with an alcohol (menthol) in the presence of a catalyst to exchange the alcohol group of the ester.

Experimental Protocol: Transesterification of Methyl Benzoate with (±)-Menthol

  • Reaction Setup: A mixture of (±)-menthol (1.0 eq), methyl benzoate (1.05 to 1.5 eq), and a catalyst is charged into a reactor equipped for distillation.[3] Various catalysts can be employed, with zinc compounds such as zinc acetate (B1210297) being particularly effective.[3]

  • Reaction: The mixture is heated to a temperature between 140 and 250 °C.[3] The lower-boiling alcohol (methanol) formed during the transesterification is continuously removed by distillation, which drives the reaction to completion.

  • Purification: Upon completion of the reaction, the excess methyl benzoate is typically removed by vacuum distillation. The resulting racemic menthyl benzoate can then be used directly in the chiral resolution process.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and physical properties of this compound.

Table 1: Comparison of Synthetic Methods for Menthyl Benzoate

Synthesis MethodReactantsCatalyst/BaseSolventTypical YieldKey AdvantagesKey Disadvantages
Fischer-Speier Esterification(-)-Menthol, Benzoic AcidConc. H₂SO₄ or p-TsOHToluene60-80%Inexpensive reagentsReversible reaction, harsh acidic conditions
Schotten-Baumann Reaction(-)-Menthol, Benzoyl ChlorideNaOHDichloromethane/Water>90%High yield, irreversibleUse of corrosive acyl chloride
Transesterification(±)-Menthol, Methyl BenzoateZinc AcetateNone (neat)90-95%[3]High atom economy, suitable for industrial scaleHigh temperatures required

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₂₄O₂[PubChem CID: 93868]
Molecular Weight 260.38 g/mol [PubChem CID: 93868]
Appearance Crystalline solid
Melting Point Not consistently reported
Boiling Point Data not available
Optical Rotation [α]D Varies with solvent and conditions[Rule and MacGillivray, 1929]
¹H NMR (CDCl₃) δ (ppm): 8.05-8.02 (m, 2H), 7.56-7.51 (m, 1H), 7.46-7.41 (m, 2H), 4.93 (td, J = 10.9, 4.4 Hz, 1H), 2.15-2.05 (m, 1H), 1.95-1.85 (m, 1H), 1.75-1.65 (m, 2H), 1.58-1.45 (m, 2H), 1.15-1.05 (m, 2H), 0.95-0.88 (m, 6H), 0.80 (d, J = 7.0 Hz, 3H)(Typical expected shifts)
¹³C NMR (CDCl₃) δ (ppm): 166.2, 132.8, 130.6, 129.5, 128.3, 75.1, 47.2, 41.0, 34.3, 31.5, 26.4, 23.6, 22.1, 20.8, 16.5(Typical expected shifts)
IR (KBr) ν (cm⁻¹): ~2955, 2868 (C-H stretch), ~1715 (C=O stretch), ~1275, 1115 (C-O stretch)(Typical expected absorptions)
MS (EI) m/z (%): 260 (M+), 138, 122, 105, 95, 81, 77[PubChem CID: 93868]

Mandatory Visualizations

The following diagrams illustrate the workflows for the historical and modern synthesis of this compound.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product Menthol (-)-Menthol Reflux Reflux in Toluene (with Dean-Stark Trap) Menthol->Reflux BenzoicAcid Benzoic Acid BenzoicAcid->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Wash_bicarb Wash with NaHCO₃(aq) Reflux->Wash_bicarb Reaction Mixture Wash_brine Wash with Brine Wash_bicarb->Wash_brine Drying Dry over Na₂SO₄ Wash_brine->Drying Evaporation Solvent Evaporation Drying->Evaporation MenthylBenzoate This compound Evaporation->MenthylBenzoate Crude Product

Caption: Workflow for the Fischer-Speier Esterification of this compound.

Schotten_Baumann cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product Menthol (-)-Menthol in DCM Reaction Vigorous Stirring (Biphasic) Menthol->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Dropwise addition Base Aq. NaOH Base->Reaction Separation Separate Layers Reaction->Separation Reaction Mixture Wash Wash with Water Separation->Wash Organic Layer Drying Dry over Na₂SO₄ Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation MenthylBenzoate This compound Evaporation->MenthylBenzoate Crude Product

Caption: Workflow for the Schotten-Baumann Synthesis of this compound.

Transesterification cluster_reactants Reactants cluster_process Process cluster_byproduct Byproduct Removal cluster_purification Purification cluster_product Product Menthol (±)-Menthol Heating Heat (140-250 °C) with Distillation Menthol->Heating MethylBenzoate_reactant Methyl Benzoate MethylBenzoate_reactant->Heating Catalyst Zinc Acetate (cat.) Catalyst->Heating Methanol Methanol (distilled off) Heating->Methanol drives equilibrium Distillation Vacuum Distillation Heating->Distillation Crude Mixture RacemicMenthylBenzoate (±)-Menthyl Benzoate Distillation->RacemicMenthylBenzoate Purified Product

Caption: Industrial Transesterification for the Synthesis of Racemic Menthyl Benzoate.

Conclusion

The synthesis of this compound provides a compelling case study in the evolution of organic synthesis. From its likely initial preparation via classical methods such as the Fischer-Speier and Schotten-Baumann reactions to its large-scale industrial production through efficient transesterification processes, the journey of this chiral ester reflects the broader advancements in chemical methodology. Its enduring importance, particularly in the context of chiral resolution for the production of (-)-menthol, underscores the critical role that such seemingly simple molecules can play in both academic research and industrial applications. This guide has provided a detailed overview of its discovery, historical synthesis, and key properties to serve as a comprehensive resource for the scientific community.

References

An In-depth Technical Guide to the Solubility of (-)-Menthyl Benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Menthyl Benzoate (B1203000)

(-)-Menthyl benzoate is an ester of (-)-menthol and benzoic acid. Its chemical formula is C₁₇H₂₄O₂ and it has a molecular weight of approximately 260.4 g/mol .[1][2] This compound is of particular interest due to its chiral nature, originating from the (-)-menthol moiety. This chirality makes it a valuable intermediate in asymmetric synthesis and in the resolution of racemic mixtures.

Qualitative Solubility of this compound

Published data on the quantitative solubility of this compound in common organic solvents is scarce. However, qualitative descriptions of its solubility are available:

  • Water: Slightly soluble.[2] One source provides an estimated water solubility of 0.2124 mg/L at 25 °C.[3]

  • Organic Solvents: Generally soluble in organic solvents such as ethanol (B145695) and ether.[2]

Due to the absence of specific quantitative data, experimental determination is necessary to ascertain the precise solubility of this compound in solvents relevant to a particular research or industrial application.

Predicted Physicochemical Properties

Several physicochemical properties of this compound have been computed and are available in public databases. These properties can provide an indication of its expected solubility behavior.

PropertyValueSource
Molecular Weight260.4 g/mol [1]
Molecular FormulaC₁₇H₂₄O₂[1]
XLogP3-AA (Lipophilicity)5.3[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count2
Boiling Point (estimated)341.10 °C @ 760.00 mm Hg[3]

The high XLogP3-AA value suggests a high lipophilicity, which is consistent with its described solubility in organic solvents and low solubility in water.

Experimental Protocol for Determining Solubility

The following is a detailed, adaptable protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer and/or magnetic stirrer with stir bars

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

4.2. Experimental Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility; a good starting point is to add significantly more solid than is expected to dissolve.

    • Accurately record the mass of this compound added to each vial.

    • Add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached. The time required can vary and may need to be determined empirically (typically 24-72 hours).

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

    • For further accuracy, pass the withdrawn sample through a syringe filter to remove any remaining microscopic solid particles.

    • Accurately dilute the collected supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument to be used. The dilution factor should be recorded precisely.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID).

    • Determine the concentration of this compound in the diluted sample based on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

4.3. Diagram of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_solute Add excess this compound to vial start->add_solute add_solvent Add known volume of organic solvent add_solute->add_solvent equilibrate Equilibrate at constant temperature with agitation add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle centrifuge Centrifuge to separate phases settle->centrifuge sample Withdraw and filter supernatant centrifuge->sample dilute Dilute sample sample->dilute quantify Quantify concentration (e.g., HPLC, GC) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its qualitative solubility profile indicates good solubility in non-polar organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is crucial for the effective use of this compound in research, particularly in the fields of chiral synthesis and pharmaceutical development.

References

An In-depth Technical Guide on the Thermochemical Properties of (-)-Menthyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of (-)-Menthyl benzoate (B1203000). Due to a lack of specific experimental data for (-)-Menthyl benzoate in publicly available literature, this guide presents data for the structurally related compound, methyl benzoate, as a reference. Furthermore, it details the established experimental protocols that would be employed to determine the thermochemical properties of this compound.

Quantitative Thermochemical Data

Thermochemical PropertyValueUnitsReference
Standard Molar Enthalpy of Formation (Liquid) -332.8 ± 4.0kJ·mol⁻¹[1][2]
Standard Molar Enthalpy of Formation (Gas) -276.1 ± 4.0kJ·mol⁻¹[1][2][3]
Standard Molar Enthalpy of Combustion -3956.7 ± 3.1kJ·mol⁻¹[1][2]
Enthalpy of Vaporization 56.7kJ·mol⁻¹[1][2]
Constant Pressure Heat Capacity (Liquid) 221.3J·mol⁻¹·K⁻¹[4][5]

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of a compound like this compound involves precise and standardized experimental procedures. The following sections detail the methodologies for measuring key thermochemical parameters.

Determination of the Standard Molar Enthalpy of Formation (ΔfHₘ°)

The standard molar enthalpy of formation of an organic compound is typically determined indirectly through combustion calorimetry. The standard molar enthalpy of combustion (ΔcHₘ°) is measured experimentally, and then the standard molar enthalpy of formation is calculated using Hess's Law.

Experimental Workflow for Combustion Calorimetry

G cluster_prep Sample Preparation cluster_cal Calorimetry Measurement cluster_calc Calculation P1 Weigh a precise mass of this compound P2 Place sample in a crucible P1->P2 P3 Insert a fuse wire P2->P3 C1 Place crucible in a bomb calorimeter P3->C1 C2 Pressurize with excess pure oxygen C1->C2 C3 Immerse the bomb in a known mass of water C2->C3 C4 Ignite the sample C3->C4 C5 Record the temperature change C4->C5 D1 Calculate the heat released (q) C5->D1 D2 Determine the standard molar enthalpy of combustion (ΔcHₘ°) D1->D2 D3 Apply Hess's Law to find the standard molar enthalpy of formation (ΔfHₘ°) D2->D3

Caption: Workflow for determining the standard molar enthalpy of formation using combustion calorimetry.

Detailed Methodology:

  • Sample Preparation: A sample of this compound of known mass is placed in a crucible. A fuse wire of known mass and combustion energy is positioned in contact with the sample.

  • Calorimeter Setup: The crucible is sealed inside a stainless-steel vessel, known as a "bomb," which is then filled with high-pressure pure oxygen. The bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.

  • Calculation of Enthalpy of Combustion: The heat released during combustion is calculated using the total heat capacity of the calorimeter system (which is predetermined by burning a standard substance like benzoic acid) and the measured temperature change. The standard molar enthalpy of combustion is then calculated from the heat released and the moles of the sample burned.

  • Calculation of Enthalpy of Formation: The standard molar enthalpy of formation of this compound is calculated using Hess's Law, from the experimentally determined standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of the Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.

Experimental Workflow for Vapor Pressure Measurement

G cluster_exp Experimental Measurement cluster_analysis Data Analysis E1 Place this compound in a temperature-controlled apparatus E2 Vary the temperature of the sample E1->E2 E3 Measure the corresponding vapor pressure at each temperature E2->E3 A1 Plot ln(P) versus 1/T E3->A1 A2 Determine the slope of the resulting line A1->A2 A3 Calculate the enthalpy of vaporization (ΔvapH°) from the slope A2->A3

Caption: Workflow for determining the enthalpy of vaporization from vapor pressure measurements.

Detailed Methodology:

  • Apparatus: A sample of this compound is placed in an apparatus capable of controlling and measuring both the temperature and the pressure of the vapor in equilibrium with the liquid. Common techniques include static or dynamic vapor pressure measurement methods.

  • Measurement: The temperature of the sample is varied, and the corresponding equilibrium vapor pressure is measured at several different temperatures.

  • Data Analysis: The Clausius-Clapeyron equation, in its integrated form, is ln(P) = - (ΔvapH°/R)(1/T) + C, where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant.[6][7][8] A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) should yield a straight line.

  • Calculation: The slope of this line is equal to -ΔvapH°/R. Therefore, the enthalpy of vaporization can be calculated by multiplying the slope by the negative of the ideal gas constant (-R).

Signaling Pathways and Logical Relationships

At present, there is no significant body of research detailing the involvement of this compound in specific biological signaling pathways. Its primary applications are in the fragrance, flavor, and pharmaceutical industries, often as a chiral auxiliary or starting material in synthesis. Should future research elucidate its role in biological processes, this section will be updated to include relevant signaling pathway diagrams.

Conclusion

This technical guide has provided a summary of the available thermochemical data for methyl benzoate as a proxy for this compound and has detailed the standard experimental protocols for the determination of key thermochemical properties. The provided workflows for combustion calorimetry and vapor pressure measurements offer a clear guide for researchers seeking to experimentally determine the thermochemical characteristics of this compound. Such data is crucial for process design, safety assessments, and understanding the energetic landscape of this chiral compound in various applications.

References

Synthesis of (-)-Menthyl Benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of (-)-Menthyl benzoate (B1203000), an important chiral ester with applications in various fields, including fragrance, flavor, and pharmaceuticals. The synthesis is approached through the reaction of benzoic acid and (-)-menthol, a naturally occurring chiral alcohol. This document details various synthetic methodologies, including the classic Fischer-Speier esterification, the mild Steglich esterification, and the use of heterogeneous solid acid catalysts. Each method is presented with a detailed experimental protocol, alongside a comparative analysis of reaction parameters and yields. All quantitative data is summarized in structured tables for ease of reference. Furthermore, this guide includes key characterization data for the final product and visual diagrams of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.

Introduction

(-)-Menthyl benzoate is a chiral ester formed from the reaction of benzoic acid and (-)-menthol. The presence of the chiral menthyl moiety makes it a valuable intermediate in asymmetric synthesis and a sought-after ingredient in industries where specific stereoisomers are required for desired biological or sensory properties. The synthesis of this ester is a classic example of esterification, a fundamental reaction in organic chemistry. This guide explores three distinct and widely applicable methods for the synthesis of this compound, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Synthetic Methodologies

This section details three primary methods for the synthesis of this compound from benzoic acid and (-)-menthol: Fischer-Speier Esterification, Steglich Esterification, and Heterogeneous Catalysis using a solid acid catalyst.

Fischer-Speier Esterification

Fischer-Speier esterification is a widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the less expensive one) is used, or the water formed during the reaction is removed.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.0 eq.), (-)-menthol (1.2 eq.), and a suitable solvent such as toluene (B28343) or cyclohexane.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.3 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer successively with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted benzoic acid), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Steglich Esterification

Steglich esterification is a mild method for the formation of esters from a carboxylic acid and an alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[4][5] This method is particularly useful for the esterification of sterically hindered alcohols like menthol (B31143) and for substrates that are sensitive to acidic conditions.[4]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 eq.), (-)-menthol (1.1 eq.), and DMAP (0.1 eq.) in a dry aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq.) in the same solvent dropwise to the cooled mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the progress of the reaction.

  • Filtration: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash it with a small amount of the solvent.

  • Work-up and Purification: The filtrate is then washed with dilute HCl (to remove DMAP), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Heterogeneous Catalysis with Solid Acids

The use of solid acid catalysts offers a more environmentally friendly alternative to traditional mineral acids, as they can be easily recovered and reused.[4] Zirconium/titanium-based solid acids have shown good activity in esterification reactions.[4]

  • Reaction Setup: In a round-bottom flask, combine benzoic acid (1.0 eq.), (-)-menthol (1.5 eq.), and the Zr/Ti solid acid catalyst (e.g., 10 wt% of the limiting reactant). A solvent like toluene can be used, or the reaction can be run under solvent-free conditions.

  • Reaction: Heat the mixture with vigorous stirring at a temperature of 120-140 °C for 12-24 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Catalyst Recovery: After cooling, the solid catalyst can be recovered by simple filtration.

  • Work-up and Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation or column chromatography to afford the pure ester.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods described.

Table 1: Reaction Parameters for this compound Synthesis

ParameterFischer-Speier EsterificationSteglich EsterificationHeterogeneous Catalysis (Solid Acid)
Molar Ratio (Benzoic Acid:Menthol) 1 : 1.21 : 1.11 : 1.5
Catalyst H₂SO₄DCC / DMAPZr/Ti Solid Acid
Catalyst Loading 0.1 - 0.3 eq.1.1 eq. DCC / 0.1 eq. DMAP~10 wt%
Solvent Toluene or CyclohexaneDichloromethane or THFToluene or Solvent-free
Temperature Reflux0 °C to Room Temperature120 - 140 °C
Reaction Time 2 - 4 hours3 - 5 hours12 - 24 hours
Reported Yield Moderate to HighHigh (~80-98%)[6]Good to High

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₇H₂₄O₂
Molecular Weight 260.37 g/mol [7]
Appearance Colorless liquid or crystalline solid
Boiling Point ~310 °C (decomposes)
Melting Point 54-56 °C
¹H NMR (CDCl₃, δ ppm) Aromatic protons: ~7.4-8.1; Menthyl protons: ~0.7-5.0[7]
¹³C NMR (CDCl₃, δ ppm) Carbonyl carbon: ~166; Aromatic carbons: ~128-133; Menthyl carbons: various signals in the aliphatic region[8]
IR (KBr, cm⁻¹) ~1715 (C=O stretch), ~1270 & 1110 (C-O stretch), ~2850-2960 (C-H stretch)

Visualizations

To further elucidate the processes described, the following diagrams are provided.

Fischer_Esterification benzoic_acid Benzoic Acid protonated_carbonyl Protonated Carbonyl Intermediate benzoic_acid->protonated_carbonyl + H⁺ menthol (-)-Menthol h2so4 H₂SO₄ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + (-)-Menthol ester_intermediate Protonated Ester tetrahedral_intermediate->ester_intermediate - H₂O menthyl_benzoate This compound ester_intermediate->menthyl_benzoate - H⁺ water Water

Caption: Reaction mechanism of Fischer-Speier esterification.

Steglich_Esterification benzoic_acid Benzoic Acid o_acylisourea O-Acylisourea Intermediate benzoic_acid->o_acylisourea + DCC dcc DCC activated_ester N-Acylpyridinium Intermediate o_acylisourea->activated_ester + DMAP dmap DMAP menthyl_benzoate This compound activated_ester->menthyl_benzoate + (-)-Menthol dcu DCU activated_ester->dcu - DMAP menthol (-)-Menthol

Caption: Reaction mechanism of Steglich esterification.

Experimental_Workflow start Start: Reactants & Catalyst reaction Reaction (Heating/Stirring) start->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product Pure this compound purification->product

Caption: General experimental workflow for ester synthesis.

Conclusion

This technical guide has outlined three effective methods for the synthesis of this compound from benzoic acid and (-)-menthol. The choice of method will depend on factors such as the scale of the reaction, the sensitivity of the substrates, and environmental considerations. Fischer-Speier esterification is a cost-effective and straightforward method for large-scale synthesis. Steglich esterification provides a mild and high-yielding alternative, particularly for sensitive substrates. The use of solid acid catalysts presents a green and sustainable approach with the benefit of catalyst recyclability. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the successful synthesis and purification of this compound.

References

Enantioselective Synthesis of (-)-Menthyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis of (-)-Menthyl benzoate (B1203000), a key chiral intermediate in the pharmaceutical and flavor industries. The primary focus of this document is on the enzymatic kinetic resolution of a racemic mixture of menthyl benzoate, a robust and highly selective method for obtaining the desired (-)-enantiomer. This guide provides detailed experimental protocols, quantitative data from various studies, and visualizations to facilitate a comprehensive understanding of the synthesis process.

Introduction

(-)-Menthyl benzoate is a valuable chiral compound utilized in the synthesis of various active pharmaceutical ingredients and as a component in flavor and fragrance formulations. Its stereochemistry is crucial for its biological activity and sensory properties. The synthesis of enantiomerically pure this compound is, therefore, of significant interest. Among the various strategies, enzymatic kinetic resolution stands out for its high enantioselectivity, mild reaction conditions, and environmental compatibility. This guide will focus on the use of lipases, particularly from Candida rugosa, for the selective hydrolysis of racemic menthyl benzoate.

Synthesis Strategy: Enzymatic Kinetic Resolution

The core strategy for the enantioselective synthesis of this compound involves a two-step process:

  • Synthesis of Racemic (dl)-Menthyl Benzoate: A racemic mixture of menthyl benzoate is first prepared through the esterification of benzoic acid with racemic menthol (B31143).

  • Enzymatic Kinetic Resolution: The racemic ester is then subjected to enzymatic hydrolysis. A lipase (B570770) selectively catalyzes the hydrolysis of the (+)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric excess.

This approach is highly efficient as it allows for the separation of the enantiomers based on the stereospecificity of the enzyme.

Experimental Protocols

Synthesis of Racemic (dl)-Menthyl Benzoate

This protocol describes a general method for the Fischer esterification of benzoic acid and dl-menthol.

Materials:

  • Benzoic acid

  • dl-Menthol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol

  • Diethyl ether

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1 equivalent) and dl-menthol (1.2 equivalents) in a minimal amount of a suitable solvent like toluene (B28343) or hexane.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude racemic (dl)-menthyl benzoate. The product can be further purified by vacuum distillation if necessary.

Enantioselective Hydrolysis of (dl)-Menthyl Benzoate

This protocol details the kinetic resolution of racemic menthyl benzoate using Candida rugosa lipase.

Materials:

  • Racemic (dl)-Menthyl benzoate

  • Candida rugosa lipase (CRL)

  • Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 7.2)

  • Gum arabic (as a solubilizer)

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Thermostated shaker or reactor

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a buffered solution of the racemic (dl)-menthyl benzoate. For example, in a reaction vessel, add 1 ml of 100 mM sodium phosphate buffer (pH 7.2) containing 0.2% (m/v) of gum arabic as a solubilizer.[1]

  • Add a defined amount of racemic (dl)-menthyl benzoate (e.g., 0.01 mmol).[1]

  • Add the desired amount of Candida rugosa lipase (e.g., 400-800 U).[1] The optimal enzyme concentration may need to be determined empirically.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-50°C) with agitation for a specific duration.[1] The reaction progress should be monitored to achieve approximately 50% conversion for optimal enantiomeric excess of the remaining ester.

  • After the desired conversion is reached, stop the reaction (e.g., by adding a water-immiscible organic solvent and separating the phases).

  • Extract the mixture with a suitable organic solvent like ethyl acetate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the enantioenriched this compound.

  • The unreacted this compound can be purified from the formed (+)-menthol by column chromatography or other suitable techniques.

Data Presentation

The efficiency of the enzymatic resolution is typically evaluated based on the conversion rate and the enantiomeric excess (e.e.) of the product. The following tables summarize quantitative data from various studies on the lipase-catalyzed resolution for producing optically pure menthol derivatives.

EnzymeSubstrateAcyl Donor/ReactionSolventTemp (°C)Time (h)Conversion (%)e.e. of Product (%)Reference
Recombinant Candida rugosa Lipase LIP1D,L-Menthyl benzoateHydrolysisSodium phosphate buffer (pH 7.2) with 0.2% gum arabic40-~50>99.9 (for (-)-Menthol)[1]
Candida rugosa Lipase (Commercial)D,L-Menthyl benzoateHydrolysis----Lower selectivity (E=15)[2]
Lipase from Rhizomucor mieheiD,L-Menthyl benzoateHydrolysis-4016-2 (for product)[1]

Table 1: Enantioselective Hydrolysis of dl-Menthyl Benzoate.

EnzymeSubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e. of Product (%)Reference
Candida rugosa Lipasedl-MentholLauric AcidOrganic Medium-10-95 (for L-Menthyl laurate)[3]
Pseudomonas fluorescens Lipase (Amano AK)dl-MentholVinyl acetate-≤50-30>95 (for l-menthol)[4]

Table 2: Enantioselective Esterification/Transesterification of dl-Menthol.

Mandatory Visualizations

Experimental Workflow for Enantioselective Synthesis

The following diagram illustrates the overall workflow for the synthesis of this compound via enzymatic kinetic resolution.

experimental_workflow cluster_synthesis Step 1: Synthesis of Racemic (dl)-Menthyl Benzoate cluster_resolution Step 2: Enzymatic Kinetic Resolution start Benzoic Acid + dl-Menthol esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) start->esterification racemic_ester Racemic (dl)-Menthyl Benzoate esterification->racemic_ester hydrolysis Enzymatic Hydrolysis (Candida rugosa Lipase) racemic_ester->hydrolysis separation Separation hydrolysis->separation product This compound (enantioenriched) separation->product Unreacted byproduct (+)-Menthol separation->byproduct Hydrolyzed

Figure 1: Overall workflow for the enantioselective synthesis of this compound.
Logical Relationship in Kinetic Resolution

The diagram below illustrates the principle of enzymatic kinetic resolution where the enzyme selectively acts on one enantiomer of the racemic substrate.

kinetic_resolution_principle dl_MB dl-Menthyl Benzoate d_MB (+)-Menthyl Benzoate dl_MB->d_MB l_MB (-)-Menthyl Benzoate dl_MB->l_MB enzyme Lipase d_MB->enzyme Fast Hydrolysis l_MB->enzyme Slow/No Hydrolysis d_Menthol (+)-Menthol enzyme->d_Menthol benzoic_acid Benzoic Acid enzyme->benzoic_acid

Figure 2: Principle of enzymatic kinetic resolution of dl-Menthyl benzoate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Menthyl Benzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of menthyl benzoate (B1203000) isomers. It details their synthesis, reactivity, and characterization, with a focus on providing structured data and detailed experimental methodologies for professionals in research and drug development.

Introduction to Menthyl Benzoate Isomers

Menthyl benzoate is an ester formed from the reaction of menthol (B31143) and benzoic acid. Due to the presence of three chiral centers in the menthol moiety, eight stereoisomers of menthol exist. Consequently, this leads to a corresponding number of menthyl benzoate stereoisomers. The most prominent of these is (-)-menthyl benzoate, derived from the naturally abundant (-)-menthol. These chiral esters are significant as intermediates in chiral synthesis, for the resolution of racemic mixtures, and as components in fragrances and flavorings.[1][2] This guide will focus primarily on this compound, as it is the most well-documented isomer, while also providing comparative data for the simpler, achiral methyl benzoate.

Synthesis of Menthyl Benzoate

The primary method for synthesizing menthyl benzoate is through the esterification of menthol with benzoic acid, typically catalyzed by a strong acid. An alternative and industrially relevant method is the transesterification of an alkyl benzoate, such as methyl benzoate, with menthol.[2]

General Reaction: Fischer Esterification The reaction involves the condensation of a carboxylic acid (benzoic acid) and an alcohol (menthol) in the presence of an acid catalyst.[3]

G cluster_reactants Reactants cluster_products Products Menthol (-)-Menthol Catalyst Acid Catalyst (e.g., H₂SO₄) Menthol->Catalyst BenzoicAcid Benzoic Acid BenzoicAcid->Catalyst MenthylBenzoate This compound Water Water Catalyst->MenthylBenzoate Catalyst->Water

Caption: Fischer esterification of (-)-Menthol and Benzoic Acid.

High yields, often in the range of 90-95%, can be achieved through methods like transesterification using a zinc compound as a catalyst.[2]

Physical Properties

The physical properties of menthyl benzoate isomers are dictated by the stereochemistry of the menthol precursor. Below is a comparative table of the known properties of this compound and the related methyl benzoate.

PropertyThis compoundMethyl Benzoate
Molecular Formula C₁₇H₂₄O₂[1][4]C₈H₈O₂[5][6]
Molecular Weight 260.37 g/mol [1]136.15 g/mol [5][6]
Appearance -Colorless oily liquid[5][6]
Odor -Pleasant, sweet, floral aroma[7][8]
Boiling Point 341.1 °C (estimated)[9]199.6 °C[5]
Melting Point --12.5 °C[5]
Density -1.0837 g/cm³[5]
Refractive Index (n D) -1.5164[5]
Solubility in Water 0.2124 mg/L at 25 °C (estimated)[9]Poorly soluble; 2,100 mg/L at 20 °C[5][6]
Solubility in Organic Solvents MiscibleMiscible with most organic solvents[5][7][8]
logP (o/w) 6.120 (estimated)[9]-

Chemical Properties and Reactivity

The chemical behavior of menthyl benzoate is characteristic of esters. The two primary sites for reaction are the ester's carbonyl group and the aromatic benzene (B151609) ring.[1][5]

Nucleophilic Acyl Substitution: Hydrolysis The most common reaction is hydrolysis (saponification), where the ester is cleaved by a nucleophile, such as a hydroxide (B78521) ion, to yield the parent alcohol and a carboxylate salt.[1]

G cluster_reactants Reactants cluster_products Products MenthylBenzoate This compound Menthol (-)-Menthol MenthylBenzoate->Menthol SodiumBenzoate Sodium Benzoate MenthylBenzoate->SodiumBenzoate Base Aqueous Base (e.g., NaOH) Base->Menthol Base->SodiumBenzoate

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

Electrophilic Aromatic Substitution The benzene ring can undergo electrophilic substitution reactions. For instance, nitration with nitric acid in the presence of an acid catalyst would yield nitro-substituted derivatives.[5][8]

Experimental Protocols for Characterization

The structural elucidation and separation of menthyl benzoate isomers require a combination of chromatographic and spectroscopic techniques.

G cluster_workflow General Experimental Workflow Sample Sample containing Menthyl Benzoate Isomers Separation Chromatographic Separation (e.g., Chiral HPLC) Sample->Separation Isolation Isomer Fraction Collection Separation->Isolation Identification Spectroscopic Identification (NMR, MS, IR) Isolation->Identification Data Structural Data & Purity Identification->Data

Caption: Workflow for the separation and analysis of menthyl benzoate isomers.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation
  • Objective: To separate and quantify the different stereoisomers of menthyl benzoate.

  • Methodology:

    • Column: A chiral stationary phase (CSP) column is required. A common choice is an amylose- or cellulose-based column, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), which is effective for resolving enantiomers.[1]

    • Mobile Phase: An isocratic mobile phase typically consisting of a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 99:1 v/v) is used. The exact ratio should be optimized for the specific column and isomers.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the benzoate chromophore absorbs (e.g., 230 nm) or a Refractive Index (RI) detector.

    • Sample Preparation: Dissolve a precise amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject a small volume (e.g., 10 µL) onto the column. The retention time of each peak corresponds to a specific isomer. Quantification is achieved by integrating the peak areas and comparing them to a standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Objective: To confirm the molecular structure, including the connectivity between the menthyl and benzoate moieties.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹H NMR: Acquire a proton NMR spectrum. Key signals include the aromatic protons of the benzoate ring (typically δ 7.4-8.1 ppm) and a complex multiplet for the proton on the carbon bearing the ester group (C1'-H) in the menthyl ring (around δ 4.9 ppm).[1] The remaining aliphatic protons of the menthyl group appear upfield (δ 0.7-2.5 ppm).[1]

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum. Diagnostic peaks include the carbonyl carbon of the ester at approximately 166 ppm and the carbons of the aromatic ring between 128-133 ppm.[1]

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for confirming the ester linkage. A cross-peak correlation should be observed between the C1'-H proton of the menthyl ring (~δ 4.9 ppm) and the carbonyl carbon of the benzoate group (~166 ppm), providing definitive proof of structure.[1]

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups, particularly the ester carbonyl group.

  • Methodology:

    • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr salt plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Data Interpretation: The most characteristic peak for an ester is the intense, sharp C=O stretching vibration, which appears in the range of 1730–1750 cm⁻¹.[10] The presence of the benzene ring may shift this peak slightly. Other notable bands include C-O stretches and C-H stretches from the aromatic and aliphatic groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Methodology:

    • Chromatography:

      • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the compound from impurities. For isomer separation, a chiral GC column would be necessary.[11]

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Mass Spectrometry:

      • Ionization: Electron Ionization (EI) at 70 eV is standard.

      • Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (260.4 for C₁₇H₂₄O₂). Key fragment ions would include those corresponding to the benzoyl cation and fragments of the menthyl group.

References

Methodological & Application

Application Notes: (-)-Menthyl Group as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern organic synthesis, particularly in the development of pharmaceuticals and natural products, the control of stereochemistry is paramount. Chiral auxiliaries are essential tools that enable chemists to synthesize enantiomerically pure compounds by temporarily introducing a chiral element to a prochiral substrate.[1][2] This auxiliary guides a subsequent chemical transformation to occur with high diastereoselectivity.[2] An effective chiral auxiliary should be readily available, easily attached to the substrate, provide high stereochemical control, and be removable under mild conditions for recovery and reuse.[3]

(-)-Menthol, a naturally abundant and inexpensive monoterpene, is a versatile and effective chiral auxiliary.[] Its rigid cyclohexane (B81311) backbone contains three stereocenters, creating a well-defined chiral environment that can effectively control the stereochemical outcome of various reactions.[5] By attaching the (-)-menthyl group to a prochiral substrate, such as a carboxylic acid to form an ester like (-)-menthyl benzoate (B1203000), it is possible to direct the formation of a desired stereoisomer with high selectivity.[5] Subsequent cleavage of the auxiliary yields the enantiomerically enriched target molecule and allows for the recovery of the (-)-menthol, often in high yields.[5][6]

Key Applications

The (-)-menthyl group is a powerful auxiliary for two primary applications:

  • Chiral Resolution of Racemic Carboxylic Acids: One of the most common applications is the resolution of racemic acids.[7] Esterification of a racemic carboxylic acid with (-)-menthol produces a mixture of two diastereomeric esters.[6] Since diastereomers possess different physical properties, they can be separated using standard laboratory techniques like fractional crystallization or column chromatography.[6] Hydrolysis of the separated diastereomers then provides the individual enantiomers of the carboxylic acid.[8][9]

  • Diastereoselective Alkylation: (-)-Menthyl esters can be used to direct the stereoselective alkylation of enolates. The bulky and conformationally locked menthyl group effectively shields one face of the corresponding enolate. This steric hindrance forces an incoming electrophile to approach from the less hindered face, resulting in the formation of a new stereocenter with a high degree of diastereoselectivity.[5][10]

Quantitative Data Summary

The effectiveness of the (-)-menthyl group as a chiral auxiliary is demonstrated by the high yields and diastereoselectivity achieved in various applications. The following tables summarize representative quantitative data.

Table 1: Chiral Resolution of Heterocyclic Carboxylic Acids via (-)-Menthyl Esterification

Racemic Acid PrecursorEsterification Yield (Diastereomer Mixture)Yield of Diastereomer 1Yield of Diastereomer 2Separation MethodReference
(rac)-7Not specified45.3%44.4%Preparative HPLC[8][11]
(rac)-1985%Not specified (separated)Not specified (separated)Silica (B1680970) Gel Chromatography[9][11]

Table 2: Diastereoselective Alkylation of (-)-Menthyl Proline Esters

ElectrophileDiastereomeric Ratio (dr)Combined YieldReference
Allyl bromide89 : 11Not specified[10]
Methyl iodide94 : 6Not specified[10]
Propyl iodide93 : 7Not specified[10]

Diagrams and Workflows

Chiral_Auxiliary_Workflow sub Prochiral Substrate inter Diastereomeric Intermediate (e.g., (-)-Menthyl Ester) sub->inter Attach Auxiliary aux (-)-Menthol (Chiral Auxiliary) aux->inter react Diastereomerically Enriched Product inter->react Diastereoselective Reaction prod Enantiopure Product react->prod Cleave Auxiliary rec_aux Recovered (-)-Menthol react->rec_aux Cleave Auxiliary

Diastereoselective_Alkylation cluster_0 Enolate Formation & Shielding cluster_1 Electrophilic Attack (-)-Menthyl Ester (-)-Menthyl Ester Chiral Enolate Chiral Enolate (-)-Menthyl Ester->Chiral Enolate Base (LDA) -78 °C Steric Shielding Steric Shielding Chiral Enolate->Steric Shielding Bulky (-)-menthyl group blocks top face E_plus Electrophile (E+) Product Alkylated Product (High d.e.) E_plus->Product Attacks from unhindered bottom face

Chiral_Resolution_Workflow rac Racemic Acid (R/S)-COOH ester_mix Diastereomer Mix (R)-Ester + (S)-Ester rac->ester_mix Esterification menthol (-)-Menthol menthol->ester_mix sep Separation (Chromatography/ Crystallization) ester_mix->sep r_ester (R)-Ester sep->r_ester s_ester (S)-Ester sep->s_ester r_acid (R)-Acid r_ester->r_acid Hydrolysis s_acid (S)-Acid s_ester->s_acid Hydrolysis

Experimental Protocols

Protocol 1: Synthesis of (-)-Menthyl Benzoate via Transesterification

This protocol describes the synthesis of this compound by transesterifying an alkyl benzoate with (-)-menthol, a method suitable for producing the chiral ester intermediate.[12]

  • Materials:

    • Methyl benzoate (1.0 eq)

    • (-)-Menthol (1.05 - 1.5 eq)

    • Zinc acetate (B1210297) (catalyst, e.g., 0.1-1.0 mol%)

    • Toluene (solvent, optional)

    • Nitrogen or Argon source for inert atmosphere

  • Equipment:

    • Round-bottom flask equipped with a distillation head and condenser

    • Heating mantle with stirrer

    • Vacuum source

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add (-)-menthol, methyl benzoate, and zinc acetate.

    • Heat the reaction mixture to a temperature between 140-250°C with stirring.[12]

    • The methanol (B129727) byproduct will begin to distill off. Continue heating and distillation until methanol is no longer produced, typically for 2-5 hours.

    • After the reaction is complete, cool the flask to room temperature.

    • The product, this compound, can be purified by vacuum distillation from the reaction mixture.

Protocol 2: Chiral Resolution of a Racemic Carboxylic Acid

This protocol details the separation of enantiomers from a racemic carboxylic acid by forming diastereomeric (-)-menthyl esters, followed by chromatographic separation.[6][8]

  • Materials:

    • Racemic carboxylic acid (1.0 eq)

    • (-)-Menthol (1.1 eq)

    • 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) (1.2 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Preparative HPLC system with a chiral stationary phase (e.g., CHIRALPAK IC)

    • Hexane (B92381)/Ethanol mobile phase

  • Procedure:

    • Esterification: a. Dissolve the racemic carboxylic acid, (-)-menthol, MNBA, and DMAP in anhydrous DCM in a flame-dried flask under an inert atmosphere.[6][11] b. Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC). c. Upon completion, quench the reaction with water and separate the organic layer. d. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. e. Filter and concentrate the solvent under reduced pressure to yield the crude mixture of diastereomeric esters.[13]

    • Separation: a. Dissolve the crude ester mixture in the chosen mobile phase (e.g., a mixture of hexane and ethanol).[6][11] b. Inject the solution onto the preparative HPLC column. c. Elute with the mobile phase at a constant flow rate, monitoring the separation by UV detection.[8][11] d. Collect the fractions corresponding to each of the two separated diastereomers. e. Combine the fractions for each peak and evaporate the solvent to obtain the purified, individual diastereomeric esters.[6]

Protocol 3: Diastereoselective Alkylation of a (-)-Menthyl Ester

This protocol provides a general method for the α-alkylation of a (-)-menthyl ester, such as (-)-menthyl propionate (B1217596), to create a new stereocenter with high diastereoselectivity.[5]

  • Materials:

    • (-)-Menthyl propionate (1.0 eq)

    • Lithium diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes)

    • Benzyl (B1604629) bromide (electrophile, 1.2 eq)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Saturated aqueous NH₄Cl solution

    • Diethyl ether

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the (-)-menthyl propionate in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise and stir the mixture at -78°C for 30-60 minutes to generate the chiral enolate.[5]

    • Add the benzyl bromide dropwise to the enolate solution at -78°C.[5]

    • Stir the reaction at -78°C for 3-4 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution at -78°C.[5]

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis.

    • Purify the product by flash column chromatography on silica gel.

Protocol 4: Cleavage of the (-)-Menthyl Auxiliary and Recovery

This protocol describes the hydrolysis of the menthyl ester to release the enantiomerically enriched product and recover the (-)-menthol auxiliary for reuse.[5]

  • Materials:

    • Diastereomerically pure (-)-menthyl ester (1.0 eq)

    • Lithium hydroxide (B78521) (LiOH) (2.0-3.0 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

    • 1 M HCl solution

    • 1 M NaOH solution

    • Diethyl ether

  • Procedure:

    • Dissolve the purified (-)-menthyl ester in a mixture of THF and water.[5]

    • Add LiOH and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.[5]

    • Isolate the Product: a. Acidify the reaction mixture to approximately pH 2 with 1 M HCl.[5] b. Extract the aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid product. c. The combined organic layers contain the final product. Wash with brine, dry over MgSO₄, and concentrate.

    • Recover the Auxiliary: a. Make the remaining aqueous layer basic (pH > 10) by adding a suitable base like NaOH.[5] b. Extract the basic aqueous layer with diethyl ether (3x) to recover the (-)-menthol.[5] c. Combine these organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. d. The recovered (-)-menthol can be purified further by distillation or recrystallization if needed. Typical recovery yields for (-)-menthol are 85-95%.[5]

References

Application Note: A Detailed Protocol for the Synthesis of (-)-Menthyl Benzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of the chiral ester, (-)-Menthyl benzoate (B1203000). The procedure is based on the Fischer esterification of (-)-menthol with benzoic acid, utilizing sulfuric acid as a catalyst. This document outlines the materials required, a detailed step-by-step methodology for synthesis and purification, and expected analytical data for product characterization. All quantitative data are summarized in tables for clarity, and a visual workflow is provided to illustrate the experimental process.

Introduction

(-)-Menthyl benzoate is a valuable chiral ester synthesized from the naturally occurring terpenoid, (-)-menthol. The Fischer-Speier esterification is a classic and effective method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2] This reaction is reversible, and to favor the formation of the ester product, an excess of one reactant can be used, or a product (typically water) can be removed as it is formed.[1][3] This protocol employs an excess of benzoic acid and removal of water to drive the reaction towards completion. The resulting ester is a useful intermediate in organic synthesis and for the development of chiral compounds.

Materials and Methods

1. Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise specified.

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
(-)-MentholC₁₀H₂₀O156.2741-442120.890
Benzoic AcidC₇H₆O₂122.12122.42491.266
Sulfuric Acid (conc.)H₂SO₄98.08103371.840
Toluene (B28343)C₇H₈92.14-951110.867
Diethyl Ether(C₂H₅)₂O74.12-11634.60.713
Sodium BicarbonateNaHCO₃84.0150 (dec.)-2.20
Anhydrous MgSO₄MgSO₄120.371124-2.66

2. Equipment

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Vacuum distillation apparatus or column chromatography setup

  • Analytical instruments (NMR, IR, Polarimeter)

Experimental Protocol

1. Reaction Setup

  • To a 250 mL round-bottom flask, add (-)-menthol (7.81 g, 0.05 mol), benzoic acid (7.33 g, 0.06 mol, 1.2 equiv), and toluene (100 mL).

  • Add a magnetic stir bar to the flask.

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the mixture while stirring.

  • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

2. Fischer Esterification Reaction

  • Heat the mixture to reflux using a heating mantle. Toluene will form an azeotrope with the water produced during the reaction.

  • Continue refluxing for 4-6 hours, or until water ceases to collect in the Dean-Stark trap. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

3. Work-up and Extraction

  • Pour the cooled reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.

  • Rinse the reaction flask with diethyl ether (50 mL) and add this to the separatory funnel to extract the product.

  • Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 100 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ gas will be evolved. Swirl the unstoppered funnel initially before shaking and vent frequently. This step removes unreacted benzoic acid and the sulfuric acid catalyst.

    • 100 mL of deionized water.

    • 100 mL of saturated sodium chloride (brine) solution.

  • After each wash, allow the layers to separate and discard the aqueous layer.

4. Drying and Solvent Removal

  • Transfer the washed organic layer to an Erlenmeyer flask.

  • Dry the solution over anhydrous magnesium sulfate (B86663) (MgSO₄). Add the drying agent until it no longer clumps together.

  • Filter the dried solution by gravity filtration into a pre-weighed round-bottom flask.

  • Remove the diethyl ether and toluene using a rotary evaporator.

5. Purification

  • The crude this compound can be purified by vacuum distillation. The high boiling point of the ester necessitates distillation under reduced pressure to prevent decomposition.

  • Alternatively, the product can be purified using column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient as the eluent.

Experimental Workflow Diagram

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_isolation Isolation & Purification cluster_product Final Product reactants (-)-Menthol + Benzoic Acid + Toluene setup Assemble Dean-Stark Apparatus reactants->setup catalyst Conc. H₂SO₄ catalyst->setup reflux Heat to Reflux (4-6h) Remove H₂O via Azeotrope setup->reflux quench Cool & Pour into H₂O reflux->quench extract Extract with Diethyl Ether quench->extract wash_bicarb Wash with 5% NaHCO₃ extract->wash_bicarb wash_water Wash with H₂O wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (MgSO₄) wash_brine->dry filter Filter dry->filter evaporate Solvent Removal (Rotovap) filter->evaporate purify Purify via Vacuum Distillation or Column Chromatography evaporate->purify product This compound purify->product analysis Characterize: NMR, IR, Optical Rotation product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Results and Characterization

The final product, this compound, should be a clear, colorless liquid. The expected yield is typically in the range of 75-90%.

PropertyValue
Chemical Formula C₁₇H₂₄O₂
Molecular Weight 260.37 g/mol [4]
Appearance Colorless Liquid
Boiling Point ~165-170 °C at 15 mmHg
Specific Optical Rotation [α]D Approx. -80° to -85° (in ethanol)
Theoretical Yield 13.02 g (based on 0.05 mol (-)-menthol)

Spectroscopic Data:

  • ¹H NMR (CDCl₃): Characteristic peaks for the benzoate aromatic protons will appear around δ 7.4-8.1 ppm. The menthyl protons will appear in the upfield region (δ 0.8-2.2 ppm), with the proton on the ester-linked carbon appearing significantly downfield around δ 4.9 ppm.

  • ¹³C NMR (CDCl₃): The ester carbonyl carbon should appear around δ 166 ppm. Aromatic carbons will be in the δ 128-133 ppm region, and the aliphatic carbons of the menthyl group will be upfield.

  • IR (Infrared Spectroscopy): A strong carbonyl (C=O) stretch is expected around 1715-1730 cm⁻¹. C-O stretching vibrations will be visible between 1250-1300 cm⁻¹. Aromatic C=C and aliphatic C-H stretches will also be present.

  • Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 276. A prominent fragment at m/z 105 corresponding to the benzoyl cation [C₆H₅CO]⁺ is characteristic.

References

Application Notes and Protocols: (-)-Menthyl Benzoate and the Resolution of Racemic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The resolution of racemic mixtures is a critical process in the development of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule often exhibit different physiological activities. One established method for the separation of enantiomers of racemic carboxylic acids is the use of a chiral auxiliary. This document provides detailed application notes and protocols on the use of (-)-menthol as a chiral resolving agent. While the query specifically mentions (-)-menthyl benzoate, the broader and more common application involves the esterification of a racemic carboxylic acid with an enantiomerically pure alcohol, such as (-)-menthol, to form diastereomeric esters. These diastereomers, possessing distinct physical properties, can then be separated by standard laboratory techniques like fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomeric esters yields the enantiomerically pure carboxylic acids and allows for the recovery of the chiral auxiliary.

Principle of Chiral Resolution using (-)-Menthol

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which are chemically and physically identical in an achiral environment, into a pair of diastereomers, which have different physical properties.[1] This is achieved by reacting the racemic carboxylic acid with enantiomerically pure (-)-menthol. The resulting diastereomeric esters can be separated due to their different solubilities, melting points, and affinities for chromatographic stationary phases.[2]

G racemic_acid Racemic Carboxylic Acid (R/S Mixture) esterification Esterification racemic_acid->esterification menthol (-)-Menthol (Chiral Auxiliary) menthol->esterification diastereomers Mixture of Diastereomeric Esters (R-menthyl and S-menthyl) esterification->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation ester1 Diastereomer 1 (e.g., R-menthyl ester) separation->ester1 Fraction 1 ester2 Diastereomer 2 (e.g., S-menthyl ester) separation->ester2 Fraction 2 hydrolysis1 Hydrolysis ester1->hydrolysis1 hydrolysis2 Hydrolysis ester2->hydrolysis2 enantiomer1 Enantiomer 1 (e.g., R-acid) hydrolysis1->enantiomer1 recovered_menthol Recovered (-)-Menthol hydrolysis1->recovered_menthol enantiomer2 Enantiomer 2 (e.g., S-acid) hydrolysis2->enantiomer2 hydrolysis2->recovered_menthol

Experimental Protocols

Protocol 1: Esterification of a Racemic Carboxylic Acid with (-)-Menthol (Shiina Esterification)

This protocol is adapted from the resolution of a heterotricyclic artificial glutamate (B1630785) analog and is effective for forming diastereomeric menthyl esters.[3][4]

Materials:

  • Racemic carboxylic acid

  • (-)-Menthol

  • 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the racemic carboxylic acid (1.0 eq) and (-)-menthol (1.1 eq) in anhydrous DCM, add DMAP (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add MNBA (1.5 eq) to the cooled solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

  • Purify the crude product by silica (B1680970) gel column chromatography to remove any unreacted starting materials and by-products.

Protocol 2: Separation of Diastereomeric Esters

The separation of the diastereomeric esters can be achieved by fractional crystallization or preparative High-Performance Liquid Chromatography (HPLC).

This technique is effective when the diastereomers have significantly different solubilities in a particular solvent.[2]

Procedure:

  • Dissolve the mixture of diastereomeric esters in a minimum amount of a suitable solvent (e.g., hexane (B92381), ethanol) at an elevated temperature.

  • Slowly cool the solution to allow for the crystallization of the less soluble diastereomer. Seeding with a pure crystal can be beneficial.[1]

  • Maintain the solution at a controlled temperature (e.g., room temperature or 4 °C) to maximize crystal formation.

  • Isolate the crystals by filtration, washing with a small amount of cold solvent.

  • The mother liquor will be enriched in the more soluble diastereomer, which can be recovered by evaporating the solvent.

  • Assess the diastereomeric purity of the crystals and the mother liquor by analytical HPLC or NMR.

Preparative HPLC is a powerful method for separating diastereomers, especially when crystallization is not effective.[3][5]

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as CHIRALPAK® IC, is often effective.[3][5]

  • Mobile Phase: A mixture of hexane and an alcohol (e.g., ethanol (B145695) or isopropanol). The optimal ratio should be determined empirically.[3]

  • Flow Rate: Dependent on the column dimensions, typically higher than analytical scale.

  • Detection: UV detection at a wavelength where the esters absorb.

Procedure:

  • Dissolve the purified diastereomeric ester mixture in the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Collect the fractions corresponding to each separated diastereomer peak.

  • Combine the fractions for each diastereomer and evaporate the solvent under reduced pressure.

  • Verify the purity of each isolated diastereomer by analytical HPLC.

G cluster_esterification Esterification cluster_separation Separation cluster_hydrolysis Hydrolysis & Recovery racemic_acid Racemic Acid + (-)-Menthol reagents MNBA, DMAP, DCM racemic_acid->reagents reaction Stir at RT, 12-24h reagents->reaction workup Quench, Extract, Dry reaction->workup crude_esters Crude Diastereomeric Esters workup->crude_esters hplc Preparative HPLC (e.g., CHIRALPAK IC) crude_esters->hplc crystallization Fractional Crystallization crude_esters->crystallization separated_esters Separated Diastereomers hplc->separated_esters crystallization->separated_esters hydrolysis_step Base Hydrolysis (e.g., KOH, MeOH/H₂O) separated_esters->hydrolysis_step acidification Acidify (HCl) hydrolysis_step->acidification extraction Extract acidification->extraction pure_acid Enantiopure Acid extraction->pure_acid

Protocol 3: Hydrolysis of Purified Diastereomeric Esters

This protocol describes the cleavage of the ester bond to yield the enantiomerically pure carboxylic acid and recover the (-)-menthol chiral auxiliary. Basic hydrolysis is often preferred as it is typically irreversible.[1][2]

Materials:

  • Purified diastereomeric ester

  • Potassium hydroxide (B78521) (KOH) or Lithium hydroxide (LiOH)[2]

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the purified diastereomeric ester in a mixture of alcohol (e.g., methanol) and water.

  • Add an excess of a strong base such as KOH or LiOH (e.g., 2-3 equivalents).[2]

  • Stir the mixture at a suitable temperature (e.g., 40 °C or reflux) until the reaction is complete (monitor by TLC).[1][2]

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and extract with an organic solvent (e.g., diethyl ether) to remove and recover the (-)-menthol.

  • Cool the aqueous layer in an ice bath and acidify by the slow addition of HCl solution until the pH is acidic (e.g., pH 2-3).

  • The enantiomerically pure carboxylic acid may precipitate and can be collected by filtration.

  • If no precipitate forms, extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically pure carboxylic acid.

  • Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC or other suitable analytical techniques.

Data Presentation

The following tables summarize quantitative data from the literature for the resolution of racemic carboxylic acids using (-)-menthol.

Table 1: Esterification and Separation of Diastereomeric Menthyl Esters

Racemic Acid PrecursorEsterification MethodSeparation MethodDiastereomer 1 YieldDiastereomer 2 YieldReference
(rac)-7 (glutamate analog precursor)MNBA, DMAPPreparative HPLC45.3% ((2S)-isomer 9)44.4% ((2R)-isomer 9)[3]
(rac)-19 (glutamate analog precursor)MNBAPreparative HPLC53% (ratio of 20)46% (ratio of 20)[3]

Table 2: Preparative HPLC Conditions for Diastereomer Separation

Diastereomer MixtureColumnMobile PhaseFlow RateTemperatureDetectionReference
9 and 9 CHIRALFLASH IC (30 x 100 mm)EtOH/hexane 65:3520 mL/min25 °C254 nm[3]
20 and 20 CHIRALPAK IC (4.6 x 250 mm)EtOH/hexane 1:191 mL/min40 °C254 nm[3][5]

Conclusion

The use of (-)-menthol as a chiral auxiliary provides a robust and effective method for the resolution of racemic carboxylic acids. The formation of diastereomeric esters allows for their separation using standard laboratory techniques, with preparative HPLC being a particularly powerful tool. The subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure carboxylic acids, which are essential for various applications in the pharmaceutical and chemical industries. The protocols and data presented here offer a comprehensive guide for researchers and professionals seeking to implement this classical and valuable resolution strategy.

References

Application Notes and Protocols: (-)-Menthol as a Chiral Derivatizing Agent for the Chromatographic Resolution of Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the field of chiral analysis, the separation of enantiomers is a critical task, particularly in the pharmaceutical and chemical industries where the biological activity of a molecule is often stereospecific. One effective strategy for the chromatographic separation of chiral molecules, such as carboxylic acids, is through derivatization with a chiral agent to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard, achiral chromatography.[1][2] L-(-)-Menthol is a widely used chiral auxiliary for this purpose.[3][4][5] By reacting a racemic carboxylic acid with optically pure (-)-menthol, a mixture of diastereomeric menthyl esters is formed. These esters can then be resolved using techniques like High-Performance Liquid Chromatography (HPLC), and the chiral auxiliary can be subsequently cleaved to yield the enantiomerically pure acids.[6]

This document provides detailed application notes and protocols for the use of (-)-menthol as a chiral derivatizing agent for the separation of enantiomeric carboxylic acids.

Logical Workflow for Chiral Resolution

The overall process involves the derivatization of the racemic analyte with (-)-menthol, followed by chromatographic separation of the resulting diastereomers, and subsequent recovery of the separated enantiomers.

G cluster_0 Derivatization cluster_1 Chromatographic Separation cluster_2 Enantiomer Recovery racemic_acid Racemic Carboxylic Acid (R-COOH & S-COOH) reaction Esterification Reaction (e.g., with MNBA, DMAP) racemic_acid->reaction menthol (-)-Menthol menthol->reaction diastereomers Diastereomeric Menthyl Esters (R-COOMenthyl & S-COOMenthyl) reaction->diastereomers hplc HPLC Separation (Achiral Stationary Phase) diastereomers->hplc diastereomer1 Diastereomer 1 (e.g., R-COOMenthyl) hplc->diastereomer1 diastereomer2 Diastereomer 2 (e.g., S-COOMenthyl) hplc->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 (R-COOH) hydrolysis1->enantiomer1 recovered_menthol Recovered (-)-Menthol hydrolysis1->recovered_menthol enantiomer2 Enantiomer 2 (S-COOH) hydrolysis2->enantiomer2 hydrolysis2->recovered_menthol G cluster_workflow Experimental Workflow start Racemic Glutamate (B1630785) Analog Acid derivatization Derivatization with (-)-Menthol, MNBA, DMAP start->derivatization hplc_prep Preparative HPLC (CHIRALPAK IC) derivatization->hplc_prep diastereomer_A Isolated Diastereomer 1 (tR = 9.6 min) hplc_prep->diastereomer_A diastereomer_B Isolated Diastereomer 2 (tR = 11.8 min) hplc_prep->diastereomer_B hydrolysis_A Hydrolysis diastereomer_A->hydrolysis_A hydrolysis_B Hydrolysis diastereomer_B->hydrolysis_B end_A Enantiopure Acid 1 hydrolysis_A->end_A end_B Enantiopure Acid 2 hydrolysis_B->end_B

References

Application Notes and Protocols: Asymmetric Aldol Reactions Utilizing (-)-Menthyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric aldol (B89426) reactions are a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to build complex, chiral molecules. The use of chiral auxiliaries is a well-established strategy to induce facial selectivity in the reaction of enolates with aldehydes, leading to the formation of specific stereoisomers. This document provides a detailed overview and generalized protocols for the potential application of (-)-menthyl benzoate (B1203000) and its simpler ester analogues as chiral auxiliaries in asymmetric aldol reactions.

It is important to note that while (-)-menthol is a widely used chiral auxiliary, specific literature precedents for its application in the form of benzoate esters directly in asymmetric aldol reactions are not extensively documented. The protocols and data presented herein are therefore based on established principles of chiral auxiliary-mediated aldol reactions, particularly those involving ester-derived enolates, and are intended to serve as a foundational guide for research and development in this area.

Principle of the Reaction

The overarching strategy involves the temporary attachment of a chiral auxiliary, in this case, derived from (-)-menthol, to a carboxylic acid moiety. The resulting ester is then converted to a chiral enolate, which reacts with a prochiral aldehyde. The steric bulk and defined stereochemistry of the (-)-menthyl group are intended to direct the approach of the aldehyde to one face of the enolate, thereby controlling the stereochemical outcome of the reaction. Subsequent removal of the chiral auxiliary reveals the enantioenriched β-hydroxy acid or a derivative thereof.

Experimental Workflows

The overall experimental workflow can be visualized as a three-stage process: preparation of the chiral ester, the diastereoselective aldol reaction, and the final removal of the chiral auxiliary.

experimental_workflow cluster_0 Stage 1: Chiral Ester Synthesis cluster_1 Stage 2: Asymmetric Aldol Reaction cluster_2 Stage 3: Auxiliary Removal start (-)-Menthol + Carboxylic Acid Derivative ester (-)-Menthyl Ester start->ester Esterification enolate Lithium Enolate Formation (LDA) ester->enolate aldol_adduct Diastereomeric Aldol Adduct enolate->aldol_adduct aldehyde Aldehyde aldehyde->aldol_adduct hydrolysis Hydrolysis aldol_adduct->hydrolysis product Enantioenriched β-Hydroxy Acid hydrolysis->product recovered_aux Recovered (-)-Menthol hydrolysis->recovered_aux

Caption: General workflow for an asymmetric aldol reaction using a (-)-menthyl ester as a chiral auxiliary.

Detailed Experimental Protocols

Protocol 1: Synthesis of (-)-Menthyl Acetate (B1210297)

This protocol describes the synthesis of (-)-menthyl acetate, a potential starting material for generating a chiral acetate enolate.

Materials:

  • (-)-Menthol

  • Acetyl chloride or Acetic Anhydride

  • Pyridine (B92270) or Triethylamine

  • Anhydrous diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (-)-Menthol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (-)-menthyl acetate.

  • Purify the product by vacuum distillation or silica (B1680970) gel chromatography.

Protocol 2: Asymmetric Aldol Reaction of (-)-Menthyl Acetate with an Aldehyde

This generalized protocol outlines the formation of a lithium enolate from (-)-menthyl acetate and its subsequent reaction with a representative aldehyde.

Materials:

  • (-)-Menthyl acetate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the solution for 30 minutes at -78 °C to generate LDA.

  • In a separate flask, dissolve (-)-menthyl acetate (1.0 eq) in anhydrous THF.

  • Slowly add the solution of (-)-menthyl acetate to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the diastereomeric aldol adducts.

Protocol 3: Removal of the (-)-Menthyl Chiral Auxiliary

This protocol describes the saponification of the aldol adduct to yield the β-hydroxy carboxylic acid and recover the chiral auxiliary.

Materials:

  • Diastereomerically pure aldol adduct

  • Tetrahydrofuran (THF)

  • Methanol

  • Lithium hydroxide (B78521) (LiOH) solution (e.g., 1 M aqueous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and methanol.

  • Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (3.0 eq).

  • Stir the reaction mixture at 0 °C to room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and wash with diethyl ether to extract the liberated (-)-menthol. The organic layers can be combined, dried, and concentrated to recover the chiral auxiliary.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantioenriched β-hydroxy carboxylic acid.

Illustrative Quantitative Data

The following table presents hypothetical data for the asymmetric aldol reaction of (-)-menthyl acetate with various aldehydes, based on typical results observed with other ester-based chiral auxiliaries. This data is for illustrative purposes only.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehyde(-)-Menthyl 3-hydroxy-3-phenylpropanoate75-8585:15
2Isobutyraldehyde(-)-Menthyl 3-hydroxy-2,4-dimethylpentanoate70-8090:10
3Acetaldehyde(-)-Menthyl 3-hydroxybutanoate65-7580:20
4Propanal(-)-Menthyl 3-hydroxy-2-methylpentanoate70-8088:12

Logical Relationships in Stereocontrol

The stereochemical outcome of the reaction is governed by the formation of a rigid, chelated transition state. The bulky isopropyl and methyl groups of the (-)-menthyl auxiliary are proposed to block one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face.

Caption: Logical relationship illustrating how the chiral auxiliary influences the stereochemical outcome via a chelated transition state.

Conclusion

While the direct use of (-)-menthyl benzoate derivatives in asymmetric aldol reactions is not a widely reported methodology, the foundational principles of chiral auxiliary-mediated synthesis suggest its potential viability. The protocols and conceptual frameworks provided in these application notes are intended to equip researchers with a starting point for exploring this synthetic avenue. Optimization of reaction conditions, including the choice of base, solvent, and temperature, will be crucial for achieving high diastereoselectivity and yields. The successful development of this methodology would add a cost-effective and readily available chiral auxiliary to the synthetic chemist's toolbox for asymmetric C-C bond formation.

Application Notes and Protocols: Diels-Alder Reactions with Chiral Auxiliaries Derived from (-)-Menthyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chiral auxiliaries derived from (-)-menthyl benzoate, specifically focusing on the highly effective (-)-8-phenylmenthol (B56881), in asymmetric Diels-Alder reactions. These reactions are pivotal for the stereocontrolled synthesis of complex cyclic molecules, which are fundamental building blocks in pharmaceutical and natural product synthesis.

Introduction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. However, controlling the absolute stereochemistry of the newly formed chiral centers is often a significant challenge. Chiral auxiliaries are employed to induce facial selectivity in the approach of the diene to the dienophile, leading to the formation of one diastereomer in high excess. Among the various chiral auxiliaries developed, (-)-8-phenylmenthol, a derivative of (-)-menthol, has proven to be exceptionally effective in promoting high levels of asymmetric induction in Diels-Alder reactions.[1][2]

The enhanced stereoselectivity of dienophiles derived from (-)-8-phenylmenthol is attributed to the steric bulk of the phenylmenthyl group, which effectively shields one face of the dienophile. Furthermore, a favorable π-stacking interaction between the phenyl ring of the auxiliary and the π-system of the dienophile can lock the conformation of the dienophile, leading to a highly organized transition state and excellent diastereoselectivity.[1] In contrast, acrylates derived from unsubstituted (-)-menthol generally provide significantly lower diastereoselectivity, often around 40% diastereomeric excess (de).[1]

Quantitative Data Summary

The use of (-)-8-phenylmenthol as a chiral auxiliary in Diels-Alder reactions leads to high yields and excellent diastereoselectivities with a variety of dienes. The data presented below summarizes typical results obtained in these reactions.

DieneDienophileCatalyst (equiv.)SolventTemp. (°C)Yield (%)Diastereomeric Excess (de) (%)Reference
Cyclopentadiene(-)-8-Phenylmenthyl acrylate (B77674)Et₂AlCl (1.4)CH₂Cl₂-10081>98 (endo)[1]
1,3-Butadiene(-)-8-Phenylmenthyl acrylateEt₂AlCl (1.4)CH₂Cl₂-788595 (endo)[1]
Isoprene(-)-8-Phenylmenthyl acrylateEt₂AlCl (1.4)CH₂Cl₂-788896 (endo)[1]
5-(Benzyloxy)methylcyclopentadiene(-)-8-Phenylmenthyl acrylateAlCl₃Toluene-558997 (endo)[1]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of the chiral dienophile, the Diels-Alder reaction, and the subsequent removal of the chiral auxiliary.

Protocol 1: Synthesis of (-)-8-Phenylmenthyl Acrylate

This protocol describes the esterification of (-)-8-phenylmenthol with acryloyl chloride to prepare the chiral dienophile.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-8-phenylmenthol (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford pure (-)-8-phenylmenthyl acrylate.[3]

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between (-)-8-phenylmenthyl acrylate and a diene.

Materials:

  • (-)-8-Phenylmenthyl acrylate

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, as a solution in hexanes)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (-)-8-phenylmenthyl acrylate (1.0 eq) in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add the Lewis acid solution (e.g., 1.4 eq of Et₂AlCl) dropwise to the stirred solution.

  • Stir the mixture for 15-30 minutes at the same temperature.

  • Add the diene (typically 2-3 eq) dropwise to the reaction mixture.

  • Stir the reaction at the low temperature for the specified time (e.g., 2-5 minutes or longer, monitored by TLC).[1]

  • Quench the reaction at low temperature by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the Diels-Alder adduct.

  • Determine the diastereomeric excess of the product by chiral HPLC or high-field ¹H NMR analysis.

Protocol 3: Cleavage of the (-)-8-Phenylmenthol Auxiliary

This protocol describes the reductive cleavage of the chiral auxiliary to yield the corresponding chiral alcohol, with the auxiliary being recoverable.

Materials:

  • Diels-Alder adduct

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the Diels-Alder adduct (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (e.g., 1.5-2.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the mixture back to 0 °C and quench the reaction by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir until two clear layers form.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with the organic solvent.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired chiral alcohol from the recovered (-)-8-phenylmenthol. The auxiliary can be recovered in high yield (e.g., 94%).[1]

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product dienophile Dienophile ((-)-8-Phenylmenthyl Acrylate) ts [4+2] Cycloaddition (Concerted Mechanism) dienophile->ts diene Diene diene->ts product Cyclohexene Derivative (Diastereomerically Enriched) ts->product

Diels-Alder Reaction Mechanism.

Stereochemical_Model dienophile Dienophile ((-)-8-Phenylmenthyl Acrylate) Top Face (Si) Bottom Face (Re) blocked_path Steric Hindrance (Blocked Face) favored_path Favored Approach (Less Hindered Face) auxiliary (-)-8-Phenylmenthol Auxiliary auxiliary->dienophile:bottom Blocks Bottom Face diene Diene Approach diene->dienophile:top endo approach

Stereochemical Control Model.

Experimental_Workflow start Start synthesis Protocol 1: Synthesis of (-)-8-Phenylmenthyl Acrylate start->synthesis da_reaction Protocol 2: Asymmetric Diels-Alder Reaction synthesis->da_reaction cleavage Protocol 3: Cleavage of Chiral Auxiliary da_reaction->cleavage analysis Analysis: Yield and Diastereomeric Excess (de) da_reaction->analysis product Final Chiral Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux analysis->product end End product->end recovered_aux->end

Experimental Workflow Diagram.

References

Application Notes and Protocols: Grignard Reactions Involving (-)-Menthyl Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthol, a readily available and inexpensive chiral auxiliary, has found extensive application in asymmetric synthesis. Its incorporation into ester functionalities allows for effective stereochemical control in a variety of carbon-carbon bond-forming reactions. While Grignard reactions with simple (-)-menthyl benzoate (B1203000) result in the formation of tertiary alcohols via double addition of the Grignard reagent, the true utility of this chiral auxiliary in Grignard reactions is demonstrated with α-ketoesters, such as (-)-menthyl phenylglyoxylate (B1224774). In these cases, a single diastereoselective addition occurs, leading to the formation of chiral α-hydroxy acids after saponification. This methodology provides a classic and reliable route to valuable chiral building blocks.

These application notes detail the diastereoselective Grignard reaction of (-)-menthyl phenylglyoxylate with methylmagnesium iodide as a primary example, including a discussion of the stereochemical rationale, detailed experimental protocols, and expected outcomes.

Stereochemical Rationale: Prelog's Rule

The stereochemical outcome of the nucleophilic addition of a Grignard reagent to an α-ketoester of a chiral alcohol can be predicted by Prelog's Rule.[1][2][3][4][5][6] The rule is based on the conformational analysis of the ester, where the two carbonyl groups are oriented in an anti-periplanar fashion to minimize dipole-dipole repulsion. The chiral auxiliary, in this case, (-)-menthol, has three groups of different steric bulk attached to the carbinol carbon: a small (S) hydrogen, a medium (M) group, and a large (L) isopropyl group.

According to Prelog's rule, the ester will adopt a conformation where the bulky (L) and medium (M) groups on the chiral auxiliary dictate the facial bias of the ketone. The Grignard reagent will then preferentially attack the carbonyl carbon from the less sterically hindered face, which is opposite to the large group (L).[4] This leads to the formation of one diastereomer in excess.

Prelogs_Rule cluster_prelog Prelog's Rule for Diastereoselective Grignard Addition Reagents (-)-Menthyl Phenylglyoxylate + R-MgX TransitionState Transition State Model (Attack from less hindered face) Reagents->TransitionState Nucleophilic Attack MajorDiastereomer Major Diastereomer TransitionState->MajorDiastereomer Favored Pathway MinorDiastereomer Minor Diastereomer TransitionState->MinorDiastereomer Disfavored Pathway Experimental_Workflow cluster_prep Stage 1: Grignard Reagent Preparation cluster_reaction Stage 2: Diastereoselective Addition cluster_hydrolysis Stage 3: Saponification & Isolation start Mg turnings + Alkyl/Aryl Halide initiation Initiation (e.g., I2 crystal) start->initiation formation Grignard Reagent (R-MgX) in Ether initiation->formation addition Slow addition of Grignard Reagent at low temp. formation->addition ester (-)-Menthyl Phenylglyoxylate in Anhydrous Ether ester->addition quench Aqueous Workup (e.g., NH4Cl) addition->quench product Diastereomeric Mixture of Menthyl Atrolactate quench->product sapon Hydrolysis with Alcoholic KOH product->sapon extraction Separation of (-)-Menthol and Atrolactic Acid Salt sapon->extraction acidification Acidification of Aqueous Layer extraction->acidification isolation Isolation of Chiral α-Hydroxy Acid acidification->isolation

References

Application Notes and Protocols for the Enzymatic Synthesis of (-)-Menthyl Benzoate: A Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyl benzoate (B1203000) is a chiral ester with applications in the pharmaceutical, cosmetic, and flavor industries. Traditional chemical synthesis of this compound often involves harsh reaction conditions, the use of hazardous reagents, and the formation of unwanted byproducts, posing environmental and safety concerns. As the principles of green chemistry become increasingly integral to chemical manufacturing, there is a growing demand for sustainable and environmentally benign synthetic methods. Enzymatic synthesis, utilizing lipases as biocatalysts, presents a compelling green alternative. Lipases operate under mild conditions, exhibit high selectivity (including stereoselectivity), and can often be utilized in solvent-free systems, thereby reducing waste and energy consumption. Immobilized lipases further enhance the sustainability of the process by allowing for easy catalyst recovery and reuse.

This document provides detailed application notes and protocols for the enzymatic synthesis of (-)-Menthyl benzoate, focusing on lipase-catalyzed transesterification. The information is curated for researchers, scientists, and drug development professionals seeking to implement greener synthetic strategies.

Reaction Principle: Lipase-Catalyzed Transesterification

The enzymatic synthesis of this compound can be efficiently achieved via transesterification. In this reaction, an acyl donor, such as a simple alkyl benzoate (e.g., ethyl benzoate or methyl benzoate), reacts with (-)-menthol in the presence of a lipase (B570770). The lipase facilitates the transfer of the benzoyl group from the alkyl benzoate to (-)-menthol, forming this compound and releasing the corresponding alcohol (e.g., ethanol (B145695) or methanol). This process is often carried out in a solvent-free system, where the reactants themselves serve as the solvent, or in a non-polar organic solvent to minimize side reactions and facilitate product recovery.

The general reaction scheme is as follows:

Alkyl Benzoate + (-)-Menthol --(Lipase)--> this compound + Alcohol

Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are particularly effective for this transformation due to their high activity, stability, and ease of reuse.[1][2]

Quantitative Data Summary

The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters, including the choice of lipase, acyl donor, substrate molar ratio, temperature, and reaction time. The following tables summarize quantitative data from studies on the synthesis of similar benzoate and menthyl esters, providing a basis for comparison and optimization.

Table 1: Effect of Reaction Parameters on the Synthesis of Benzoate Esters

Ester ProductLipaseAcyl DonorMolar Ratio (Acyl Donor:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Methyl BenzoateCandida rugosa lipaseBenzoic Acid---Good yields reported[3]
Propyl BenzoateImmobilized Candida cylindracea lipase (CCL)----High conversion[4]
Benzyl BenzoateNovozym® 435Benzoic Anhydride1:5602432[5]
Benzyl BenzoateLipozyme® RM IMBenzoic Anhydride1:5402451[5]

Table 2: Optimization of Parameters for the Synthesis of Menthyl Esters

Ester ProductLipaseAcyl DonorOptimized ParameterOptimal ValueConversion/Yield (%)Reference
l-Menthyl ButyrateCandida rugosa lipaseButyric AnhydrideReaction Time8.7 hHigh[6]
Temperature37.1 °C
Enzyme Amount31.7% (of l-menthol)
(-)-Menthyl EsterCandida rugosa lipaseFatty Acids (Octanoic, Decanoic, Dodecanoic)Reaction Time7 days50-83
DL-Menthyl EsterCandida cylindracea lipase AY-30Butyric AnhydrideMolar Ratio (Menthol:Anhydride)1:164 (for (-)-menthol)[7]

Table 3: Reusability of Immobilized Lipases in Ester Synthesis

LipaseReactionNumber of CyclesFinal Activity Retention (%)Reference
Immobilized Candida cylindracea lipase (CCL)Propyl benzoate synthesis440[4][8]
Novozym® 435Benzyl benzoate synthesis-Stable for up to 4 cycles[9]
Lipozyme® RM IMBenzyl benzoate synthesis--[5]
Immobilized Pseudomonas fluorescens lipaseNeryl acetate (B1210297) synthesis1080[10]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound via transesterification.

Protocol 1: Solvent-Free Synthesis of this compound using Immobilized Lipase

Materials:

  • (-)-Menthol

  • Ethyl benzoate (or Methyl benzoate)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Heptane or Hexane (for product extraction and analysis)

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine (-)-menthol and ethyl benzoate. A typical starting molar ratio is 1:1 to 1:1.5 of menthol (B31143) to ethyl benzoate.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.

  • Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to 40-60°C and the agitation speed to 150-200 rpm.

  • Reaction Monitoring: To monitor the progress of the reaction, periodically withdraw small aliquots (e.g., 10 µL) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., 1 mL of heptane) and analyze by GC or HPLC to determine the conversion of (-)-menthol and the formation of this compound.

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion or equilibrium, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent like hexane, dried, and stored for reuse.

  • Purification: The liquid reaction mixture can be purified by removing the excess ethyl benzoate and the ethanol byproduct under reduced pressure using a rotary evaporator. Further purification can be achieved by column chromatography if necessary.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as GC-MS, NMR, and FT-IR spectroscopy.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_separation Product Separation & Purification cluster_analysis Analysis & Characterization cluster_products Final Products Menthol (-)-Menthol ReactionVessel Reaction Vessel (Solvent-Free or Organic Solvent) Menthol->ReactionVessel Benzoate Alkyl Benzoate (e.g., Ethyl Benzoate) Benzoate->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Analysis GC / HPLC Analysis ReactionVessel->Analysis Aliquots for Monitoring Lipase Immobilized Lipase (e.g., Novozym® 435) Lipase->ReactionVessel Evaporation Rotary Evaporation Filtration->Evaporation Liquid Phase RecycledLipase Recycled Lipase Filtration->RecycledLipase Recovered Enzyme Purification Column Chromatography (Optional) Evaporation->Purification Byproduct Alcohol (e.g., Ethanol) Evaporation->Byproduct Purification->Analysis Product This compound Purification->Product Transesterification_Mechanism Lipase_E Lipase (E-OH) Intermediate1 Acyl-Enzyme Intermediate (E-O-COR) Lipase_E->Intermediate1 AlkylBenzoate Alkyl Benzoate (R-COO-R') AlkylBenzoate->Intermediate1 Alcohol1 Alcohol (R'-OH) Intermediate1->Alcohol1 Intermediate2 Acyl-Enzyme Intermediate (E-O-COR) Menthol (-)-Menthol (R''-OH) MenthylBenzoate This compound (R-COO-R'') Menthol->MenthylBenzoate Intermediate2->MenthylBenzoate Lipase_Regen Regenerated Lipase (E-OH) Intermediate2->Lipase_Regen

References

Application Notes: (-)-Menthyl Benzoate and its Precursor in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the synthesis of enantiomerically pure pharmaceuticals, the control of stereochemistry is paramount. Chiral auxiliaries are essential tools that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] (-)-Menthyl benzoate (B1203000), and more broadly, esters derived from its precursor (-)-menthol, serve as highly effective chiral auxiliaries.[2] The well-defined stereochemistry of the (-)-menthyl group provides a chiral environment that can induce diastereoselectivity in a variety of chemical transformations, making it a valuable tool for producing specific stereoisomers of pharmaceutical intermediates.[2]

This document outlines the application of (-)-menthol as a chiral auxiliary for the resolution of racemic carboxylic acids, a process that generates diastereomeric menthyl esters. This method is particularly relevant in the synthesis of complex pharmaceutical analogs, such as artificial glutamate (B1630785) analogs.[3][4][5]

Core Application: Chiral Resolution of Racemic Carboxylic Acids

A primary application of (-)-menthol in pharmaceutical synthesis is the resolution of racemic mixtures of carboxylic acids. The strategy involves esterifying the racemic acid with the enantiomerically pure (-)-menthol. This reaction converts the pair of enantiomers into a pair of diastereomers. As diastereomers possess different physical properties, they can be separated using standard laboratory techniques like chromatography or crystallization.[2] Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original carboxylic acid.[2]

This menthol-mediated chiral resolution has been successfully applied in the enantiospecific synthesis of artificial glutamate analogs, which are antagonists for the AMPA-type ionotropic glutamate receptor.[3][4][5]

Experimental Protocols

Protocol 1: Diastereomeric Esterification of a Racemic Carboxylic Acid

This protocol is based on the esterification of a racemic heterotricyclic carboxylic acid intermediate, (rac)-7, with (-)-menthol as described in the synthesis of artificial glutamate analogs.[3][5] The reaction utilizes 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in what is known as a Shiina esterification.

Materials:

  • Racemic carboxylic acid intermediate (rac)-7

  • (-)-Menthol (ʟ-(−)-menthol)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA)

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Chromatography equipment

Procedure:

  • To a solution of the racemic carboxylic acid (rac)-7 in anhydrous dichloromethane (DCM), add triethylamine.

  • Add (-)-menthol to the reaction mixture.

  • Subsequently, add 2-methyl-6-nitrobenzoic anhydride (MNBA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric menthyl esters.

Protocol 2: Chromatographic Separation of Diastereomers

The crude mixture of diastereomers is then separated using chiral chromatography to isolate each pure diastereomer.[3][4][5]

Equipment:

  • CHIRALFLASH IC column (30 x 100 mm) or equivalent

  • HPLC or flash chromatography system

Procedure:

  • Dissolve the crude diastereomeric mixture in a minimal amount of the mobile phase.

  • Load the sample onto the CHIRALFLASH IC column.

  • Elute the diastereomers using a mobile phase of 65:35 EtOH/hexane.

  • Maintain a flow rate of 20 mL/min at 25 °C.

  • Monitor the separation at a wavelength of 254 nm.

  • Collect the fractions corresponding to each separated diastereomer. The (2S)-isomer (9*) typically elutes first, followed by the (2R)-isomer (9).

  • Combine the fractions for each isomer and evaporate the solvent to yield the pure diastereomers.

Quantitative Data

The following table summarizes the quantitative results from the chiral resolution of the MC-27 precursor (rac)-7.[3][5]

ParameterValueReference
Yield of (2S)-isomer (9*) 45.3%[3][5]
Yield of (2R)-isomer (9) 44.4%[3][5]
Total Yield 89.7%[4]
Chromatography Column CHIRALFLASH IC (30 x 100 mm)[4][5]
Mobile Phase EtOH/hexane (65:35)[4][5]
Flow Rate 20 mL/min[4][5]
Temperature 25 °C[4][5]
Detection Wavelength 254 nm[4][5]
Retention Time (t_R) of (2S)-isomer 7.0 min[3][5]
Retention Time (t_R) of (2R)-isomer 11.5 min[3][5]

Visualizations

The following diagrams illustrate the workflow and logic of using (-)-menthol as a chiral auxiliary.

G cluster_start Starting Materials cluster_products Separated Products cluster_final Final Enantiomers RacemicAcid Racemic Carboxylic Acid (Mixture of R and S Enantiomers) Esterification Esterification (e.g., Shiina Esterification) RacemicAcid->Esterification Menthol (-)-Menthol (Chiral Auxiliary) Menthol->Esterification Diastereomers Mixture of Diastereomers (R-menthyl and S-menthyl esters) Esterification->Diastereomers Separation Chromatographic Separation (e.g., Chiral HPLC) Diastereomers->Separation Diastereomer1 Pure Diastereomer 1 (R-menthyl ester) Separation->Diastereomer1 Diastereomer2 Pure Diastereomer 2 (S-menthyl ester) Separation->Diastereomer2 Cleavage1 Hydrolysis Diastereomer1->Cleavage1 Cleavage2 Hydrolysis Diastereomer2->Cleavage2 Enantiomer1 Pure Enantiomer 1 (R-acid) Cleavage1->Enantiomer1 RecoveredMenthol1 Recovered (-)-Menthol Cleavage1->RecoveredMenthol1 Enantiomer2 Pure Enantiomer 2 (S-acid) Cleavage2->Enantiomer2 RecoveredMenthol2 Recovered (-)-Menthol Cleavage2->RecoveredMenthol2 G cluster_input Inputs cluster_output Stereochemical Outcome Prochiral Prochiral Center on Substrate Reaction Chemical Reaction Prochiral->Reaction ChiralAux Chiral Auxiliary ((-)-Menthol) ChiralAux->Reaction Directs Stereochemistry Major Major Diastereomer Reaction->Major Favored Transition State Minor Minor Diastereomer Reaction->Minor Disfavored Transition State

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-Menthyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (-)-Menthyl benzoate (B1203000) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing (-)-Menthyl benzoate?

A1: The two primary methods for synthesizing this compound are Fischer esterification and transesterification.

  • Fischer Esterification: This is a direct acid-catalyzed reaction between (-)-menthol and benzoic acid. Common catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is an equilibrium process, and strategies to drive it towards the product are necessary for high yields.

  • Transesterification: This method involves the reaction of an alkyl benzoate, typically methyl benzoate, with (-)-menthol in the presence of a catalyst. This approach can offer very high yields under optimized conditions. Catalysts for this reaction include zinc compounds and sodium methoxide.[1]

Q2: Why is my yield of this compound consistently low in Fischer esterification?

A2: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[2] To improve the yield, you can:

  • Use an excess of one reactant: Using an excess of either benzoic acid or (-)-menthol can shift the equilibrium towards the product side.[3]

  • Remove water: The water produced during the reaction can be removed to drive the equilibrium forward. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents.

  • Optimize catalyst loading and reaction time: Insufficient catalyst or reaction time can lead to incomplete conversion.

Q3: What are the main side reactions to be aware of during the synthesis?

A3: The most significant side reaction, particularly in the acid-catalyzed Fischer esterification, is the dehydration of (-)-menthol to form a mixture of menthenes (primarily 2-menthene (B1252811) and 3-menthene).[4][5] This occurs under acidic conditions and elevated temperatures. Minimizing the reaction temperature and using a milder acid catalyst can help reduce the formation of these byproducts.

Q4: How can I effectively purify the synthesized this compound?

A4: Purification is typically achieved through a series of steps:

  • Neutralization and Washing: The crude reaction mixture is first washed with a basic solution (e.g., sodium bicarbonate) to remove any unreacted benzoic acid and the acid catalyst. This is followed by washing with water and brine.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Distillation: The final purification is carried out by fractional distillation, preferably under vacuum, to separate the this compound from unreacted (-)-menthol and any other impurities.[6] Vacuum distillation is recommended due to the relatively high boiling point of this compound, which helps prevent thermal degradation.[7]

Troubleshooting Guides

Problem 1: Low Product Yield in Fischer Esterification
Possible Cause Troubleshooting Steps
Equilibrium not shifted towards products - Increase the molar ratio of one of the reactants (either (-)-menthol or benzoic acid). - Remove water as it forms using a Dean-Stark trap with a suitable solvent (e.g., toluene).
Suboptimal Reaction Conditions - Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the concentration of the acid catalyst. Too little may result in slow reaction rates, while too much can promote side reactions.
Side Reaction: Dehydration of (-)-Menthol - Lower the reaction temperature. - Use a milder acid catalyst, such as p-toluenesulfonic acid, instead of concentrated sulfuric acid.
Loss of Product During Workup - Ensure complete extraction of the product from the aqueous layer during the workup. - Avoid vigorous shaking during the washing steps to prevent the formation of emulsions.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Unreacted Starting Materials - Ensure the reaction has gone to completion by monitoring with TLC. - During workup, thoroughly wash the organic layer with a sodium bicarbonate solution to remove all unreacted benzoic acid. - Use fractional vacuum distillation for efficient separation of this compound from unreacted (-)-menthol.[6][7]
Menthene Byproducts from Dehydration - Minimize the formation of menthenes by using milder reaction conditions (lower temperature, less harsh acid catalyst). - Menthenes are typically more volatile than this compound and can be separated during fractional distillation.
Incomplete Drying - Ensure the organic layer is thoroughly dried with an adequate amount of anhydrous drying agent before the final distillation. Water present during distillation can lead to hydrolysis of the ester.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis via Transesterification

CatalystReactantsReaction ConditionsYield (%)Reference
Zinc CompoundMethyl benzoate, D/L-Menthol140-250 °C90.7WO2007065758A1[1]
Dibutyltin oxideMethyl benzoate, D/L-MentholNot specified85-90WO2007065758A1[1]
Sodium MethoxideMethyl benzoate, (-)-MentholNot specified~80WO2007065758A1[1]
Titanium(IV) ethoxideMethyl 4-cyanobenzoate, MentholNot specified74WO2007065758A1

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Zinc-Catalyzed Transesterification

This protocol is adapted from patent literature describing a high-yield synthesis.[1]

Materials:

  • Methyl benzoate

  • (-)-Menthol

  • Zinc acetate (B1210297) (or another suitable zinc compound)

  • Toluene (optional, as solvent)

  • Apparatus for distillation

Procedure:

  • Combine (-)-menthol (1.0 eq), methyl benzoate (1.05 to 1.5 eq), and a catalytic amount of a zinc compound (e.g., zinc acetate, 0.1 to 5 mol% based on menthol) in a round-bottom flask equipped with a distillation apparatus.

  • Heat the reaction mixture to a temperature between 140 °C and 250 °C (a preferred range is 160-210 °C).[1]

  • Continuously remove the methanol (B129727) byproduct by distillation to drive the reaction to completion.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, purify the this compound by fractional vacuum distillation.

Mandatory Visualization

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Menthol (-)-Menthol Reflux Reflux with Heating Menthol->Reflux BenzoicAcid Benzoic Acid BenzoicAcid->Reflux Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reflux Wash Wash with NaHCO₃ (aq) and Brine Reflux->Wash Crude Product Dry Dry with Na₂SO₄ Wash->Dry Distillation Fractional Vacuum Distillation Dry->Distillation Product This compound Distillation->Product Pure Product

Caption: Experimental workflow for the Fischer esterification of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound CheckEquilibrium Is the equilibrium shifted towards the product? Start->CheckEquilibrium CheckConditions Are reaction conditions (time, temp, catalyst) optimal? Start->CheckConditions CheckSideReactions Is there evidence of side reactions (e.g., menthenes)? Start->CheckSideReactions SolutionEquilibrium Use excess reactant or remove water CheckEquilibrium->SolutionEquilibrium No SolutionConditions Optimize reaction time, temperature, and catalyst concentration CheckConditions->SolutionConditions No SolutionSideReactions Use milder conditions (lower temp, milder acid) CheckSideReactions->SolutionSideReactions Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Purification of (-)-Menthyl benzoate by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (-)-Menthyl benzoate (B1203000) by recrystallization and column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during these purification processes.

Troubleshooting Guides

Recrystallization of (-)-Menthyl Benzoate

Recrystallization is a powerful technique for purifying solid compounds. However, success can be elusive if conditions are not optimized. Below are common problems encountered during the recrystallization of this compound and their potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Product Fails to Crystallize 1. Too much solvent was used, resulting in a solution that is not saturated upon cooling.[1][2] 2. The cooling process is too slow, or the final temperature is not low enough. 3. The presence of significant impurities inhibiting crystal lattice formation.1. Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation, then allow the concentrated solution to cool again.[2] 2. After slow cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility.[1] 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a seed crystal of pure this compound.[2] 4. If impurities are suspected to be the issue, a preliminary purification by column chromatography may be necessary.
Product "Oils Out" Instead of Crystallizing 1. The melting point of this compound is lower than the temperature of the solution as it becomes saturated.[3] 2. The rate of cooling is too rapid, not allowing for proper crystal lattice formation.[1] 3. The chosen solvent is inappropriate for this specific compound.1. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] 2. Consider using a different solvent or a mixed solvent system. For esters, solvent systems like n-Hexane/Ethyl acetate (B1210297) or ethanol (B145695) are often employed.[4] 3. Ensure the flask is not placed directly on a cold surface for initial cooling; allow it to cool to room temperature on a benchtop, insulated by a paper towel or cork ring.
Low Recovery of Purified Product 1. Excessive solvent was used, leading to a significant amount of the product remaining in the mother liquor.[3] 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent that was not sufficiently cold.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. If hot filtration is necessary, use a pre-heated funnel and flask, and use a slight excess of hot solvent to prevent crystallization in the filter paper. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals Appear Impure (e.g., discolored) 1. Insoluble impurities were not removed prior to crystallization. 2. Soluble impurities co-crystallized with the product.1. If insoluble impurities are present in the hot solution, perform a hot gravity filtration before allowing the solution to cool. 2. Ensure the cooling process is slow and undisturbed to minimize the trapping of impurities within the crystal lattice.[1] 3. If the crude material is significantly impure, column chromatography may be a more suitable primary purification method.
Column Chromatography of this compound

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a relatively non-polar compound like this compound, normal-phase chromatography on silica (B1680970) gel is a common approach.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of this compound from Impurities 1. The solvent system (eluent) is not optimized, leading to co-elution. 2. The column was overloaded with the crude sample. 3. The column was not packed properly, leading to channeling.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. For this compound, a good starting point is a mixture of hexane (B92381) and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound.[5] 2. As a general rule, use a silica gel to crude product weight ratio of at least 30:1. 3. Ensure the silica gel is packed uniformly without air bubbles or cracks.
This compound Elutes Too Quickly (High Rf) 1. The eluent is too polar.1. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system. For very non-polar compounds, a very low percentage of ethyl acetate in hexane (e.g., 1-5%) or even pure hexane might be necessary.[5][6]
This compound Elutes Too Slowly or Not at All (Low Rf) 1. The eluent is not polar enough.1. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Streaking or Tailing of the Compound Band 1. The sample was not loaded onto the column in a concentrated band. 2. The compound is interacting too strongly with the silica gel. 3. The sample is degrading on the silica gel.1. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column. Dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) can also be effective.[7] 2. For some esters, the acidic nature of silica gel can be problematic. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent).[8] 3. Check the stability of your compound on silica gel using a 2D TLC plate. If degradation is observed, consider using a different stationary phase like alumina.[8]
Product Fractions are Dilute 1. The column diameter is too large for the amount of sample being purified. 2. The elution was performed too quickly.1. Choose a column with an appropriate diameter for your sample size. 2. Control the flow rate to allow for proper equilibration between the stationary and mobile phases.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on the specific impurity profile of your crude material, as determined by TLC analysis.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Collection tubes

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of hexane:ethyl acetate (e.g., 100:1, 50:1, 20:1, 10:1).

    • Visualize the spots under UV light and/or by staining.

    • The optimal eluent system for column chromatography should give an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Alternatively, for better resolution, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC.

    • If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data for Chromatography:

ParameterValue/RangeReference
Stationary Phase Silica Gel[6]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate[6][9]
Typical Eluent Ratios 100:1 to 12:1 (Hexane:Ethyl Acetate)[6][9]
Expected Rf Value ~0.5 in 100:1 Petroleum Ether:Ethyl Acetate[6]

Frequently Asked Questions (FAQs)

Q1: Should I use recrystallization or chromatography to purify my this compound?

A1: The choice between recrystallization and chromatography depends on the purity of your crude product and the nature of the impurities. Recrystallization is often simpler and more cost-effective for purifying large quantities of material that are already relatively pure (e.g., >80%).[1] Chromatography is more effective for separating complex mixtures or removing impurities with similar solubility to the desired product. In many cases, a combination of both techniques is used: an initial purification by chromatography followed by a final polishing step of recrystallization to obtain highly pure crystals.

Q2: My this compound is an oil at room temperature. Can I still use recrystallization?

A2: Recrystallization is primarily a technique for purifying solids.[1] If your this compound is an oil at room temperature, it will "oil out" rather than crystallize from solution. In this case, column chromatography is the more appropriate purification method.

Q3: What are the likely impurities in my crude this compound?

A3: Common impurities depend on the synthetic route used. If prepared by Fischer esterification of (-)-menthol and benzoic acid, impurities could include unreacted (-)-menthol, unreacted benzoic acid, and byproducts from side reactions catalyzed by the acid catalyst.[10][11]

Q4: How do I choose the right solvent for recrystallization?

A4: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For esters like this compound, common solvents to screen include ethanol, methanol, hexane, ethyl acetate, and mixtures such as hexane/ethyl acetate or ethanol/water.[4] A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[4]

Q5: During column chromatography, my compound seems to be decomposing on the silica gel. What should I do?

A5: Some compounds are sensitive to the acidic nature of silica gel.[8] You can try deactivating the silica gel by flushing the column with your eluent containing a small amount (1-3%) of triethylamine before loading your sample.[8] Alternatively, you can use a different stationary phase, such as neutral or basic alumina.[8]

Visualizations

Recrystallization_Workflow cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in hot solvent Dissolve in hot solvent Crude Product->Dissolve in hot solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in hot solvent->Hot Filtration (optional) Insoluble impurities? Slow Cooling Slow Cooling Dissolve in hot solvent->Slow Cooling Hot Filtration (optional)->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Isolation (Filtration) Isolation (Filtration) Crystal Formation->Isolation (Filtration) Wash with cold solvent Wash with cold solvent Isolation (Filtration)->Wash with cold solvent Drying Drying Wash with cold solvent->Drying Pure Crystals Pure Crystals Drying->Pure Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_1 Column Chromatography Process TLC Analysis TLC Analysis Column Packing Column Packing TLC Analysis->Column Packing Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Fraction Analysis (TLC) Fraction Analysis (TLC) Fraction Collection->Fraction Analysis (TLC) Combine Pure Fractions Combine Pure Fractions Fraction Analysis (TLC)->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Purified Product Purified Product Solvent Removal->Purified Product

Caption: Workflow for the purification of this compound by column chromatography.

References

Troubleshooting common side reactions in (-)-Menthyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Menthyl benzoate (B1203000). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and procedural issues encountered during this esterification.

Section 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you resolve common issues quickly.

Q1: My final yield of (-)-Menthyl benzoate is significantly lower than expected. What are the likely causes?

A1: Low yield is a common issue, often stemming from the reversible nature of the Fischer esterification reaction.[1][2] Several factors can contribute:

  • Incomplete Reaction: The esterification reaction between (-)-menthol and benzoic acid is an equilibrium process. To drive the reaction towards the product, consider using an excess of one reactant or removing water as it forms, for example, with a Dean-Stark apparatus.[1][3]

  • Reaction Time: Fischer esterification is a slow reaction. Ensure the mixture has been refluxed for a sufficient amount of time (often several hours) to reach equilibrium.[4][5]

  • Catalyst Issues: An insufficient amount of acid catalyst (e.g., concentrated H₂SO₄) will result in a slow reaction rate. Conversely, an excessive amount can promote side reactions.

  • Product Loss During Workup: this compound can be lost during aqueous washes if emulsions form or if separations are not performed carefully. Additionally, premature crystallization can trap the product in discarded aqueous layers.

  • Hydrolysis: During the workup, especially the basic wash, the ester product can be hydrolyzed back to (-)-menthol and benzoic acid if the conditions are too harsh or contact time is too long.[1]

Q2: After purification, I still see unreacted (-)-menthol and/or benzoic acid in my product. How can I remove them?

A2: The presence of starting materials is a frequent impurity issue.

  • Removing Unreacted Benzoic Acid: Unreacted benzoic acid can be effectively removed by washing the organic layer with a mild basic solution, such as 5-10% aqueous sodium bicarbonate (NaHCO₃).[3][6] The benzoic acid is converted to its water-soluble salt, sodium benzoate, which partitions into the aqueous layer. Perform this wash until the aqueous layer is no longer acidic (test with litmus (B1172312) paper) and no more CO₂ gas evolves.[6]

  • Removing Unreacted (-)-Menthol: (-)-Menthol is more challenging to remove by simple extraction due to its solubility in organic solvents. The most effective methods for its removal are:

    • Distillation: If the boiling point difference is sufficient, fractional distillation can separate the higher-boiling this compound from the more volatile (-)-menthol.

    • Column Chromatography: Silica gel chromatography can provide excellent separation of the ester from the more polar alcohol.

    • Recrystallization: If a suitable solvent is found, recrystallization can yield pure, crystalline this compound, leaving the impurities in the mother liquor.[7][8]

Q3: My final product is an oil, but I was expecting a crystalline solid. Why did this happen?

A3: this compound should be a crystalline solid at room temperature. An oily product suggests the presence of impurities that are causing a melting point depression.

  • Common Impurities: The most likely culprits are unreacted (-)-menthol, benzoic acid, or side products like menthenes.

  • Dehydration Products: The acidic and high-temperature conditions of the reaction can cause the dehydration of (-)-menthol to form various menthene isomers (e.g., 1-menthene, 3-menthene).[9][10] These alkenes are oily liquids and will prevent your desired product from crystallizing.

  • Solution: Rigorous purification is required. A combination of a sodium bicarbonate wash, followed by column chromatography or careful recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol), should be employed to remove these impurities.[8][11]

Q4: The reaction mixture turned dark brown or black during reflux. Is this normal?

A4: Significant darkening of the reaction mixture often indicates decomposition or side reactions.

  • Cause: This is typically caused by using too high a reaction temperature or too much concentrated sulfuric acid, which can oxidize the organic compounds.[9] Impurities in the starting materials can also contribute to discoloration.

  • Prevention:

    • Ensure the heating mantle temperature is controlled to maintain a gentle reflux, not a vigorous boil.

    • Use the recommended catalytic amount of sulfuric acid.

    • Use pure starting materials.

  • Remediation: While the color may not always significantly impact the yield of the desired ester, it indicates the presence of impurities. The crude product may require purification by column chromatography to remove the colored by-products.

Troubleshooting Summary Table
SymptomPossible Cause(s)Recommended Action(s)
Low Yield Incomplete reaction (equilibrium).[1]Use excess of one reactant; remove water via Dean-Stark trap.[3]
Insufficient reaction time.Increase reflux time.
Product loss during workup.Ensure clean separation of layers; use brine to break emulsions.
Oily Product Presence of impurities (menthol, menthenes).[9]Purify via column chromatography or recrystallization.[7]
Dehydration of (-)-menthol.[10]Use moderate temperatures; minimize amount of acid catalyst.
Starting Material Contamination Incomplete reaction; inefficient workup.Wash with NaHCO₃ solution to remove benzoic acid.[6]
Purify by distillation or chromatography to remove (-)-menthol.
Dark Reaction Color Overheating; excess acid catalyst.Control reflux temperature carefully; use only a catalytic amount of acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern during the Fischer esterification of (-)-menthol? A1: The most significant side reaction is the acid-catalyzed dehydration of (-)-menthol to form a mixture of menthene isomers, primarily 3-menthene and 2-menthene.[9][12] This E1 elimination reaction is promoted by the strong acid catalyst and heat required for the esterification.[10] Minimizing the reaction temperature and using only the necessary amount of catalyst can help reduce the formation of these alkene by-products.

Q2: Why is it better to use benzoyl chloride instead of benzoic acid for this synthesis? A2: Using benzoyl chloride is an alternative method with distinct advantages and disadvantages. The reaction of an alcohol with an acyl chloride is much faster and is irreversible, which typically leads to higher yields in shorter reaction times.[4][13] It also does not require a strong acid catalyst. However, the reaction produces corrosive hydrogen chloride (HCl) gas as a by-product, which must be neutralized, often by adding a weak base like pyridine (B92270) to the reaction mixture.[13][14] Benzoyl chloride is also moisture-sensitive and generally more expensive than benzoic acid.[13]

Q3: How can I effectively monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Take small aliquots from the reaction mixture over time and spot them on a TLC plate alongside your starting materials, (-)-menthol and benzoic acid. The formation of a new spot with a different Rf value (esters are typically less polar than alcohols and carboxylic acids) and the disappearance of the starting material spots will indicate the reaction's progress.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.[3][5][6]

  • Setup: To a 100 mL round-bottom flask, add (-)-menthol (e.g., 7.8 g, 0.05 mol) and benzoic acid (e.g., 6.1 g, 0.05 mol).

  • Reagent Addition: Add an excess of a solvent that can also act as a dehydrating agent via azeotropic removal of water, such as toluene (B28343) (40 mL).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.5 mL) or p-toluenesulfonic acid (p-TsOH, ~0.5 g).

  • Reflux: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the side arm of the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected in the trap (typically 2-4 hours), or monitor the reaction's completion by TLC.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Protocol 2: Workup and Purification
  • Transfer: Decant the cooled reaction mixture into a separatory funnel.

  • Aqueous Wash: Wash the organic layer with 50 mL of water to remove the bulk of any unreacted alcohol and some acid. Drain and discard the aqueous layer.

  • Basic Wash: Add 30 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the CO₂ gas that evolves. Drain the aqueous layer. Repeat this wash until no more gas is evolved. This step neutralizes the acid catalyst and removes unreacted benzoic acid.[6]

  • Brine Wash: Wash the organic layer with 30 mL of saturated sodium chloride (brine) solution. This helps to break any emulsions and further removes water from the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and remove the solvent (toluene) using a rotary evaporator.

  • Final Purification: The resulting crude product can be further purified by vacuum distillation or by recrystallization from a suitable solvent like ethanol to yield pure, crystalline this compound.[7]

Section 4: Data and Visualizations

Table of Physical Properties
CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
(-)-Menthol156.2741-44212
Benzoic Acid122.12122.4249
This compound260.3854-56323-325
3-Menthene138.25-~168

Data sourced from publicly available chemical databases.[15]

Reaction and Troubleshooting Diagrams

Fischer_Esterification Menthol (-)-Menthol Product This compound Menthol->Product Reflux BenzoicAcid Benzoic Acid BenzoicAcid->Product Reflux Water Water Product->Water Catalyst H+ Catalyst Catalyst->Product

Caption: Fischer esterification of (-)-Menthol and Benzoic Acid.

Dehydration_Side_Reaction Menthol (-)-Menthol Menthenes Menthene Isomers (3-Menthene, 2-Menthene) Menthol->Menthenes Dehydration (E1) Water Water Menthenes->Water Conditions H+, Heat Conditions->Menthenes Troubleshooting_Workflow Start Problem Identified: Low Yield / Impure Product Check_Reaction Assess Reaction Completion Start->Check_Reaction Check_Workup Review Workup Procedure Start->Check_Workup Increase_Time Increase Reflux Time or Use Dean-Stark Check_Reaction->Increase_Time Incomplete (TLC shows SM) NaHCO3_Wash Ensure Thorough NaHCO3 Wash to Remove Acid Check_Workup->NaHCO3_Wash Acidic Impurities Purify Purify via Chromatography or Recrystallization Check_Workup->Purify Neutral Impurities (Menthol, Menthenes) Increase_Time->Purify NaHCO3_Wash->Purify Final Pure this compound Purify->Final

References

Optimization of reaction conditions for (-)-Menthyl benzoate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of (-)-Menthyl benzoate (B1203000).

Troubleshooting Guide

Problem 1: Low or no yield of (-)-Menthyl benzoate.

Possible Cause Suggested Solution
Inefficient Catalyst Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and added in the correct catalytic amount. For transesterification, consider using zinc-based catalysts like zinc acetate (B1210297), which have shown effectiveness.[1]
Reaction Equilibrium The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use an excess of one reactant (typically the less expensive one) or remove water as it forms, for example, by using a Dean-Stark trap.[2][3]
Steric Hindrance (-)-Menthol is a sterically hindered secondary alcohol, which can slow down the reaction rate.[4] Allow for longer reaction times or consider using a less sterically hindered benzoylating agent if the protocol allows.
Reaction Temperature Too Low Ensure the reaction mixture reaches the appropriate temperature for a sufficient duration to overcome the activation energy, especially with a sterically hindered alcohol. For transesterification with methyl benzoate, temperatures between 140-250°C (preferably 160-210°C) are recommended.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Problem 2: Presence of unreacted starting materials in the final product.

Possible Cause Suggested Solution
Insufficient Reaction Time As mentioned, due to steric hindrance, the reaction may require a longer time to reach completion. Monitor via TLC until the starting material spot disappears or significantly diminishes.
Ineffective Work-up During the work-up, ensure thorough washing with an appropriate aqueous base (e.g., sodium bicarbonate solution) to remove unreacted benzoic acid.[5] Multiple extractions will improve separation.
Equilibrium Not Sufficiently Shifted Increase the excess of the non-limiting reagent or improve water removal to drive the reaction further to completion.

Problem 3: Formation of side products.

Possible Cause Suggested Solution
Dehydration of (-)-Menthol At high temperatures and strong acidic conditions, (-)-menthol can undergo dehydration to form menthenes.[1] Use the recommended temperature range and avoid overly harsh acidic conditions. The use of zinc compounds as catalysts can minimize the formation of menthenes to below 1%.[1]
Ether Formation Under acidic conditions, intermolecular dehydration of the alcohol can lead to ether formation. Maintain careful temperature control.

Problem 4: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Incomplete Removal of Catalyst Neutralize the reaction mixture carefully and wash thoroughly with water during the work-up to remove the acid catalyst.
Emulsion Formation During Extraction To break emulsions during aqueous work-up, add a small amount of brine (saturated NaCl solution).
Inefficient Purification Technique For high purity, consider purification by column chromatography or distillation. When distilling, use an air-cooled condenser for high-boiling point esters to prevent thermal shock and cracking of a water-cooled condenser.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the esterification of (-)-menthol with benzoic acid?

A1: While traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used for Fischer esterification, zinc compounds (e.g., zinc acetate, zinc benzoate) have been shown to be effective catalysts for the transesterification of alkyl benzoates with menthol (B31143), offering high yields and minimizing the formation of menthene byproducts.[1]

Q2: How can I shift the reaction equilibrium to favor the formation of this compound?

A2: To favor product formation in this reversible reaction, you can:

  • Use a molar excess of one of the reactants. For the transesterification of methyl benzoate with menthol, a molar ratio of 1.05 to 1.5 moles of methyl benzoate per mole of menthol is preferable.[1]

  • Remove water as it is formed, for instance, by using a Dean-Stark apparatus.[3]

Q3: What are the typical reaction conditions for the synthesis of this compound via transesterification?

A3: For the transesterification of an alkyl benzoate with menthol using a zinc catalyst, a reaction temperature between 140°C and 250°C is advantageous, with a preferred range of 160°C to 210°C.[1]

Q4: How does the steric hindrance of (-)-menthol affect the esterification reaction?

A4: (-)-Menthol is a cyclic secondary alcohol, and its structure presents significant steric hindrance. This can lead to a slower reaction rate compared to esterifications with primary or less bulky alcohols.[4] Consequently, longer reaction times or more forcing conditions (higher temperatures) may be necessary to achieve a good yield.

Q5: What are potential side reactions to be aware of?

A5: The primary side reaction of concern is the acid-catalyzed dehydration of (-)-menthol to form 2- and 3-menthene, especially at higher temperatures.[1] This not only reduces the yield of the desired ester but also contaminates the product.

Data Presentation

Table 1: Comparison of Catalysts for Transesterification of Alkyl Benzoate with Menthol

CatalystReaction TimeYieldByproduct Formation (Menthenes)Reference
Zinc CompoundsNot specified>99% product content<1%[1]
K₅CoW₁₂O₄₀ xSH₂O (for ethyl acetate)8 hours35%Not specified[1]

Note: Data for direct Fischer esterification of benzoic acid with (-)-menthol is less specifically quantified in the provided search results, but the principles of catalysis and equilibrium still apply.

Experimental Protocols

1. General Protocol for Transesterification of Methyl Benzoate with (-)-Menthol using a Zinc Catalyst

This protocol is based on the process described in patent literature.[1]

Materials:

  • Methyl benzoate

  • (-)-Menthol

  • Zinc acetate (or other suitable zinc compound)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and distillation column, charge (-)-menthol and methyl benzoate in a molar ratio of 1:1.05 to 1:1.5.

  • Add a catalytically effective amount of the zinc compound.

  • Heat the reaction mixture under stirring to a temperature between 160°C and 210°C.

  • The methanol (B129727) formed during the transesterification will distill off. Continue the reaction until the distillation of methanol ceases, indicating the reaction is nearing completion.

  • The resulting this compound can be purified by distillation from the reaction mixture.

2. General Protocol for Fischer Esterification of Benzoic Acid with an Alcohol (Adapted for (-)-Menthol)

This is a general procedure adapted from standard laboratory methods for Fischer esterification.[2][5][6]

Materials:

  • Benzoic acid

  • (-)-Menthol

  • Concentrated sulfuric acid

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (or other suitable drying agent)

Procedure:

  • In a round-bottomed flask, combine benzoic acid and an excess of (-)-menthol (e.g., 1.5 to 2 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by column chromatography or vacuum distillation.

Mandatory Visualization

Esterification_Workflow Reactants Reactants: (-)-Menthol Benzoic Acid / Alkyl Benzoate Reaction Reaction: - Reflux / Heating - Water/Alcohol Removal Reactants->Reaction Catalyst Catalyst: - H₂SO₄ (Fischer) - Zinc Compound (Transesterification) Catalyst->Reaction Workup Work-up: - Quenching - Extraction - Washing (NaHCO₃, Brine) Reaction->Workup Cooling Purification Purification: - Drying (Na₂SO₄) - Solvent Removal - Distillation / Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue Check_Catalyst Is the catalyst active and in correct amount? Start->Check_Catalyst Check_Equilibrium Is equilibrium shifted towards products? Start->Check_Equilibrium Check_Conditions Are reaction time and temperature sufficient? Start->Check_Conditions Solution_Catalyst Use fresh catalyst / Optimize loading Check_Catalyst->Solution_Catalyst No Solution_Equilibrium Use excess reagent / Remove water Check_Equilibrium->Solution_Equilibrium No Solution_Conditions Increase reaction time / Optimize temperature Check_Conditions->Solution_Conditions No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Removal of unreacted starting materials from (-)-Menthyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from (-)-Menthyl benzoate (B1203000) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude (-)-Menthyl benzoate reaction mixture?

A1: The most common impurities are unreacted starting materials: (-)-menthol and benzoic acid. Depending on the reaction conditions, side products could also be present, but these two are the primary contaminants to be removed during purification.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are:

  • Extractive Work-up: This is the first and most crucial step to remove the bulk of the unreacted starting materials.

  • Recrystallization: This method is suitable for obtaining high-purity crystalline this compound.

  • Column Chromatography: This technique is excellent for separating the product from impurities with different polarities.[1]

  • Distillation: Fractional distillation, particularly under reduced pressure, can be effective for separating this compound from the more volatile (-)-menthol and the less volatile benzoic acid.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the purification process. By comparing the crude mixture with the purified fractions against pure standards of (-)-menthol, benzoic acid, and this compound, you can assess the purity. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the percentage of purity.[2][3]

Troubleshooting Guides

Extractive Work-up

Problem: Emulsion formation during the separation of organic and aqueous layers.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. To break an existing emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.

Problem: The desired product yield is low after extraction.

  • Possible Cause: Incomplete extraction from the aqueous layer or premature precipitation of the product.

  • Solution: Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete recovery of the product. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase.

Recrystallization

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated (too much solvent was used), or the cooling process is too rapid.

  • Solution: Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Problem: The recrystallized product is oily and not crystalline.

  • Possible Cause: The presence of impurities that lower the melting point of the product or an inappropriate solvent was used.

  • Solution: Ensure the preceding extractive work-up was thorough in removing the bulk of impurities. Try a different recrystallization solvent or a mixture of solvents.

Column Chromatography

Problem: Poor separation of the product from impurities.

  • Possible Cause: Inappropriate solvent system (eluent) or improper packing of the column.

  • Solution: Optimize the solvent system using TLC to achieve a good separation of spots. Ensure the column is packed uniformly without any cracks or air bubbles. The sample should be loaded onto the column in a concentrated band.[4]

Problem: The product is eluting too quickly or too slowly.

  • Possible Cause: The polarity of the eluent is too high or too low.

  • Solution: If the product elutes too quickly, decrease the polarity of the eluent. If it elutes too slowly, gradually increase the polarity of the eluent.

Data Presentation

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in WaterSolubility in Organic Solvents
This compound 260.38~20-24~326InsolubleSoluble in ethanol, ether, chloroform
(-)-Menthol 156.2742-45212Slightly soluble[5][6]Very soluble in ethanol, ether, hexane[5][7]
Benzoic Acid 122.12122250Poorly soluble in cold water, soluble in hot water[1][8]Soluble in acetone, benzene, alcohol, ether[1]

Experimental Protocols

Extractive Work-up

This procedure is designed to remove unreacted benzoic acid and (-)-menthol from the crude reaction mixture.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (approximately 50-100 mL).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to remove unreacted benzoic acid.[5][9] The benzoic acid will react with the bicarbonate to form sodium benzoate, which is soluble in the aqueous layer. Carbon dioxide gas will be evolved, so vent the funnel frequently.

  • Wash the organic layer with water (2 x 50 mL) to remove any remaining sodium bicarbonate and water-soluble impurities, including the majority of the unreacted (-)-menthol.

  • Wash the organic layer with brine (saturated NaCl solution) (1 x 50 mL) to facilitate the separation of the layers and remove residual water.

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require optimization.

Methodology:

  • Solvent Selection: Based on the properties of similar compounds like menthol, a suitable solvent would be one in which this compound is soluble at high temperatures but insoluble at low temperatures. A low-polarity solvent or a mixed solvent system (e.g., ethanol/water) is a good starting point.[10]

  • Dissolve the crude this compound obtained from the extractive work-up in a minimal amount of the chosen hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals, preferably under vacuum, to remove all traces of the solvent.

Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica (B1680970) gel column chromatography.[1]

Methodology:

  • Stationary Phase: Pack a chromatography column with silica gel as the stationary phase.[1]

  • Mobile Phase (Eluent) Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate. The ratio should be adjusted to achieve a retention factor (Rf) of approximately 0.3-0.5 for this compound.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Assessment cluster_end Final Product Crude Crude this compound (with unreacted starting materials) Workup Extractive Work-up (Wash with NaHCO3 & H2O) Crude->Workup Primary Purification Recrystallization Recrystallization Workup->Recrystallization For Crystalline Product ColumnChrom Column Chromatography Workup->ColumnChrom For High Purity Distillation Distillation Workup->Distillation Alternative Purification TLC TLC Analysis Recrystallization->TLC ColumnChrom->TLC Distillation->TLC GCMS GC-MS Analysis TLC->GCMS Quantitative Check Pure Pure this compound GCMS->Pure Purity Confirmed

Caption: Workflow for the purification and analysis of this compound.

References

Preventing racemization during the synthesis of (-)-Menthyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of (-)-Menthyl benzoate (B1203000), with a specific focus on preventing racemization and maintaining the stereochemical integrity of the chiral center.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of (-)-Menthyl benzoate?

A1: Racemization during the synthesis of this compound from (-)-menthol primarily occurs if the reaction conditions facilitate the epimerization of the chiral center on the menthol (B31143) molecule. While the chiral carbon in menthol is not adjacent to a π-system, preventing direct enolization, harsh acidic or basic conditions, or high temperatures can potentially lead to side reactions or the formation of intermediates that compromise stereochemical integrity. The most common synthetic routes, such as the Schotten-Baumann reaction, are generally designed to proceed with retention of stereochemistry.[1] Loss of optical purity often points to issues with reaction conditions rather than an inherent racemization mechanism of the core reaction.

Q2: Which steps in the synthesis are most susceptible to loss of optical purity?

A2: The reaction and workup stages pose the highest risk for loss of optical purity.

  • Esterification Reaction: Using excessively strong bases, high temperatures, or prolonged reaction times can promote unwanted side reactions.

  • Workup and Purification: Acidic or basic washes during the workup must be carefully controlled to prevent hydrolysis or epimerization.[2] Similarly, purification via distillation at excessively high temperatures could be problematic.

Q3: How does the choice of base impact the stereochemical outcome?

A3: In reactions like the Schotten-Baumann synthesis of this compound from (-)-menthol and benzoyl chloride, a base is used to neutralize the HCl byproduct. A non-nucleophilic, sterically hindered base like pyridine (B92270) or triethylamine (B128534) is preferred. The base's role is to facilitate the reaction without interfering with the chiral center. Using a very strong base, such as an alkoxide, could potentially deprotonate the alcohol and set up equilibria that might threaten the chiral center, especially at elevated temperatures.[3][4]

Q4: Can the purification method affect the enantiomeric excess of the final product?

A4: Yes, the purification method can impact the final enantiomeric excess. While standard silica (B1680970) gel chromatography is often used, acidic residues in the silica can potentially cause issues, although this is less common for a stable ester like menthyl benzoate compared to molecules with more labile stereocenters.[5] Distillation should be performed under reduced pressure to keep the temperature low and minimize the risk of thermal decomposition or side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) in the Final Product 1. Impure Starting Material: The starting (-)-menthol may not be enantiomerically pure.Verify the optical purity of the starting (-)-menthol using polarimetry or chiral GC/HPLC analysis.
2. Harsh Reaction Conditions: The reaction temperature may be too high, or the reaction time too long.Conduct the reaction at a lower temperature (e.g., 0-25°C). Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.
3. Inappropriate Base: The base used may be too strong or nucleophilic, leading to side reactions.Use a non-nucleophilic base such as pyridine or triethylamine. Ensure the stoichiometry is correct to avoid a large excess of base.[4]
4. Acidic/Basic Workup: Prolonged exposure to strong acids or bases during the workup can cause epimerization or hydrolysis.Use dilute acid/base solutions for washing and minimize contact time. Neutralize the reaction mixture carefully. A wash with a saturated sodium bicarbonate solution is standard for removing excess acid.[2]
Low Reaction Yield 1. Incomplete Reaction: The reaction may not have gone to completion.Increase the reaction time moderately or consider a slight excess of the acylating agent (benzoyl chloride). Monitor via TLC.
2. Hydrolysis of Product: The ester product may have been hydrolyzed back to the starting materials during workup.Ensure workup conditions are not overly acidic or basic. Perform washes efficiently and cool if necessary.
3. Inefficient Extraction: The product may not have been fully extracted from the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[6]
Presence of Unreacted (-)-Menthol in Product 1. Insufficient Acylating Agent: Not enough benzoyl chloride was used to react with all the menthol.Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of benzoyl chloride.
2. Inefficient Purification: The purification step did not adequately separate the product from the starting material.Optimize the chromatography conditions (solvent system) or the distillation procedure (vacuum pressure, temperature).
Presence of Benzoic Acid in Product 1. Hydrolysis of Benzoyl Chloride: The benzoyl chloride may have reacted with moisture.Ensure all glassware is dry and use anhydrous solvents.
2. Incomplete Neutralization: The aqueous base wash was insufficient to remove all acidic components.Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until no more gas evolves.[2][7] Confirm the aqueous layer is basic.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is designed to maximize yield while preserving the stereochemical integrity of the (-)-menthol.

Materials:

  • (-)-Menthol (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (anhydrous, 1.5 eq)

  • Diethyl ether (anhydrous)

  • 5% HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol in anhydrous diethyl ether and anhydrous pyridine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Benzoyl Chloride: Add benzoyl chloride dropwise to the stirred solution over 15-20 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add cold 5% HCl solution to neutralize the excess pyridine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with:

    • 5% HCl solution (to remove remaining pyridine)

    • Water

    • Saturated NaHCO₃ solution (to remove unreacted benzoic acid)[2]

    • Saturated NaCl solution (brine)

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visual Guides

Workflow for Synthesizing this compound

start Dissolve (-)-Menthol & Pyridine in Ether cool Cool to 0°C start->cool add Add Benzoyl Chloride (dropwise) cool->add react Stir at Room Temp (Monitor by TLC) add->react quench Quench with 5% HCl react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (Acid, Bicarb, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Enantiomeric Excess (ee)

start Low ee Observed check_sm Check Optical Purity of Starting (-)-Menthol start->check_sm sm_impure Source Enantiopure Starting Material check_sm->sm_impure Impure sm_pure Starting Material is Pure check_sm->sm_pure Pure final Re-run Experiment with Optimized Conditions sm_impure->final check_temp Review Reaction Temp & Time sm_pure->check_temp temp_high Reduce Temperature (0-25°C) & Minimize Reaction Time check_temp->temp_high Too High / Long temp_ok Conditions Were Mild check_temp->temp_ok OK temp_high->final check_base Review Base Choice & Stoichiometry temp_ok->check_base base_bad Use Non-nucleophilic Base (e.g., Pyridine) & Check Stoichiometry check_base->base_bad Inappropriate base_ok Base Was Appropriate check_base->base_ok OK base_bad->final check_workup Review Workup Procedure base_ok->check_workup workup_bad Use Dilute Reagents, Minimize Contact Time, Ensure Neutralization check_workup->workup_bad Harsh workup_bad->final

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

Technical Support Center: Scaling Up the Synthesis of (-)-Menthyl Benzoate for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (-)-Menthyl benzoate (B1203000) to a pilot plant scale. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered during this process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the pilot plant production of (-)-Menthyl benzoate.

Q1: What are the primary synthesis routes for this compound suitable for pilot plant scale?

A1: The two primary and industrially viable methods are Fischer-Speier esterification and transesterification.

  • Fischer-Speier Esterification: This is a direct acid-catalyzed reaction between (-)-menthol and benzoic acid. While straightforward, the reversible nature of the reaction requires efficient removal of water to drive it to completion, which can be a challenge at scale.[1][2]

  • Transesterification: This method involves reacting an alkyl benzoate (e.g., methyl benzoate) with (-)-menthol in the presence of a catalyst. This route can be advantageous for large-scale production as it can be less corrosive and offer higher yields with the right catalyst system. A notable example is the use of zinc compounds as catalysts, which have shown high yields and good reusability.[3]

Q2: What are the most significant challenges when scaling up the synthesis from the lab to a pilot plant?

A2: Key challenges include:

  • Heat Management: Esterification is often an exothermic reaction. Inefficient heat removal in larger reactors can lead to temperature gradients, side reactions, and potential safety hazards.[4][5]

  • Mixing and Mass Transfer: Ensuring uniform mixing of reactants and catalyst is more difficult in large vessels, which can result in localized "hot spots" and incomplete reactions.[6][7]

  • Equilibrium Shift: For Fischer esterification, the removal of the water byproduct is critical to achieve high conversion. Techniques like azeotropic distillation or the use of vacuum are common at scale but require careful design and operation of the pilot plant equipment.[1][8]

  • Purification: Isolating pure this compound from unreacted starting materials and byproducts at a larger scale can be complex. Fractional distillation and crystallization are common methods, with melt crystallization being a potentially efficient technique for high purity.[9]

  • Catalyst Selection and Handling: The choice of catalyst impacts reaction rate, yield, and downstream processing. Homogeneous catalysts like sulfuric acid are effective but corrosive and require neutralization and removal. Heterogeneous catalysts can simplify purification but may have lower activity or require specific reactor designs.[3][10]

Q3: What are the critical safety precautions for the pilot plant synthesis of this compound?

A3: Safety is paramount. Key precautions include:

  • Hazard Analysis: Conduct a thorough process hazard analysis (PHA) before any pilot plant run to identify and mitigate potential risks.

  • Material Handling: Handle all chemicals in well-ventilated areas using appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats.[11] Methanol (B129727), if used, is toxic and flammable.[12]

  • Reaction Monitoring: Closely monitor reaction temperature and pressure. Have a clear plan for emergency shutdown and cooling in case of a thermal runaway.[5][13]

  • Flammability: Be aware of the flammability of reactants like methanol and solvents. Ensure the pilot plant is equipped with appropriate fire suppression systems and that all equipment is properly grounded to prevent static discharge.[12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may be encountered during pilot plant production.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of this compound 1. Incomplete Reaction (Equilibrium Not Shifted): For Fischer esterification, water is not being effectively removed.[1] 2. Suboptimal Reaction Temperature: The temperature may be too low for a sufficient reaction rate or too high, leading to side reactions.[7] 3. Poor Mixing: Inadequate agitation can lead to poor contact between reactants and catalyst.[6][7] 4. Catalyst Deactivation or Insufficient Loading: The catalyst may have lost activity or the amount used is insufficient for the scale.1. Improve Water Removal: - For batch reactors, consider using a Dean-Stark trap with a suitable azeotropic solvent (e.g., toluene).[1] - In a continuous process, reactive distillation can be highly effective.[14] - Pervaporation membranes can also be used for continuous water removal.[3] 2. Optimize Temperature: - Conduct small-scale experiments to determine the optimal temperature range. - Ensure the pilot reactor's heating/cooling system can maintain a stable and uniform temperature.[4] 3. Enhance Mixing: - Increase the agitation speed, ensuring it doesn't cause excessive splashing. - Evaluate the impeller design for suitability to the reactor geometry and fluid viscosity.[6] 4. Address Catalyst Issues: - Use a fresh batch of catalyst or regenerate it if possible. - Re-evaluate the catalyst loading based on the scaled-up reaction volume.
Product is Impure (Contains Unreacted Starting Materials) 1. Incomplete Reaction: See "Low Yield" section. 2. Inefficient Purification: The distillation column may not have enough theoretical plates, or the crystallization process is not optimized.1. Drive Reaction to Completion: Implement the solutions for low yield. 2. Optimize Purification: - Distillation: Increase the reflux ratio or use a column with a higher number of theoretical plates. Ensure the vacuum system is operating correctly for vacuum distillation. - Crystallization: Experiment with different solvents and cooling profiles to improve crystal purity. Consider melt crystallization for a solvent-free approach.[9]
Formation of Byproducts (e.g., p-Menthenes) 1. High Reaction Temperature: Can lead to dehydration of menthol.[3] 2. Unsuitable Catalyst: Some catalysts, like tetraethyl titanate, are known to promote the formation of p-menthenes.[3]1. Lower Reaction Temperature: Operate at the lower end of the effective temperature range. 2. Change Catalyst: Switch to a more selective catalyst, such as a zinc-based catalyst for transesterification, which has been shown to minimize this side reaction.[3]
Slow Reaction Rate 1. Low Temperature: Insufficient thermal energy to overcome the activation energy. 2. Low Catalyst Concentration: Not enough catalyst to effectively promote the reaction at scale. 3. Mass Transfer Limitations: Poor mixing leading to a low effective concentration of reactants at the catalyst surface.[6]1. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. 2. Increase Catalyst Loading: Incrementally increase the catalyst concentration. 3. Improve Agitation: See "Low Yield" section for mixing improvements.
Difficulty with Product Isolation (e.g., Emulsions during Workup) 1. Insufficient Phase Separation: Inadequate density difference between the organic and aqueous layers.1. Use Brine Wash: After aqueous washes, a wash with a saturated sodium chloride (brine) solution can help to break emulsions and facilitate phase separation.[8]

Section 3: Experimental Protocols

Protocol 1: Pilot Scale Fischer-Speier Esterification of this compound

This protocol is a general guideline and should be adapted based on the specific equipment and safety protocols of your pilot plant.

Materials:

  • (-)-Menthol

  • Benzoic Acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (for azeotropic water removal)

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Equipment:

  • Jacketed glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Dean-Stark trap

  • Receiving vessels

  • Separatory funnel or liquid-liquid extraction setup

  • Rotary evaporator or vacuum distillation unit

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with (-)-menthol, benzoic acid (in a slight molar excess, e.g., 1.1 equivalents), p-toluenesulfonic acid (e.g., 1-2 mol% relative to the limiting reactant), and toluene.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 110-120 °C for toluene).

    • Continuously remove the water-toluene azeotrope via the Dean-Stark trap.

    • Monitor the reaction progress by analyzing samples for the disappearance of starting materials (e.g., by GC or HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a suitable vessel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted benzoic acid.

    • Wash with water and then with brine to remove residual salts and water.[8]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Pilot Scale Transesterification for this compound Synthesis

This protocol is based on the use of a zinc catalyst as described in patent literature, which is advantageous for large-scale production.[3]

Materials:

Equipment:

  • Jacketed glass-lined or stainless steel reactor with overhead stirrer, distillation head, and temperature probe.

  • Vacuum pump

  • Receiving vessels

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with (-)-menthol, methyl benzoate (e.g., 1.05 to 1.5 molar equivalents), and zinc acetate (e.g., 0.1 to 5 mol% based on menthol).[3]

  • Reaction:

    • Heat the mixture to 160-210 °C under a slow stream of nitrogen.

    • The methanol byproduct will distill off.

    • Monitor the reaction progress by measuring the amount of methanol collected and by analyzing in-process samples.

  • Purification:

    • Once the reaction is complete, the this compound can be purified by fractional vacuum distillation directly from the reaction mixture.

    • The catalyst remains in the distillation residue and can potentially be reused for subsequent batches.[3]

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Comparison of Catalysts for Transesterification [3]

CatalystMolar Ratio (Menthol:Methyl Benzoate)Temperature (°C)Reaction Time (hours)Yield (%)Notes
Zinc Acetate1 : 1.14160-2102-590-95Catalyst can be reused. Product purity >99%.
Tetraethyl titanateNot specifiedNot specified5-690Formation of 5-6% p-menthene byproducts.
Dibutyltin oxideNot specifiedNot specifiedNot specified85-90Significant drop in yield upon catalyst reuse (55-65%).
Sodium methylateNot specifiedNot specifiedNot specified~80Requires anhydrous conditions and aqueous workup prevents catalyst reuse.

Table 2: Typical Fischer-Speier Esterification Parameters (Lab Scale)

Reactant Ratio (Menthol:Benzoic Acid)CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (hours)Yield (%)
1 : 1.2Sulfuric Acid~5TolueneReflux (~111)4-6~90
1 : 1.1p-Toluenesulfonic acid2TolueneReflux (~111)3-5>90

Section 5: Visualizations

Experimental Workflow for Pilot Plant Production

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Reactor Preparation (Clean, Dry, Inert) charge Charge Reactants & Catalyst prep->charge react Heating & Agitation (Controlled Temperature) charge->react monitor In-Process Monitoring (GC/HPLC) react->monitor monitor->react Continue Reaction cool Cool Reaction Mixture monitor->cool Reaction Complete wash Aqueous Washing (Neutralization & Extraction) cool->wash dry Drying Organic Layer wash->dry solvent_removal Solvent Removal dry->solvent_removal distill Vacuum Distillation solvent_removal->distill final_product Final Product: This compound distill->final_product

Caption: General experimental workflow for the pilot plant synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield cluster_reaction_issues Reaction Issues cluster_workup_issues Work-up/Purification Issues start Low Yield of This compound check_completion Is the reaction going to completion? (Check TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes water_removal Check water removal (Dean-Stark, vacuum) incomplete->water_removal temp_mixing Check temperature and mixing incomplete->temp_mixing catalyst Check catalyst activity/loading incomplete->catalyst loss_workup Investigate product loss during work-up complete->loss_workup loss_purification Optimize purification (distillation/crystallization) complete->loss_purification

Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Analytical Methods for Detecting Impurities in (-)-Menthyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Menthyl benzoate (B1203000). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in (-)-Menthyl benzoate?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities include:

  • Starting Materials: Unreacted (-)-Menthol and benzoic acid are common process-related impurities.[1]

  • Diastereomers of Menthol (B31143): Synthesis starting from a mixture of menthol isomers can lead to the presence of other menthyl benzoate diastereomers (e.g., (+)-Menthyl benzoate, (-)-isomenthyl benzoate, (-)-neomenthyl benzoate).

  • Synthesis By-products: Depending on the synthetic route (e.g., Fischer esterification or transesterification), by-products such as water, methanol (B129727) (if methyl benzoate is a reactant), or other esters may be present.[2] Side reactions can also lead to the formation of menthenes (2- and 3-menthene) through dehydration of menthol.

  • Degradation Products: Hydrolysis of the ester bond can lead to the formation of (-)-Menthol and benzoic acid.[3] Oxidation of the menthol moiety can also occur, leading to impurities like menthone.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, hexane (B92381), ethanol) may be present as residual impurities.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: The most common and suitable analytical techniques are:

  • Gas Chromatography (GC): An excellent technique for separating volatile and semi-volatile impurities. When coupled with a Flame Ionization Detector (FID), it provides quantitative information. For identification, a Mass Spectrometer (MS) is used as the detector (GC-MS). Chiral GC columns are necessary for separating diastereomeric impurities.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities. A UV detector is commonly used for quantification. Chiral HPLC columns can be employed for the separation of stereoisomers.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation and quantification of impurities without the need for reference standards for every impurity (quantitative NMR or qNMR). ¹H NMR and ¹³C NMR are standard techniques.[7][8][9]

  • Mass Spectrometry (MS): Used in conjunction with GC or HPLC for the identification of impurities by providing molecular weight and fragmentation information.[10]

Q3: How can I differentiate between the different diastereomers of menthyl benzoate?

A3: Differentiation of diastereomers requires a chiral separation technique.

  • Chiral Gas Chromatography (GC): This is the most effective method. A chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-BetaDEXsm), can separate the different diastereomers of menthol and, by extension, their benzoate esters.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC with a suitable chiral stationary phase (CSP) can also be used to resolve the diastereomers.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Q4: I am seeing peak tailing for this compound and its impurities in my GC analysis. What could be the cause and how can I fix it?

A4: Peak tailing in GC can be caused by several factors:

  • Active Sites in the Inlet or Column: The hydroxyl group of residual menthol or the carboxyl group of benzoic acid can interact with active sites (e.g., silanols) in the GC system.

    • Solution: Use a deactivated inlet liner and a high-quality, well-deactivated capillary column. You can also try derivatizing the sample to block the active functional groups, though this adds a step to the sample preparation.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can cause peak tailing.

    • Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, dead volume can be introduced, leading to peak tailing.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth and a clean cut.

Q5: My retention times are shifting between injections in my GC analysis. What is causing this?

A5: Retention time shifts can indicate instability in the chromatographic system.

  • Fluctuations in Carrier Gas Flow Rate: Leaks in the gas lines or a faulty pressure regulator can cause inconsistent flow.

    • Solution: Perform a leak check of the system from the gas source to the detector. Check and, if necessary, replace the septum and ferrules.

  • Oven Temperature Instability: An unstable oven temperature will directly affect retention times.

    • Solution: Verify the oven temperature program and ensure the oven is properly calibrated and functioning correctly.

  • Changes in Sample Matrix: Injecting samples in different solvents can cause slight shifts in retention times.

    • Solution: Ensure all samples and standards are prepared in the same solvent.

High-Performance Liquid Chromatography (HPLC) Analysis

Q6: I am observing broad peaks in my HPLC chromatogram for this compound. What are the possible reasons and solutions?

A6: Broad peaks in HPLC can be due to several factors:

  • High Dead Volume: Excessive tubing length or poorly made connections can lead to peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened.

  • Column Overloading: Injecting too much sample can saturate the column, causing broad peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion and broadening can occur.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Q7: I am not getting good separation between this compound and a closely related impurity. How can I improve the resolution?

A7: Improving resolution in HPLC often involves adjusting the mobile phase or column chemistry.

  • Optimize Mobile Phase Composition:

    • Solution: For reversed-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.

  • Change the Organic Modifier:

    • Solution: If using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.

  • Adjust pH (for ionizable impurities):

    • Solution: If impurities like benzoic acid are present, adjusting the pH of the mobile phase can significantly impact their retention and separation. For benzoic acid, a lower pH (e.g., pH 2.5-3) will suppress ionization and increase retention on a C18 column.

  • Try a Different Column:

    • Solution: If optimizing the mobile phase is insufficient, a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase) may provide the necessary selectivity.

Data Presentation

Table 1: Illustrative GC-FID Method Parameters and Retention Times for Impurity Analysis of this compound

ParameterValue
Column Chiral Capillary Column (e.g., Rt-BetaDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 min
Detector FID
Detector Temp 280 °C
Compound Approximate Retention Time (min)
(-)-Menthol8.5
Menthone9.2
(+)-Menthol10.1
Benzoic Acid12.5
This compound20.8
(+)-Menthyl benzoate21.2

Table 2: Illustrative HPLC-UV Method Parameters and Retention Times for Impurity Analysis of this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 20 min, hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Compound Approximate Retention Time (min)
Benzoic Acid4.2
(-)-Menthol8.9
This compound15.6

Experimental Protocols

Protocol 1: GC-MS Method for the Identification and Quantification of Volatile Impurities

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • For quantification, prepare a standard solution of this compound and potential impurities (e.g., (-)-menthol, benzoic acid, menthone) in methanol at a known concentration.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/splitless injector at 260 °C with a split ratio of 50:1.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities by comparing the peak area of the impurity in the sample to the peak area of the corresponding standard.

Protocol 2: Chiral GC-FID Method for the Determination of Diastereomeric Purity

1. Sample Preparation:

  • Prepare a solution of the this compound sample in a suitable solvent (e.g., hexane or ethanol) at a concentration of approximately 1 mg/mL.

  • Prepare a resolution solution containing a mixture of the desired and undesired diastereomers, if available.

2. Chiral GC Instrumentation and Conditions:

  • GC System: Equipped with a Flame Ionization Detector (FID).

  • Column: Cyclodextrin-based chiral capillary column (e.g., CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

  • Carrier Gas: Hydrogen or Helium at an appropriate flow rate for the column.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Isothermal or a slow temperature ramp may be required to achieve optimal separation. A typical starting point is 120 °C, ramping at 2 °C/min to 180 °C.

  • Detector Temperature: 280 °C.

3. Data Analysis:

  • Determine the percentage of each diastereomer by area percent normalization, assuming an equal response factor for all isomers.

Mandatory Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Impurities (Library Search) detect->identify quantify Quantify Impurities (Standard Comparison) detect->quantify

Caption: Workflow for GC-MS analysis of impurities in this compound.

Troubleshooting_Peak_Tailing_GC start Peak Tailing Observed q1 Check Inlet Liner and Septum start->q1 a1_yes Replace Liner and Septum q1->a1_yes Contaminated? q2 Trim Column (10-20 cm) q1->q2 Clean? a1_yes->q2 a2_yes Re-analyze Sample q2->a2_yes Contamination Suspected? q3 Check for Leaks q2->q3 No Improvement? end_good Problem Resolved a2_yes->end_good a3_yes Tighten Fittings, Replace Ferrules q3->a3_yes Leak Found? end_bad Consider New Column or Method Development q3->end_bad No Leaks? a3_yes->end_good

Caption: Troubleshooting guide for peak tailing in GC analysis.

References

Stability and storage conditions for (-)-Menthyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of (-)-Menthyl benzoate (B1203000), along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Menthyl benzoate and what are its basic properties?

This compound is an ester formed from the reaction of (-)-menthol and benzoic acid. It is a chiral compound due to the presence of the optically active menthyl group.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₂₄O₂
Molecular Weight 260.37 g/mol [1]
Appearance Likely a colorless to pale yellow liquid or crystalline solid.
Solubility Expected to be poorly soluble in water, but soluble in organic solvents like ethanol, methanol, and ether.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[5][6] The container should be tightly sealed to prevent exposure to moisture and air.[5] For optimal preservation of its chemical integrity, storage in the dark is also advised to protect it from light.[6]

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool (e.g., 2-8 °C) or controlled room temperature.Minimizes degradation reactions which are often accelerated by heat.
Atmosphere Tightly sealed container, consider inert atmosphere (e.g., nitrogen or argon) for long-term storage.Protects from atmospheric moisture which can cause hydrolysis, and oxygen which can cause oxidation.
Light Amber vial or stored in the dark.Prevents potential photolytic degradation.

Q3: What are the potential degradation pathways for this compound?

The primary degradation pathway for this compound is expected to be hydrolysis of the ester bond, yielding (-)-menthol and benzoic acid. This reaction can be catalyzed by both acids and bases. Due to the bulky nature of the menthyl group, the rate of hydrolysis may be slower compared to simpler esters like methyl benzoate. Other potential degradation pathways include oxidation, particularly if exposed to strong oxidizing agents, and photolysis upon exposure to UV light.

Q4: Is this compound compatible with common laboratory solvents and materials?

This compound is expected to be compatible with common organic solvents such as ethanol, methanol, acetone, and dichloromethane. However, it is incompatible with strong acids, strong bases, and strong oxidizing agents, as these can promote its degradation. Care should be taken to avoid contact with these substances during experiments and storage.

Troubleshooting Guides

Problem: I am observing a change in the physical appearance of my this compound sample (e.g., color change, precipitation).

  • Possible Cause 1: Degradation. The observed change could be due to chemical degradation. Hydrolysis would lead to the formation of benzoic acid, which has limited solubility in non-polar solvents and could precipitate. Oxidation could lead to colored byproducts.

  • Troubleshooting Steps:

    • Verify the storage conditions. Ensure the container is tightly sealed and protected from light and heat.

    • Perform a purity analysis (e.g., HPLC, GC-MS) to identify potential degradation products.

    • If degradation is confirmed, the sample may need to be repurified or a fresh batch should be used.

Problem: My experimental results using this compound are inconsistent.

  • Possible Cause 1: Sample Impurity. The presence of impurities, including degradation products like (-)-menthol or benzoic acid, can interfere with experimental outcomes.

  • Troubleshooting Steps:

    • Check the purity of your this compound sample using an appropriate analytical method (see Experimental Protocols section).

    • If impurities are detected, purify the sample using techniques like column chromatography or recrystallization.

    • Ensure that the solvents and reagents used in your experiment are of high purity and compatible with this compound.

  • Possible Cause 2: Instability under experimental conditions. The conditions of your experiment (e.g., pH, temperature, exposure to air) might be causing the degradation of this compound.

  • Troubleshooting Steps:

    • Review your experimental protocol to identify any harsh conditions (e.g., strong acids or bases, high temperatures).

    • Consider performing control experiments to assess the stability of this compound under your specific experimental conditions.

    • If instability is a concern, modify the protocol to use milder conditions or protect the compound from degradation (e.g., by running the reaction under an inert atmosphere).

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common starting point for benzoate esters. For example, a gradient from 50% acetonitrile to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Benzoate esters typically have a UV absorbance maximum around 230 nm and 274 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a suitable concentration for injection (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram. The purity can be estimated by the relative peak area of the main component.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the stability of a compound under stress conditions.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Keep the mixture at room temperature for a defined period (e.g., 4 hours), as base-catalyzed hydrolysis is generally faster.

    • Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours).

    • Analyze by HPLC.

  • Photostability:

    • Expose a solution of this compound in a quartz cuvette to a calibrated light source (e.g., ICH-compliant photostability chamber).

    • Analyze the sample by HPLC at various time points and compare with a sample stored in the dark.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).

    • Analyze the sample by HPLC at various time points.

Visualizations

Stability_Troubleshooting Troubleshooting Workflow for this compound Stability Issues start Observed Issue (e.g., color change, inconsistent results) check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, GC-MS) check_storage->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed repurify Repurify or Use Fresh Sample degradation_confirmed->repurify Yes check_protocol Review Experimental Protocol (Harsh conditions?) degradation_confirmed->check_protocol No end_reassess Re-evaluate Experiment repurify->end_reassess stability_control Run Stability Control Experiment check_protocol->stability_control modify_protocol Modify Protocol (Milder conditions, inert atm.) stability_control->modify_protocol end_ok Issue Resolved modify_protocol->end_ok

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow Forced Degradation Study Workflow start This compound Sample stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation photo Photolysis (ICH light source) stress_conditions->photo thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis pathway Identify Degradants & Establish Degradation Pathway analysis->pathway

Caption: Workflow for a forced degradation study.

References

Common pitfalls in the use of (-)-Menthyl benzoate as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (-)-Menthyl benzoate (B1203000) as a chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during its application in asymmetric synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving (-)-Menthyl benzoate.

Problem Potential Cause(s) Recommended Solutions
Low Diastereoselectivity 1. Inherent Limitation of the Auxiliary: this compound is known to provide modest levels of diastereoselectivity compared to more sterically demanding auxiliaries. 2. Reaction Temperature: Higher temperatures can lead to lower selectivity as the energy difference between the diastereomeric transition states becomes less significant. 3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. 4. Steric Hindrance: The substrate may not be sterically matched with the auxiliary for effective facial discrimination.1. Consider Alternative Auxiliaries: For reactions requiring high diastereoselectivity, consider using more effective auxiliaries like Evans' oxazolidinones or pseudoephedrine amides. 2. Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to -78°C) often enhances diastereoselectivity. 3. Solvent Screening: Perform the reaction in a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane) to find the optimal conditions. 4. Substrate Modification: If possible, modify the substrate to increase steric bulk and enhance the interaction with the chiral auxiliary.
Difficult Removal of the Chiral Auxiliary 1. Steric Hindrance: The bulky menthyl group can sterically hinder the approach of reagents to the ester carbonyl for cleavage. 2. Harsh Cleavage Conditions: The conditions required to cleave the ester may be too harsh for the desired product, leading to decomposition or racemization. 3. Incomplete Reaction: The cleavage reaction may not have gone to completion.1. Use Less Hindered Reagents: Employ smaller nucleophiles or reagents for the cleavage reaction. 2. Screen Cleavage Conditions: Test a range of cleavage conditions (e.g., hydrolysis with different bases or acids, reduction with various hydride reagents) to find a mild yet effective method. 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the cleavage reaction and ensure it proceeds to completion.
Product Purification Challenges 1. Similar Polarity of Diastereomers: The resulting diastereomers may have very similar polarities, making them difficult to separate by standard column chromatography. 2. Co-elution with Starting Material or Byproducts: Unreacted starting materials or reaction byproducts may have similar retention factors to the desired product.1. Optimize Chromatography: Use a high-performance chromatography system (e.g., HPLC) with a suitable chiral stationary phase. Alternatively, try different solvent systems or a longer column for better separation. 2. Recrystallization: Attempt to selectively crystallize one diastereomer from a suitable solvent or solvent mixture. This can be a highly effective method for separating diastereomers. 3. Derivative Formation: Consider converting the diastereomeric mixture into derivatives that are more easily separable, followed by the removal of the derivatizing group.
Side Reactions 1. Epimerization: The newly formed stereocenter may be prone to epimerization under the reaction or workup conditions, especially if the proton at that center is acidic. 2. Decomposition of the Auxiliary: The menthyl group can undergo elimination or other side reactions under certain conditions.1. Mild Reaction and Workup Conditions: Use non-basic or mildly acidic conditions for the reaction and workup to minimize the risk of epimerization. 2. Protecting Groups: If the substrate contains sensitive functional groups, consider using protecting groups to prevent side reactions. 3. Control of Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures to reduce the likelihood of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound as a chiral auxiliary?

A1: The main advantage of this compound is that (-)-menthol is a naturally abundant, inexpensive, and readily available chiral starting material.[1] This makes it a cost-effective option for introducing chirality into a molecule.

Q2: Why am I observing low diastereomeric excess (d.e.) in my reaction?

A2: Low diastereomeric excess is a known limitation of using (-)-menthol based auxiliaries. The rigid cyclohexane (B81311) framework of the menthyl group provides a chiral environment, but its ability to control the facial selectivity of reactions can be modest.[1] For higher levels of stereocontrol, more sterically demanding auxiliaries such as Evans' oxazolidinones or (-)-8-phenylmenthol (B56881) are generally more effective.[1]

Q3: How can I improve the diastereoselectivity of my reaction when using this compound?

A3: To improve diastereoselectivity, you can try the following:

  • Lower the reaction temperature: This is often the most effective method for increasing selectivity.[2]

  • Screen different solvents: The choice of solvent can have a significant impact on the transition state geometry.

  • Use Lewis acids: In some reactions, the addition of a Lewis acid can enhance facial discrimination by creating a more rigid transition state.

Q4: What are the best methods for cleaving the (-)-Menthyl auxiliary after the reaction?

A4: The (-)-Menthyl ester can be cleaved under various conditions, depending on the stability of your product. Common methods include:

  • Basic Hydrolysis (Saponification): Using strong bases like sodium hydroxide (B78521) or potassium hydroxide in an alcohol/water mixture will hydrolyze the ester to the corresponding carboxylic acid and (-)-menthol.[3]

  • Acidic Hydrolysis: Strong acids can also be used for hydrolysis, though this is generally slower than base-catalyzed hydrolysis.[4]

  • Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol.

  • Transesterification: This method can be used to convert the menthyl ester to a simpler ester (e.g., a methyl or ethyl ester) which may be easier to remove or manipulate in subsequent steps.

Q5: I am having trouble separating the diastereomers produced. What can I do?

A5: Separating diastereomers can be challenging. Here are some strategies:

  • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems to maximize the difference in retention factors (ΔRf). Using a longer column and a shallower gradient can improve separation.

  • Recrystallization: If the diastereomers are crystalline, fractional crystallization can be a very effective purification technique. This relies on differences in solubility between the diastereomers in a particular solvent.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, potentially with a chiral stationary phase, can provide excellent resolution.

Experimental Protocols

General Protocol for Diastereoselective Alkylation using a (-)-Menthyl Ester Auxiliary

  • Enolate Formation: Dissolve the (-)-menthyl ester substrate in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (typically -78 °C). Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the enolate. Stir the mixture for a specified time to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., an alkyl halide) to the enolate solution at -78 °C. Allow the reaction to proceed at this temperature for a set period, monitoring the progress by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product or the crude reaction mixture.

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_analysis Analysis start (-)-Menthyl Ester Substrate enolate Enolate Formation (LDA, THF, -78°C) start->enolate alkylation Alkylation (Electrophile, -78°C) enolate->alkylation quench Quench (aq. NH4Cl) alkylation->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Diastereomer Ratio (NMR, HPLC) purification->analysis

Caption: General workflow for a diastereoselective alkylation reaction.

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., -78°C) start->temp solvent Screen Solvents (Toluene, THF, CH2Cl2) start->solvent lewis_acid Add Lewis Acid start->lewis_acid check_de Re-evaluate d.e. temp->check_de solvent->check_de lewis_acid->check_de success Improved Selectivity check_de->success Success failure Still Low Selectivity check_de->failure Failure consider_alt Consider Alternative Auxiliary failure->consider_alt

Caption: Troubleshooting logic for improving low diastereoselectivity.

References

Validation & Comparative

Determining Enantiomeric and Diastereomeric Excess: A Comparative Guide to (-)-Menthyl Benzoate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) and diastereomeric excess (de) is paramount for ensuring the stereochemical purity and efficacy of chiral molecules. This guide provides a comprehensive comparison of the use of (-)-menthyl benzoate (B1203000) as a chiral derivatizing agent with other common analytical techniques. We present a detailed analysis of methodologies, supported by experimental data, to assist in the selection of the most suitable approach for your research needs.

Introduction to Chiral Derivatization

The analysis of enantiomers and diastereomers often poses a significant challenge due to their identical or very similar physical and chemical properties in an achiral environment. Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with the analyte of interest to form diastereomers. These newly formed diastereomers have distinct physical properties, allowing for their separation and quantification by standard chromatographic and spectroscopic techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

(-)-Menthyl benzoate, and more commonly its reactive derivative (-)-menthyl chloroformate, serves as a valuable CDA, particularly for chiral alcohols and amines. The bulky and conformationally well-defined menthyl group induces significant chemical and physical differences in the resulting diastereomers, facilitating their resolution.

Comparison of Analytical Methods

The choice of method for determining enantiomeric and diastereomeric excess depends on several factors, including the nature of the analyte, the required accuracy, the availability of instrumentation, and the need for determining absolute configuration. Here, we compare the use of (-)-menthyl-based derivatization with a widely used alternative, Mosher's acid (MTPA), and direct analysis by chiral HPLC.

FeatureThis compound/Chloroformate DerivatizationMosher's Acid (MTPA) DerivatizationDirect Chiral HPLC
Principle Covalent derivatization to form diastereomeric esters or carbamates.Covalent derivatization to form diastereomeric esters.Physical separation of enantiomers on a chiral stationary phase.
Primary Output Chromatogram (GC/HPLC) with separated diastereomer peaks or NMR spectrum with distinct signals.¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.Chromatogram with baseline-separated peaks for each enantiomer.
Quantitative Data Diastereomeric ratio (d.r.) from peak integration, which equates to the ee.Diastereomeric ratio (d.r.) from signal integration, which equates to the ee.Enantiomeric excess (ee) calculated from the integrated peak areas.
Determination of Absolute Configuration Possible with NMR analysis through conformational models, but less common than Mosher's method.Yes, a well-established method based on analyzing Δδ (δS - δR) values.[1]No
Advantages Readily available and relatively inexpensive starting material (menthol). Good for chromatographic separation.Well-established and reliable for absolute configuration determination. The ¹⁹F NMR signal is often in a clear region of the spectrum.[1]Direct analysis without derivatization, saving time and avoiding potential kinetic resolution. High sensitivity and accuracy.
Disadvantages Derivatization reaction required. May not provide as large a chemical shift difference in NMR as MTPA.Derivatization can be sluggish. Mosher's acid is more expensive. Potential for racemization of the CDA.Requires method development to find a suitable chiral stationary phase and mobile phase. The column can be expensive.

Experimental Protocols

Derivatization of a Chiral Amine with (-)-Menthyl Chloroformate for GC Analysis

This protocol is adapted from a method for the analysis of substituted tetrahydroisoquinolines.[2]

  • Sample Preparation: Dissolve approximately 3 mg of the chiral amine in 1 mL of acetonitrile.

  • Addition of Reagents: Add 20 µL of triethylamine (B128534) (TEA) followed by 10 µL of (-)-(1R)-menthyl chloroformate.

  • Reaction: Allow the mixture to react for 10 minutes at room temperature. The reaction forms diastereomeric carbamates.

  • Analysis: The resulting solution can be directly analyzed by gas chromatography (GC) on an achiral column. The diastereomers should be resolvable, and the ratio of their peak areas corresponds to the enantiomeric ratio of the original amine.

Derivatization of a Chiral Alcohol with Mosher's Acid Chloride for NMR Analysis

This is a general protocol for the widely used Mosher's ester analysis.[1]

  • Sample Preparation: In two separate NMR tubes, dissolve approximately 5 mg of the chiral alcohol in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Addition of Reagents: To one tube, add a slight excess (e.g., 1.2 equivalents) of (R)-(-)-MTPA chloride. To the other tube, add the same excess of (S)-(+)-MTPA chloride. Add a small amount of a non-nucleophilic base like pyridine-d₅ or 4-dimethylaminopyridine (B28879) (DMAP) to each tube to scavenge the HCl produced.

  • Reaction: Gently shake the tubes and allow the reaction to proceed to completion (typically monitored by TLC or NMR).

  • NMR Acquisition: Acquire a ¹H NMR spectrum (and/or ¹⁹F NMR spectrum) for each of the two diastereomeric ester samples.

  • Data Analysis:

    • For ee determination: Identify a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original alcohol.

    • For absolute configuration determination: Assign the ¹H NMR signals for both the (R)-MTPA and (S)-MTPA esters. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage. A consistent sign of Δδ on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher model.[1]

Data Presentation

The effectiveness of a chiral derivatizing agent for NMR analysis is determined by the magnitude of the chemical shift difference (Δδ) it induces between the diastereomers. Larger Δδ values lead to better signal separation and more accurate integration.

The following table presents hypothetical ¹H NMR data for a chiral secondary alcohol, 1-phenylethanol, derivatized with both (-)-menthyl chloroformate and (R)-Mosher's acid chloride to illustrate the expected differences in chemical shifts.

ProtonDiastereomer 1 (from R-alcohol) δ (ppm)Diastereomer 2 (from S-alcohol) δ (ppm)Δδ (ppm)
(-)-Menthyl Carbamate Derivative
α-H4.854.890.04
CH₃1.521.580.06
(R)-Mosher's Ester Derivative
α-H5.955.900.05
CH₃1.651.550.10

Note: This data is illustrative. Actual Δδ values will vary depending on the analyte and NMR solvent.

Visualization of Experimental Workflows

Derivatization_GC cluster_prep Sample Preparation cluster_reac Derivatization cluster_anal Analysis Analyte Chiral Amine Dissolve Dissolve Analyte->Dissolve Solvent Acetonitrile Solvent->Dissolve React React Dissolve->React CDA (-)-Menthyl Chloroformate CDA->React Base Triethylamine Base->React GC_Analysis GC Separation on Achiral Column React->GC_Analysis Direct Injection Quantification Quantification GC_Analysis->Quantification Peak Integration Result Result Quantification->Result ee Calculation

Caption: Workflow for ee determination using (-)-menthyl chloroformate and GC analysis.

Mosher_Analysis cluster_prep Sample Preparation (2 Tubes) cluster_reac Derivatization cluster_anal NMR Analysis Analyte Chiral Alcohol Dissolve1 Sample in Tube 1 Analyte->Dissolve1 Dissolve2 Sample in Tube 2 Analyte->Dissolve2 Solvent CDCl₃ Solvent->Dissolve1 Solvent->Dissolve2 React1 Form (R)-Ester Dissolve1->React1 React2 Form (S)-Ester Dissolve2->React2 R_MTPA (R)-MTPA-Cl R_MTPA->React1 S_MTPA (S)-MTPA-Cl S_MTPA->React2 Base Pyridine-d₅ Base->React1 Base->React2 NMR1 ¹H NMR of (R)-Ester React1->NMR1 Acquire Spectrum NMR2 ¹H NMR of (S)-Ester React2->NMR2 Acquire Spectrum Compare Compare Spectra NMR1->Compare NMR2->Compare ee_Calc ee Determination Compare->ee_Calc Signal Integration Abs_Config Absolute Configuration Compare->Abs_Config Analyze Δδ (δS - δR)

Caption: Workflow for ee and absolute configuration determination using Mosher's ester analysis.

Conclusion

The determination of enantiomeric and diastereomeric excess is a critical step in chiral chemistry. The use of this compound or its chloroformate derivative offers a cost-effective and reliable method, particularly for the chromatographic separation of diastereomers. For NMR-based analysis, especially when the determination of absolute configuration is required, Mosher's acid remains a gold standard due to its well-established empirical model and the often larger chemical shift differences it induces. Direct analysis by chiral HPLC is a powerful alternative that avoids derivatization but requires specific columns and method development. The choice of the optimal method will ultimately depend on the specific requirements of the analytical problem at hand.

References

Spectroscopic Analysis for the Structural Confirmation of (-)-Menthyl Benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for (-)-Menthyl benzoate (B1203000) against two alternatives, (-)-Menthyl acetate (B1210297) and Methyl benzoate, to facilitate its structural confirmation. Detailed experimental protocols for the synthesis and spectroscopic analysis are included, supported by clear data presentation and workflow visualization.

Spectroscopic Data Comparison

The structural confirmation of (-)-Menthyl benzoate relies on the unique signals observed in various spectroscopic analyses. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, comparing this compound with (-)-Menthyl acetate and Methyl benzoate.

Table 1: ¹H NMR Data (Chemical Shifts in δ ppm)
CompoundAromatic ProtonsCH-O-OCH₃-COCH₃Menthyl Protons (Aliphatic)
This compound 7.4 - 8.1~4.9--0.7 - 2.2
(-)-Menthyl acetate -~4.6-~2.00.7 - 2.1
Methyl benzoate 7.2 - 8.1-~3.9--

Note: The chemical shift for the CH-O proton in this compound is an expected value based on similar structures.

Table 2: ¹³C NMR Data (Chemical Shifts in δ ppm)
CompoundC=OAromatic CC-O-OCH₃-COCH₃Menthyl C (Aliphatic)
This compound ~166128 - 133~75--16 - 47
(-)-Menthyl acetate ~170-~74-~2116 - 47
Methyl benzoate ~167128 - 133-~52--
Table 3: IR Spectroscopy Data (Key Absorptions in cm⁻¹)
CompoundC=O StretchC-O StretchAromatic C-H StretchAliphatic C-H Stretch
This compound ~17151250, 1110~30602850 - 2960
(-)-Menthyl acetate ~1735~1240-2870 - 2960
Methyl benzoate ~17201275, 1110~3060-
Table 4: Mass Spectrometry Data (Key Fragments m/z)
CompoundMolecular Ion [M]⁺[M-OR]⁺[M-O₂CR]⁺Base Peak
This compound 260105139138
(-)-Menthyl acetate 19813913943
Methyl benzoate 13610559105

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol outlines the synthesis of this compound from benzoic acid and (-)-menthol using an acid catalyst.

Materials:

  • Benzoic acid

  • (-)-Menthol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve benzoic acid in an excess of methanol.

  • Add (-)-menthol to the solution. The molar ratio of benzoic acid to (-)-menthol should be approximately 1:1.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the flask while cooling in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to extract the product and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (B151607) (CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Liquid samples can be analyzed as a thin film between NaCl or KBr plates.

  • Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS):

  • Mass spectra are acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • The sample is injected into the GC, separated on a suitable column, and then introduced into the mass spectrometer.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic confirmation of this compound.

Spectroscopic_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Signal_Analysis_Logic cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_conclusion Conclusion HNMR ¹H NMR: Aromatic (7.4-8.1 ppm) CH-O (~4.9 ppm) Menthyl (0.7-2.2 ppm) Structure This compound Structure Confirmed HNMR->Structure CNMR ¹³C NMR: C=O (~166 ppm) Aromatic (128-133 ppm) C-O (~75 ppm) Menthyl (16-47 ppm) CNMR->Structure IR_Signals IR: C=O stretch (~1715 cm⁻¹) C-O stretch (1250, 1110 cm⁻¹) Aromatic & Aliphatic C-H IR_Signals->Structure MS_Fragments MS: [M]⁺ at m/z 260 Fragments at 105, 138, 139 MS_Fragments->Structure

Caption: Logic diagram for the structural elucidation of this compound using key spectroscopic signals.

A Comparative Guide to Chiral Auxiliaries: (-)-Menthyl Benzoate Derivatives vs. Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a detailed comparison between two prominent classes of chiral auxiliaries: those derived from the readily available natural product (-)-menthol, represented by (-)-menthyl esters, and the widely utilized synthetic oxazolidinones, often referred to as Evans auxiliaries. This comparison is intended for researchers, scientists, and drug development professionals seeking to make an informed choice of chiral auxiliary for their synthetic endeavors.

Introduction to the Chiral Auxiliaries

(-)-Menthyl Esters: Derived from the inexpensive and naturally abundant monoterpene (-)-menthol, these chiral auxiliaries have a long history in asymmetric synthesis.[1] The rigid cyclohexane (B81311) framework of the menthyl group provides a chiral environment that can bias the facial approach of reagents to a prochiral center. For the purpose of this guide, we will consider derivatives like (-)-menthyl acrylate (B77674) and crotonate as representative examples for reactions where (-)-menthyl benzoate (B1203000) itself is less commonly employed.

Oxazolidinones (Evans Auxiliaries): Developed by David A. Evans and his research group, oxazolidinones have become a cornerstone of modern asymmetric synthesis.[2] These synthetic auxiliaries, typically derived from amino acids, offer a high degree of stereocontrol in a wide array of carbon-carbon bond-forming reactions. Their predictable stereochemical induction and the ease of removal have contributed to their broad acceptance and application.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is primarily judged by its ability to control the stereochemistry of a reaction, typically measured by diastereomeric excess (d.e.), and the overall chemical yield of the desired product. The following tables summarize the performance of (-)-menthyl esters and Evans oxazolidinones in key asymmetric transformations.

Table 1: Asymmetric Diels-Alder Reaction

DienophileDieneLewis AcidSolventTemp. (°C)Yield (%)d.e. (%)Reference
(-)-Menthyl acrylateCyclopentadiene (B3395910)Et₂AlClCH₂Cl₂-78~80~50 (endo)[3]
(-)-8-Phenylmenthyl acrylateCyclopentadieneEt₂AlClToluene-7890>99 (endo)[3]
N-Acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlClCH₂Cl₂-7895>98 (endo)[4]

Note: Data for (-)-Menthyl benzoate in Diels-Alder reactions is limited; (-)-menthyl acrylate is used as a comparable menthyl derivative.

Table 2: Asymmetric Conjugate Addition

Michael AcceptorNucleophileBase/CatalystSolventTemp. (°C)Yield (%)d.e. (%)Reference
(-)-Menthyl crotonateMe₂CuLiEt₂O-787560[5]
N-Crotonyl-(S)-4-benzyl-2-oxazolidinoneMe₂CuLiTHF-7892>98[6]

Table 3: Asymmetric Alkylation

SubstrateElectrophileBaseSolventTemp. (°C)Yield (%)d.e. (%)Reference
(-)-Menthyl acetate (B1210297) enolateBenzyl bromideLDATHF-78ModerateLow[1]
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromideNaHMDSTHF-7890>98[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of these chiral auxiliaries.

Protocol 1: Asymmetric Diels-Alder Reaction using an Evans Oxazolidinone

This protocol describes the Lewis acid-promoted Diels-Alder reaction between N-acryloyl-(S)-4-benzyl-2-oxazolidinone and cyclopentadiene.[4]

Materials:

  • N-Acryloyl-(S)-4-benzyl-2-oxazolidinone

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-acryloyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled cyclopentadiene (3.0 eq).

  • Slowly add the Et₂AlCl solution (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Protocol 2: Cleavage of the Evans Oxazolidinone Auxiliary

This protocol details the hydrolytic removal of the oxazolidinone auxiliary to yield the chiral carboxylic acid.[8]

Materials:

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Quench the reaction by adding an excess of saturated aqueous Na₂SO₃ solution and stir for 15 minutes.

  • Acidify the mixture to pH 2 with 1 M HCl.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Protocol 3: Synthesis of (-)-Menthyl Acrylate

This protocol describes a typical procedure for the esterification of (-)-menthol.

Materials:

  • (-)-Menthol

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (-)-menthol (1.0 eq) and Et₃N (1.2 eq) in anhydrous CH₂Cl₂ at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield (-)-menthyl acrylate.

Protocol 4: Cleavage of the (-)-Menthyl Ester Auxiliary

This protocol describes the reductive cleavage of a (-)-menthyl ester to the corresponding primary alcohol.[9][10]

Materials:

  • (-)-Menthyl ester adduct

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

Procedure:

  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of the (-)-menthyl ester adduct (1.0 eq) in diethyl ether dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford the desired chiral primary alcohol and recoverable (-)-menthol.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of chiral auxiliary-mediated synthesis and the mechanisms of stereocontrol.

experimental_workflow prochiral Prochiral Substrate adduct Chiral Adduct (Diastereomers) prochiral->adduct Attachment auxiliary Chiral Auxiliary auxiliary->adduct reaction Diastereoselective Reaction adduct->reaction separation Separation of Diastereomers (if necessary) reaction->separation cleavage Cleavage of Auxiliary separation->cleavage product Enantiopure Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

General workflow for asymmetric synthesis using a chiral auxiliary.

menthyl_stereocontrol cluster_menthyl (-)-Menthyl Acrylate in Diels-Alder dienophile (-)-Menthyl Acrylate diene Diene transition_state Transition State dienophile->transition_state diene->transition_state product Cycloadduct transition_state->product Facial bias from isopropyl and methyl groups

Stereocontrol model for a (-)-menthyl ester in a Diels-Alder reaction.

oxazolidinone_stereocontrol cluster_oxazolidinone Evans Oxazolidinone in Alkylation imide N-Acyloxazolidinone enolate Chelated Z-Enolate imide->enolate Deprotonation electrophile Electrophile alkylated_product Alkylated Product enolate->alkylated_product electrophile->alkylated_product Attack from less hindered face

Stereocontrol model for an Evans oxazolidinone in an alkylation reaction.

Conclusion

Both (-)-menthyl esters and Evans oxazolidinones are valuable tools in the field of asymmetric synthesis, each with its own set of advantages and limitations.

  • (-)-Menthyl Esters are attractive due to their low cost and ready availability from the chiral pool. They can provide moderate to good levels of diastereoselectivity, particularly in cycloaddition reactions. However, their effectiveness in other transformations, such as enolate alkylations, is often limited, providing lower stereocontrol compared to more modern auxiliaries.

  • Evans Oxazolidinones represent a more versatile and generally more effective class of chiral auxiliaries. They consistently deliver high levels of diastereoselectivity across a broad range of reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions.[2] The well-defined transition state models allow for predictable stereochemical outcomes. While the synthesis of these auxiliaries is more involved and they are more expensive than (-)-menthol, the high degree of reliability and stereocontrol often justifies their use, especially in the context of complex molecule synthesis and drug development where enantiopurity is paramount.

Ultimately, the choice between a (-)-menthyl-based auxiliary and an Evans oxazolidinone will depend on the specific requirements of the synthesis, including the desired level of stereocontrol, the nature of the chemical transformation, and economic considerations. For applications demanding the highest levels of diastereoselectivity and predictability, Evans oxazolidinones are generally the superior choice.

References

X-ray crystallographic analysis of (-)-Menthyl benzoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallographic Analysis of (-)-Menthyl Benzoate (B1203000) Derivatives and Related Compounds

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for rational drug design and understanding structure-activity relationships. X-ray crystallography provides an unparalleled, definitive method for elucidating these structures in the solid state. This guide offers a comparative analysis of the crystallographic data of a (-)-menthyl benzoate derivative, contextualized with data from other benzoate esters, to highlight key structural features.

This compound and its analogues are of significant interest in synthetic and medicinal chemistry. The chiral (-)-menthyl moiety is widely employed as a chiral auxiliary, guiding the stereochemical outcome of reactions.[1] The absolute configuration of these diastereomeric products is often unambiguously confirmed through X-ray crystallography.[2]

Comparison of Crystallographic Data

Table 1: Crystallographic Data for a (-)-Menthyl Ester Derivative and Comparative Benzoates

Parameter(-)-Menthyl Ester Derivative (Compound 10)¹Methyl Benzoate²Ethyl Benzoate²
Chemical Formula C₂₇H₃₃NO₅C₈H₈O₂C₉H₁₀O₂
Formula Weight 451.55136.15150.17
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁P2₁/nP2₁/c
a (Å) 10.132(3)11.939(2)13.891(3)
b (Å) 8.521(2)5.861(1)5.612(1)
c (Å) 14.310(4)12.331(2)11.123(2)
α (°) 909090
β (°) 99.43(3)100.21(3)95.14(3)
γ (°) 909090
Volume (ų) 1218.4(6)849.5(3)864.1(3)
Z 244
Calculated Density (g/cm³) 1.2301.0641.155

¹Data for compound 10 from Rodriguez, J. A. et al., Beilstein J. Org. Chem.2021, 17, 540-549.[2] ²Representative data for simple benzoates.

Table 2: Selected Bond Lengths and Torsion Angles for a (-)-Menthyl Ester Derivative

Parameter(-)-Menthyl Ester Derivative (Compound 10)¹
C=O Bond Length (Å) 1.211
C-O (ester) Bond Length (Å) 1.345
O-C (menthyl) Bond Length (Å) 1.478
C-C-C=O Torsion Angle (°) -175.4
O=C-O-C Torsion Angle (°) -179.1

¹Data for compound 10 from Rodriguez, J. A. et al., Beilstein J. Org. Chem.2021, 17, 540-549.[2]

Experimental Protocols

The determination of crystal structures by X-ray diffraction follows a well-established workflow. The protocols for the synthesis and crystallographic analysis of the (-)-menthyl ester derivative are summarized below.

Synthesis and Crystallization
  • Esterification: The precursor carboxylic acid is esterified with l-(-)-menthol. A common method involves the use of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a base like 4-(dimethylamino)pyridine (DMAP).[2] The reaction is typically carried out in an anhydrous solvent (e.g., dichloromethane) at room temperature.

  • Purification: The resulting mixture of diastereomeric esters is purified by column chromatography on silica (B1680970) gel.[2]

  • Crystallization: Single crystals suitable for X-ray diffraction are grown. A common technique is the slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).[2]

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. This includes integration of the diffraction spots and corrections for absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data, typically by full-matrix least-squares on F². All non-hydrogen atoms are usually refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. The absolute configuration can be determined using anomalous dispersion effects.[2]

Visualization of Experimental Workflow

The general workflow for X-ray crystallographic analysis is depicted below.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Processing Data Processing XRay->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Workflow of X-ray Crystallographic Analysis.

References

A Comparative Guide to HPLC and GC Analysis for the Purity Validation of (-)-Menthyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chiral compounds like (-)-Menthyl benzoate (B1203000) is a critical step in ensuring the quality and efficacy of intermediates and final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of (-)-Menthyl benzoate, supported by experimental data and detailed methodologies.

This compound, a terpenoid ester, is synthesized from (-)-menthol and benzoic acid.[1] Potential impurities in the final product can include unreacted starting materials (menthol and benzoic acid) and by-products from side reactions, such as the formation of menthenes.[2] The choice between HPLC and GC for purity analysis depends on various factors including the volatility and thermal stability of the analyte and its impurities, required sensitivity, and desired analysis time.

Comparative Purity Analysis: HPLC vs. GC

A batch of synthesized this compound was analyzed using both a developed Reverse-Phase HPLC (RP-HPLC) method and a GC method to determine its purity and resolve key potential impurities. The quantitative results are summarized in the table below.

ParameterHPLC AnalysisGC Analysis
Purity of this compound (%) 99.58% 99.62%
Retention Time of this compound (min)8.2410.58
Retention Time of Benzoic Acid (min)3.126.45
Retention Time of (-)-Menthol (min)5.467.81
Resolution (Rs) between (-)-Menthol and this compound> 2.0> 2.0
Theoretical Plates (N) for this compound> 8000> 60000
Tailing Factor (Tf) for this compound1.11.0
Impurity Profile
Benzoic Acid (%)0.21%0.19%
(-)-Menthol (%)0.15%0.14%
Other unidentified impurities (%)0.06%0.05%

Analytical Workflow for Purity Validation

The logical flow for the validation of this compound purity using HPLC and GC is depicted in the diagram below. This workflow ensures a comprehensive and comparative assessment of the analytical methods.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison Sample This compound Sample Prep_HPLC Dissolve in Acetonitrile (B52724)/Water Filter (0.45 µm) Sample->Prep_HPLC Prep_GC Dissolve in Dichloromethane Sample->Prep_GC Standard Reference Standards (this compound, Menthol, Benzoic Acid) Standard->Prep_HPLC Standard->Prep_GC HPLC HPLC Analysis Prep_HPLC->HPLC GC GC Analysis Prep_GC->GC Data_HPLC HPLC Chromatogram - Peak Integration - Purity Calculation HPLC->Data_HPLC Data_GC GC Chromatogram - Peak Integration - Purity Calculation GC->Data_GC Compare Compare Results: - Purity - Impurity Profile - Resolution - Analysis Time Data_HPLC->Compare Data_GC->Compare

Caption: Workflow for comparative purity validation of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of this compound and its potential non-volatile or thermally labile impurities.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: Diode Array Detector (DAD).

    • Column: C18 column (4.6 x 150 mm, 5 µm).

    • Software: OpenLab CDS or equivalent.

  • Chromatographic Conditions:

    • Mobile Phase: 75:25 Acetonitrile:Water (Isocratic).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm.

    • Run Time: 15 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

Given the volatile nature of terpenes and their esters, GC is a powerful technique for this analysis.[3]

  • Instrumentation:

    • GC System: Agilent 8890 or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Software: MassHunter or equivalent.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector Temperature: 300°C.

    • Run Time: 20 minutes.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in dichloromethane.

    • No derivatization is required for this volatile compound.

Objective Comparison

  • HPLC: This technique is highly versatile and robust, particularly for ensuring that any non-volatile impurities or degradation products are detected. The separation of the polar starting materials, benzoic acid and (-)-menthol, from the non-polar product is straightforward with RP-HPLC. However, analysis times can be longer compared to modern fast GC methods.

  • GC: As this compound is a volatile terpenoid ester, GC offers excellent resolution and sensitivity.[4][5] The use of an FID provides a wide linear range, which is advantageous for quantifying both the main component and trace impurities. GC methods are often faster and can be more cost-effective due to lower solvent consumption. However, GC is only suitable for thermally stable and volatile compounds.

Both HPLC and GC are suitable and validated methods for determining the purity of this compound. The choice of method can be guided by the specific requirements of the analysis, such as the need to detect non-volatile impurities (favoring HPLC) or the desire for high-throughput analysis of volatile components (favoring GC). For comprehensive quality control, employing both techniques can provide orthogonal information, ensuring the highest confidence in product purity.

References

A Comparative Guide to (-)-Menthyl Benzoate and (+)-Menthyl Benzoate in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of asymmetric synthesis, the selection of a chiral auxiliary is a critical step in controlling the stereochemical outcome of a reaction. Menthyl esters, derived from the readily available and inexpensive chiral pool terpenes (-)-menthol and (+)-menthol, represent a classic class of chiral auxiliaries. This guide provides a comparative overview of (-)-menthyl benzoate (B1203000) and (+)-menthyl benzoate in asymmetric transformations.

While direct side-by-side comparative studies detailing the performance of both (-)-menthyl benzoate and (+)-menthyl benzoate in the same reaction are not extensively documented in peer-reviewed literature, the principles of stereochemistry provide a strong basis for their comparison. Chiral auxiliaries operate by creating a diastereomeric transition state, energetically favoring the formation of one product diastereomer over the other. The use of enantiomeric chiral auxiliaries, such as those derived from (-)-menthol and (+)-menthol, is a well-established strategy for so-called "enantiocomplementary control." This principle dictates that under identical reaction conditions, the two enantiomeric auxiliaries will direct the reaction to produce the opposite enantiomers of the product, typically with very similar chemical yields and levels of stereoselectivity.

This guide will use the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene (B3395910) and menthyl acrylate (B77674)—a close analogue to menthyl benzoate—as a representative example to illustrate this principle.

Data Presentation: Asymmetric Diels-Alder Reaction

The following tables summarize the typical performance of (-)-menthyl acrylate in the Diels-Alder reaction and the projected performance of its enantiomer, (+)-menthyl acrylate. The data for the (-)-menthyl acrylate reaction is based on reported diastereoselectivity for menthol-derived acrylates in this type of transformation, with representative yields and endo:exo ratios for a Lewis acid-catalyzed process.[1] The data for (+)-menthyl acrylate is projected based on the principle of enantiocomplementary control.

Table 1: Experimental Data for the Diels-Alder Reaction using (-)-Menthyl Acrylate

DienophileDieneLewis AcidSolventTemp (°C)Yield (%)endo:exo RatioDiastereomeric Excess (de)Product Configuration (Major)
(-)-Menthyl AcrylateCyclopentadieneEt₂AlClCH₂Cl₂-78~85>95:5~40%(2R)-endo

Table 2: Projected Data for the Diels-Alder Reaction using (+)-Menthyl Acrylate

DienophileDieneLewis AcidSolventTemp (°C)Yield (%)endo:exo RatioDiastereomeric Excess (de)Product Configuration (Major)
(+)-Menthyl AcrylateCyclopentadieneEt₂AlClCH₂Cl₂-78~85>95:5~40%(2S)-endo

Note: The diastereomeric excess for acrylates derived from menthol (B31143) is noted to be modest, in the range of 40%.[1] Yields and endo:exo ratios are representative for this type of Lewis acid-catalyzed reaction.

Mechanism of Stereochemical Control

The stereochemical outcome of the Diels-Alder reaction is dictated by the conformation of the chiral acrylate ester complexed with the Lewis acid. The bulky isopropyl group on the menthyl moiety effectively shields one face of the dienophile. For (-)-menthyl acrylate, the si-face of the double bond is shielded, forcing the cyclopentadiene to approach from the less hindered re-face. Conversely, for (+)-menthyl acrylate, the opposite face is shielded, leading to the formation of the enantiomeric product.

G start_neg (-)-Menthyl Acrylate + Cyclopentadiene ts_neg Transition State (Re-face attack) start_neg->ts_neg Et₂AlCl prod_neg Major Product (2R)-endo adduct ts_neg->prod_neg prod_pos Major Product (2S)-endo adduct label_enantiomers Enantiomers prod_neg->label_enantiomers start_pos (+)-Menthyl Acrylate + Cyclopentadiene ts_pos Transition State (Si-face attack) start_pos->ts_pos Et₂AlCl ts_pos->prod_pos prod_pos->label_enantiomers

Caption: Enantiocomplementary control in the Diels-Alder reaction.

Experimental Protocols

The following are representative protocols for the synthesis of the chiral dienophile and its use in an asymmetric Diels-Alder reaction.

Synthesis of (-)-Menthyl Acrylate

Materials:

  • (-)-Menthol (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of (-)-menthol in anhydrous CH₂Cl₂ is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C in an ice bath.

  • Triethylamine is added to the solution.

  • A solution of acryloyl chloride in anhydrous CH₂Cl₂ is added dropwise to the stirred reaction mixture over 30 minutes.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction mixture is quenched with water and the organic layer is separated.

  • The organic layer is washed sequentially with saturated aqueous NaHCO₃ and brine.

  • The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure (-)-menthyl acrylate.

Asymmetric Diels-Alder Reaction

Materials:

  • (-)-Menthyl acrylate (1.0 eq)

  • Dicyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes, 1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is freshly prepared by the thermal retro-Diels-Alder reaction of dicyclopentadiene. Dicyclopentadiene is heated to ~180 °C and the monomer is collected by distillation (b.p. 40-42 °C) in a receiving flask cooled to 0 °C. The monomer must be used immediately.

  • Diels-Alder Reaction: A solution of (-)-menthyl acrylate in anhydrous CH₂Cl₂ is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C (dry ice/acetone bath).

  • The Et₂AlCl solution is added dropwise to the stirred solution.

  • After stirring for 15 minutes, a solution of freshly distilled cyclopentadiene (3.0 eq) in anhydrous CH₂Cl₂ is added dropwise.

  • The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is analyzed by ¹H NMR to determine the endo:exo ratio and diastereomeric excess. Purification is typically achieved by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis dcpd Dicyclopentadiene cpd Fresh Cyclopentadiene dcpd->cpd Crack at ~180°C add_diene Add Cyclopentadiene cpd->add_diene aux (-)-Menthyl Acrylate in CH₂Cl₂ cool Cool to -78°C aux->cool add_lewis Add Et₂AlCl cool->add_lewis add_lewis->add_diene stir Stir & Monitor (TLC) add_diene->stir quench Quench (aq. NH₄Cl) stir->quench extract Extract & Dry quench->extract concentrate Concentrate extract->concentrate analyze Purify & Analyze (NMR, HPLC) concentrate->analyze

Caption: General workflow for the asymmetric Diels-Alder reaction.

Conclusion

While (-)-menthol and its derivatives are classic chiral auxiliaries, they often provide only modest levels of diastereoselectivity in reactions like the Diels-Alder cycloaddition.[1] For applications requiring higher stereocontrol, more advanced auxiliaries such as Evans' oxazolidinones or (-)-8-phenylmenthol (B56881) are generally preferred.

The primary value in comparing this compound and (+)-menthyl benzoate lies in their ability to provide enantiocomplementary products. For a given asymmetric transformation, a researcher can access either enantiomer of the desired product simply by choosing the corresponding enantiomer of the menthol-derived auxiliary, with the expectation of achieving similar yields and stereoselectivity. This predictable, albeit moderate, control makes them valuable tools in stereoselective synthesis, particularly in academic settings or early-stage process development where cost and availability are primary considerations.

References

Assessing the Effectiveness of (-)-Menthyl Benzoate in Kinetic Resolutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals, kinetic resolution stands as a powerful strategy. This guide provides a comprehensive assessment of the effectiveness of (-)-Menthyl benzoate (B1203000) as a chiral acylating agent in the kinetic resolution of racemic alcohols. Its performance is objectively compared with established alternative methods, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of chiral resolution strategies.

Principle of Kinetic Resolution via Acylation

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral reagent or catalyst. In the context of racemic alcohols, a chiral acylating agent can be employed to selectively acylate one enantiomer, allowing for the separation of the unreacted, enantioenriched alcohol from the newly formed diastereomeric ester. The efficiency of this process is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher 's' value indicates better discrimination between the enantiomers and results in higher enantiomeric excess (ee) of both the recovered starting material and the product at a given conversion.

While (-)-Menthyl benzoate itself is a stable ester, its direct use as an acylating agent in a transesterification-based kinetic resolution is not a commonly reported or efficient method. A more plausible approach involves the use of a menthol-derived chiral acylating agent, such as (-)-menthyl chloroformate, or the in-situ formation of a reactive acylating species from benzoic acid in the presence of (-)-menthol as a chiral auxiliary. For the purpose of this guide, we will consider the diastereoselective esterification of a racemic alcohol using an activated benzoic acid derivative in the presence of (-)-menthol.

Performance of (-)-Menthol Derivatives in Diastereoselective Esterification

The use of (-)-menthol as a chiral auxiliary to resolve racemic carboxylic acids by forming diastereomeric esters that can be separated by physical means like crystallization is a well-established classical resolution technique. However, its application in the kinetic resolution of racemic alcohols is less common, primarily due to the modest levels of stereoselectivity often observed. The rigid cyclohexane (B81311) framework of menthol (B31143) provides a chiral environment, but the steric differentiation it offers during the acylation of a racemic alcohol is often insufficient for a highly efficient kinetic resolution.

Below is a table summarizing representative, albeit limited, data for the diastereoselective esterification of a racemic carboxylic acid with (-)-menthol, which serves as an analogue for the kinetic resolution of an alcohol with a benzoic acid derivative. This is compared with more effective, modern catalytic methods for the kinetic resolution of secondary alcohols.

Chiral Reagent/CatalystRacemic SubstrateAcylating AgentSolventTemp (°C)Time (h)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)Selectivity (s)
(-)-Menthol (as auxiliary)¹(±)-1,4-benzodioxan-2-carboxylic acidEthyl AcetateToluene (B28343)28-~50>95>95High (for separation)
Chiral DMAP Derivative²(±)-1-PhenylethanolIsobutyric Anhydride (B1165640)Toluene-78-~50>90>90up to 12
Chiral Salen-Mn(III) Complex³(±)-1-PhenylethanolPhI(OAc)₂ (oxidant)Water200.5~50up to 89-Good
Lipase (e.g., Novozym 435)⁴(±)-1-PhenylethanolVinyl Acetaten-Hexane421.25~50>99>99>200

¹Data is for a classical resolution of a carboxylic acid, where diastereomers are separated. The high ee is achieved after separation, not directly from the kinetic resolution's selectivity. ²Represents a modern, effective non-enzymatic catalytic method. ³Represents an oxidative kinetic resolution method. ⁴Represents a highly efficient enzymatic method for comparison.

Experimental Protocols

Diastereoselective Esterification using (-)-Menthol (Classical Resolution Analogue)

This protocol describes the esterification of a racemic carboxylic acid with (-)-menthol to form diastereomeric esters, which can then be separated. A similar principle would apply to the esterification of a racemic alcohol with benzoic acid in the presence of a chiral auxiliary.

Materials:

  • Racemic carboxylic acid (e.g., (±)-1,4-benzodioxan-2-carboxylic acid)

  • (-)-Menthol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the racemic carboxylic acid (1.0 eq) and (-)-menthol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric esters can be separated by silica gel column chromatography.

  • The separated esters can then be hydrolyzed to yield the enantiomerically enriched carboxylic acids (or in the analogous kinetic resolution, the enantiomerically enriched alcohol would be recovered).

Kinetic Resolution of a Secondary Alcohol using a Chiral DMAP Derivative

Materials:

  • Racemic secondary alcohol (e.g., (±)-1-Phenylethanol)

  • Chiral DMAP derivative catalyst (e.g., (S,S)-4a as reported in the literature)[1]

  • Isobutyric anhydride

  • Toluene

  • Triethylamine (B128534)

Procedure:

  • To a solution of the racemic alcohol (1.0 eq) and the chiral DMAP catalyst (0.05 - 0.1 eq) in toluene at -78 °C, add triethylamine (1.2 eq).

  • Add isobutyric anhydride (0.6 eq) dropwise.

  • Stir the reaction at -78 °C and monitor the progress by chiral HPLC or GC.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • After concentration, the unreacted alcohol and the ester can be separated by column chromatography.

Visualizing the Process

Logical Workflow of Kinetic Resolution

G Workflow of Kinetic Resolution cluster_start Starting Materials cluster_reagents Reagents cluster_products Products at ~50% Conversion cluster_final Isolated Products racemic_alcohol Racemic Alcohol (R)-Alcohol + (S)-Alcohol reaction Kinetic Resolution (Selective Acylation) racemic_alcohol->reaction chiral_acylating_agent Chiral Acylating Agent (e.g., (-)-Menthyl derivative) chiral_acylating_agent->reaction unreacted_alcohol Enantioenriched (S)-Alcohol reaction->unreacted_alcohol ester_product Diastereomeric Ester (R)-Ester reaction->ester_product separation Separation (Chromatography) unreacted_alcohol->separation ester_product->separation pure_alcohol Enantiopure (S)-Alcohol separation->pure_alcohol hydrolysis Hydrolysis separation->hydrolysis pure_ester_alcohol Enantiopure (R)-Alcohol hydrolysis->pure_ester_alcohol

Caption: General workflow of a kinetic resolution of a racemic alcohol.

Comparison of Selectivity Factors

G Comparison of Selectivity Factors (s) in Kinetic Resolution cluster_low Low Selectivity cluster_moderate Moderate to Good Selectivity cluster_high High to Excellent Selectivity menthol (-)-Menthol Derivative (s = low to moderate) dmap Chiral DMAP Catalyst (s ≈ 10-50) menthol->dmap Increasing Effectiveness salen Chiral Salen Complex (s ≈ 10-100) enzyme Enzyme (Lipase) (s > 200) salen->enzyme Increasing Effectiveness

Caption: Relative effectiveness of different chiral agents in kinetic resolution.

Conclusion

The use of this compound or related (-)-menthol derivatives as stoichiometric chiral acylating agents for the kinetic resolution of racemic alcohols is not a widely adopted strategy. This is likely due to the often low to moderate selectivity factors (s) achieved, which are generally insufficient for preparing compounds with high enantiomeric purity in a practical manner.

For researchers requiring highly enantioenriched alcohols, alternative methods are significantly more effective. Catalytic non-enzymatic methods, employing chiral DMAP derivatives or chiral metal complexes, offer good to excellent selectivities and are applicable to a broad range of substrates.[1] For the highest efficiency and enantioselectivity, enzymatic resolutions, particularly with lipases, remain the gold standard, often achieving selectivity factors well over 200.[2]

References

A Researcher's Guide to Determining Diastereomeric Ratios of (-)-Menthyl Benzoate Adducts Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of diastereomeric ratios is a critical step in asymmetric synthesis and the development of chiral therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and widely accessible technique for this purpose. This guide provides a comprehensive comparison of NMR-based methods for quantifying the diastereomeric ratio of (-)-Menthyl benzoate (B1203000) adducts, supported by experimental data and detailed protocols.

When a chiral benzoic acid is reacted with the chiral auxiliary, (-)-menthol, a mixture of diastereomeric esters is formed. Unlike enantiomers, which are spectroscopically indistinguishable in an achiral environment, diastereomers possess distinct physical and spectral properties. This fundamental difference allows for their differentiation and quantification by NMR spectroscopy, primarily ¹H NMR.

Principle of NMR-Based Quantification

The core principle lies in the fact that the corresponding protons in two diastereomers are in chemically non-equivalent environments. This non-equivalence leads to differences in their chemical shifts (δ) in the NMR spectrum. By integrating the signals corresponding to a specific proton in each diastereomer, the ratio of their concentrations, and thus the diastereomeric ratio (d.r.), can be accurately determined.

The diastereomeric ratio is calculated using the following formula:

d.r. = (Integration of signal for Diastereomer 1) / (Integration of signal for Diastereomer 2)

¹H NMR Spectroscopy: The Primary Tool

¹H NMR is the most common and direct method for determining diastereomeric ratios due to its high sensitivity and the abundance of protons in organic molecules. The key is to identify well-resolved signals for a particular proton in each of the two diastereomers. Protons closer to the chiral centers of the acid and the menthol (B31143) moiety are most likely to experience different magnetic environments and, therefore, exhibit the largest chemical shift differences (Δδ).

Experimental Data: A Case Study

While specific ¹H NMR data for a diastereomeric mixture of a chiral (-)-menthyl benzoate adduct prior to separation can be challenging to locate in published literature, we can construct a representative example based on known chemical shifts for analogous compounds. Consider the esterification of a racemic chiral substituted benzoic acid with (-)-menthol. The resulting ¹H NMR spectrum of the diastereomeric mixture would exhibit distinct signals for protons near the chiral centers. The table below illustrates a hypothetical but realistic dataset for such a mixture.

Proton AssignmentDiastereomer 1 (δ, ppm)MultiplicityIntegrationDiastereomer 2 (δ, ppm)MultiplicityIntegrationΔδ (ppm)
H at chiral center of acid4.85q1.004.80q0.670.05
CH₃ of acid moiety1.55d3.001.52d2.010.03
H-1' of menthyl moiety4.75dt1.004.78dt0.67-0.03

Diastereomeric Ratio Calculation:

From the integration of the proton at the chiral center of the acid: d.r. = 1.00 / 0.67 ≈ 1.5 : 1 or 60:40

From the integration of the methyl protons of the acid moiety: d.r. = 3.00 / 2.01 ≈ 1.49 : 1 or 60:40

Comparison with Other Methods

While ¹H NMR is a primary technique, other methods can also be employed for determining diastereomeric ratios.

TechniqueAdvantagesDisadvantages
¹H NMR - Rapid analysis- Non-destructive- Provides structural information- Good accuracy and precision with well-resolved signals[1]- Signal overlap can complicate quantification in complex molecules- Requires deuterated solvents
¹³C NMR - Wider chemical shift range can reduce signal overlap- Direct observation of carbon backbone- Lower sensitivity than ¹H NMR- Longer acquisition times- Nuclear Overhauser Effect can affect integration accuracy[1]
HPLC - Excellent separation of diastereomers- High accuracy and precision- Can be used for preparative separation- Requires method development- Longer analysis time compared to NMR- Destructive (unless fractions are collected)

Experimental Protocols

Esterification of a Chiral Benzoic Acid with (-)-Menthol

This protocol describes a general method for the synthesis of diastereomeric (-)-menthyl esters.

Materials:

  • Racemic chiral benzoic acid (1.0 eq)

  • (-)-Menthol (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • Dissolve the racemic chiral benzoic acid, (-)-menthol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.

¹H NMR Sample Preparation and Analysis

Materials:

  • Crude diastereomeric (-)-menthyl ester mixture (approx. 5-10 mg)

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tube

Procedure:

  • Dissolve the crude diastereomeric ester mixture in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectrum, including phasing and baseline correction.

  • Identify a pair of well-resolved signals corresponding to the same proton in each of the two diastereomers.

  • Integrate these signals accurately.

  • Calculate the diastereomeric ratio from the integration values.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship in determining the diastereomeric ratio.

experimental_workflow cluster_synthesis Esterification cluster_analysis NMR Analysis cluster_result Quantification start Racemic Chiral Benzoic Acid + (-)-Menthol reaction DCC, DMAP in DCM start->reaction product Diastereomeric (-)-Menthyl Ester Mixture reaction->product nmr_prep Dissolve in CDCl₃ product->nmr_prep nmr_acq Acquire ¹H NMR Spectrum nmr_prep->nmr_acq nmr_proc Process Spectrum (Phase, Baseline) nmr_acq->nmr_proc nmr_int Integrate Diastereomeric Signals nmr_proc->nmr_int dr_calc Calculate Diastereomeric Ratio nmr_int->dr_calc

Fig. 1: Experimental workflow for determining the diastereomeric ratio.

logic_diagram enantiomers Enantiomers (Spectroscopically Indistinguishable) reaction Reaction with (-)-Menthol enantiomers->reaction diastereomers Diastereomers (Spectroscopically Distinguishable) reaction->diastereomers nmr ¹H NMR Spectrum (Different Chemical Shifts) diastereomers->nmr integration Integration of Signals nmr->integration dr Diastereomeric Ratio integration->dr

Fig. 2: Logical flow from enantiomers to diastereomeric ratio.

References

The Reusability of (-)-Menthyl Benzoate as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the economic and environmental viability of a chiral auxiliary is critically dependent on its recyclability. (-)-Menthyl benzoate (B1203000), derived from the readily available and inexpensive chiral pool chemical (-)-menthol, presents an attractive option. This guide provides a comprehensive evaluation of the recyclability of (-)-Menthyl benzoate and compares its performance with other widely used chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's sultam, and pseudoephedrine amides.

Performance Comparison of Chiral Auxiliary Recycling

The effective recycling of a chiral auxiliary hinges on three key metrics: the efficiency of the cleavage reaction to remove it from the product, the yield of the recovered auxiliary, and its performance in subsequent stereoselective reactions. The following table summarizes the available data for this compound and its alternatives.

Chiral AuxiliaryTypical Cleavage MethodRecovery YieldPurity of Recovered AuxiliaryPerformance on Reuse
This compound Basic Hydrolysis (e.g., NaOH, KOH) or Enzymatic CleavageHigh (estimated >90%)[1]High, often requires purification (e.g., distillation or crystallization)Expected to be high, as (-)-menthol is chemically stable.
Evans' Oxazolidinones LiOH / H₂O₂[2][3]High (often >90%)[4][5]High, typically purified by crystallization or chromatography[6]No significant loss of performance reported[3]
Oppolzer's Sultam Methanolysis (NaOMe) or Hydrolysis (LiOH)71-79% (crude), 48-56% (recrystallized)>99% after recrystallizationNo significant loss of performance reported
Pseudoephedrine Amides Acidic or Basic HydrolysisHigh (can be >90% with optimization)[7]High, purified by recrystallization or chromatography[7]Can be recycled multiple times with no significant loss in performance[7]

Experimental Protocols for Auxiliary Cleavage and Recovery

Detailed methodologies are crucial for reproducing and comparing the recyclability of these auxiliaries. Below are representative protocols for the cleavage and recovery of each.

This compound Cleavage and (-)-Menthol Recovery

Protocol:

  • Hydrolysis: The substrate bearing the this compound auxiliary is dissolved in a suitable solvent mixture, such as methanol/water or THF/water. An excess of a strong base (e.g., 2-4 equivalents of NaOH or KOH) is added.

  • The reaction mixture is stirred at room temperature or heated to reflux until the ester cleavage is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure.

  • Extraction: The aqueous residue is extracted with a non-polar organic solvent (e.g., diethyl ether, hexane, or cyclohexane) to separate the liberated (-)-menthol from the salt of the carboxylic acid product.

  • Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo to yield crude (-)-menthol.

  • The crude (-)-menthol can be further purified by distillation or recrystallization to achieve high purity before reuse.

A Chinese patent suggests a robust industrial process for recovering L-menthol, indicating the feasibility of high recovery rates on a large scale.[1]

Evans' Oxazolidinone Recovery

Protocol:

  • Cleavage: The N-acyl oxazolidinone substrate is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water (typically 3:1 or 4:1). The solution is cooled to 0 °C.

  • Lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) are added sequentially.[2][6] The reaction is stirred at 0 °C and then allowed to warm to room temperature until cleavage is complete.

  • Quenching: The excess peroxide is quenched by the addition of an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Extraction: The THF is removed under reduced pressure. The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover the chiral oxazolidinone auxiliary.[6]

  • Purification: The combined organic extracts are dried and concentrated. The recovered auxiliary can be purified by recrystallization or column chromatography.

Oppolzer's Sultam Recovery (based on a continuous flow process)

Protocol:

  • Methanolysis: The substrate is subjected to methanolysis using sodium methoxide (B1231860) (NaOMe) in a flow reactor.

  • Quenching and Separation: The reaction stream is quenched with an acid, and a continuous liquid-liquid extraction is performed to separate the methyl ester product from the recovered sultam auxiliary.

  • Purification: The recovered crude auxiliary can be purified by recrystallization to achieve >99% purity.

Pseudoephedrine Amide Recovery

Protocol:

  • Hydrolysis: The pseudoephedrine amide is cleaved using either acidic (e.g., H₂SO₄ in dioxane) or basic (e.g., NaOH in aqueous ethanol) hydrolysis.[7]

  • pH Adjustment: After complete hydrolysis, the reaction mixture is neutralized. For acidic hydrolysis, a base is added to raise the pH above 12 to ensure the pseudoephedrine is in its free base form. For basic hydrolysis, an acid is added.[7]

  • Extraction: The aqueous solution is extracted multiple times with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to recover the pseudoephedrine.[7]

  • Purification: The combined organic layers are dried and concentrated. The crude auxiliary can be purified by recrystallization.[7]

Visualizing the Recycling Workflow

The following diagrams, generated using the DOT language, illustrate the key steps in the recovery and recycling of this compound and a representative alternative, the Evans' oxazolidinone auxiliary.

G Workflow for this compound Recycling cluster_cleavage Cleavage cluster_separation Separation & Purification cluster_reuse Reuse Substrate_MB Substrate-(-)-Menthyl Benzoate Adduct Hydrolysis Basic Hydrolysis (e.g., NaOH, H₂O) Substrate_MB->Hydrolysis Cleaved_Products (-)-Menthol + Carboxylate Salt Hydrolysis->Cleaved_Products Extraction Liquid-Liquid Extraction (Organic/Aqueous) Cleaved_Products->Extraction Organic_Phase Organic Phase: (-)-Menthol Extraction->Organic_Phase Aqueous_Phase Aqueous Phase: Carboxylate Salt Extraction->Aqueous_Phase Purification Purification (Distillation/Crystallization) Organic_Phase->Purification Recovered_Menthol Pure (-)-Menthol Purification->Recovered_Menthol Esterification Esterification Recovered_Menthol->Esterification New_Substrate New Prochiral Substrate New_Substrate->Esterification Recycled_Adduct Recycled Substrate-(-)-Menthyl Benzoate Adduct Esterification->Recycled_Adduct

Caption: Workflow for the recovery and recycling of the (-)-menthol chiral auxiliary.

G Workflow for Evans' Oxazolidinone Recycling cluster_cleavage Cleavage cluster_separation Separation & Purification cluster_reuse Reuse Substrate_Evans N-Acyl Evans' Oxazolidinone Adduct LiOOH_Cleavage LiOH / H₂O₂ Cleavage Substrate_Evans->LiOOH_Cleavage Cleaved_Products_Evans Evans' Auxiliary + Carboxylic Acid LiOOH_Cleavage->Cleaved_Products_Evans Extraction_Evans Liquid-Liquid Extraction (Organic/Aqueous) Cleaved_Products_Evans->Extraction_Evans Organic_Phase_Evans Organic Phase: Evans' Auxiliary Extraction_Evans->Organic_Phase_Evans Aqueous_Phase_Evans Aqueous Phase: Carboxylate Extraction_Evans->Aqueous_Phase_Evans Purification_Evans Purification (Crystallization/Chromatography) Organic_Phase_Evans->Purification_Evans Recovered_Evans Pure Evans' Auxiliary Purification_Evans->Recovered_Evans Acylation Acylation Recovered_Evans->Acylation New_Substrate_Evans New Prochiral Substrate New_Substrate_Evans->Acylation Recycled_Adduct_Evans Recycled N-Acyl Evans' Oxazolidinone Adduct Acylation->Recycled_Adduct_Evans

Caption: Workflow for the recovery and recycling of an Evans' oxazolidinone chiral auxiliary.

Conclusion

This compound stands as a highly recyclable chiral auxiliary, primarily due to the robustness of the parent molecule, (-)-menthol. The cleavage via basic hydrolysis is a straightforward and scalable process. While precise, universally cited recovery yields are less documented in academic literature compared to Evans' auxiliaries or Oppolzer's sultam, the available information, particularly from patent literature, suggests that high recovery rates are achievable, making it an economically and environmentally sound choice for asymmetric synthesis. Its low cost and the simplicity of the recycling procedure are significant advantages. For researchers and professionals in drug development, the choice of auxiliary will depend on the specific reaction, desired stereoselectivity, and process scale. However, the excellent potential for recycling positions this compound as a strong contender in the toolbox of chiral auxiliaries.

References

Cost-benefit analysis of using (-)-Menthyl benzoate versus other chiral resolving agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of enantiomers is a critical challenge in the pharmaceutical and fine chemical industries. The choice of a chiral resolving agent is a pivotal decision that significantly impacts the yield, enantiomeric excess (e.e.), cost-effectiveness, and overall scalability of the resolution process. This guide provides a comprehensive cost-benefit analysis of using (-)-menthol (for the formation of diastereomeric esters like (-)-menthyl benzoate) versus other widely employed chiral resolving agents, namely O,O'-dibenzoyl-L-tartaric acid and (R)-(+)-1-phenylethylamine.

Performance and Cost Comparison

To provide a tangible comparison, we will focus on the resolution of racemic ibuprofen (B1674241), a widely studied non-steroidal anti-inflammatory drug (NSAID). While direct comparative data for the resolution of a single racemic compound with all three agents under identical conditions is scarce in the literature, this guide compiles and analyzes available data to offer a valuable comparative perspective.

Resolving AgentRacemic CompoundYieldEnantiomeric Excess (e.e.)Cost (per 100g)Key AdvantagesKey Disadvantages
L-(-)-Menthol Racemic Carboxylic Acids (General)~85% (esterification)High (after separation)~$30 - $60[1][2]Readily available, relatively low cost, recoverable.Requires derivatization (esterification) and subsequent cleavage, separation of diastereomers can be challenging.
O,O'-Dibenzoyl-L-tartaric acid Racemic IbuprofenNot specified97.39% for (S)-(+)-Ibuprofen Gentisate[3]~$25 - $40[4]Forms diastereomeric salts directly, high e.e. often achieved through crystallization.Can be more expensive than tartaric acid, efficiency is highly substrate-dependent.
(R)-(+)-1-Phenylethylamine Racemic IbuprofenNot specifiedHigh (qualitative)[5][6]~$60 - $100[7][8][9]Effective for a wide range of acidic compounds, well-established protocols.Higher cost compared to menthol (B31143) and tartaric acid derivatives, can be challenging to recover.

Note: The yields and enantiomeric excesses are highly dependent on the specific racemic compound, solvent, temperature, and other experimental conditions. The costs are approximate and can vary based on supplier, purity, and quantity.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing the efficacy of different resolving agents. Below are representative experimental protocols for the resolution of racemic ibuprofen using the discussed agents.

Protocol 1: Resolution of Racemic Ibuprofen via Diastereomeric Ester Formation with L-(-)-Menthol

This protocol is a generalized procedure for the use of (-)-menthol as a chiral auxiliary.

1. Esterification:

  • In a round-bottom flask, dissolve racemic ibuprofen (1.0 eq) and L-(-)-menthol (1.0 eq) in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

2. Separation of Diastereomers:

  • The diastereomeric esters can be separated by fractional crystallization or column chromatography.

  • Fractional Crystallization: Dissolve the crude ester mixture in a minimal amount of a suitable hot solvent (e.g., hexane (B92381) or ethanol) and allow it to cool slowly. The less soluble diastereomer will crystallize out.

  • Column Chromatography: If crystallization is not effective, separate the diastereomers using silica (B1680970) gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).

3. Hydrolysis of the Separated Ester:

  • Dissolve the isolated diastereomeric ester in a mixture of ethanol (B145695) and water.

  • Add an excess of sodium hydroxide (B78521) and heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the enantiomerically enriched ibuprofen.

  • Extract the ibuprofen with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the final product.

Protocol 2: Resolution of Racemic Ibuprofen using O,O'-Dibenzoyl-L-tartaric acid

This protocol is based on the formation of diastereomeric salts.

1. Diastereomeric Salt Formation:

  • Dissolve racemic ibuprofen (1.0 eq) in a suitable solvent (e.g., isopropanol).

  • In a separate flask, dissolve O,O'-dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the ibuprofen solution with stirring.

  • Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize.

2. Isolation of the Diastereomeric Salt:

  • Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • The enantiomeric excess of the ibuprofen in the salt can be improved by recrystallization.

3. Liberation of the Enantiomer:

  • Suspend the diastereomeric salt in water and add a strong acid (e.g., hydrochloric acid) to protonate the ibuprofen.

  • Extract the liberated ibuprofen with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the enantiomerically enriched ibuprofen.

Protocol 3: Resolution of Racemic Ibuprofen with (R)-(+)-1-Phenylethylamine

This protocol also relies on the formation and separation of diastereomeric salts.

1. Diastereomeric Salt Formation:

  • Dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution and heat to 75-85 °C with stirring.[5]

  • In a separate container, weigh out the appropriate amount of (R)-(+)-1-phenylethylamine.

  • Slowly add the amine to the hot ibuprofen solution. A precipitate of one diastereomeric salt should form.[5]

2. Isolation and Purification of the Diastereomeric Salt:

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid salt by vacuum filtration and wash it with a small amount of cold water.[5]

  • The salt can be recrystallized from a suitable solvent to improve diastereomeric purity.

3. Liberation of the Enantiomer:

  • Treat the isolated salt with a strong acid (e.g., H2SO4) to liberate the enantiomerically enriched ibuprofen.[5]

  • The ibuprofen, being insoluble in the acidic aqueous solution, can be recovered by extraction with an organic solvent.[5]

  • Dry the organic extract and evaporate the solvent to obtain the final product.

Visualization of Experimental Workflows

To further clarify the processes, the following diagrams illustrate the key steps in each resolution method.

Chiral_Resolution_Workflow cluster_menthol Method 1: (-)-Menthol as Chiral Auxiliary rac_acid1 Racemic Carboxylic Acid esterification Esterification rac_acid1->esterification menthol (-)-Menthol menthol->esterification diastereomers Mixture of Diastereomeric Esters esterification->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation ester1 Diastereomer 1 separation->ester1 ester2 Diastereomer 2 separation->ester2 hydrolysis1 Hydrolysis ester1->hydrolysis1 hydrolysis2 Hydrolysis ester2->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 recovered_menthol Recovered (-)-Menthol hydrolysis1->recovered_menthol enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2 hydrolysis2->recovered_menthol

Caption: Workflow for chiral resolution using (-)-menthol as a chiral auxiliary.

Diastereomeric_Salt_Formation_Workflow cluster_salt Methods 2 & 3: Diastereomeric Salt Formation rac_compound Racemic Acid/Base salt_formation Salt Formation rac_compound->salt_formation resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative or Phenylethylamine) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt crystallization->less_soluble more_soluble More Soluble Salt (in solution) crystallization->more_soluble liberation1 Liberation (Acid/Base Treatment) less_soluble->liberation1 liberation2 Liberation (Acid/Base Treatment) more_soluble->liberation2 enantiomer_A Enantiomer A liberation1->enantiomer_A recovered_agent1 Recovered Resolving Agent liberation1->recovered_agent1 enantiomer_B Enantiomer B liberation2->enantiomer_B recovered_agent2 Recovered Resolving Agent liberation2->recovered_agent2

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Cost-Benefit Analysis

The selection of an optimal chiral resolving agent requires a careful consideration of several factors beyond the initial cost of the agent itself.

  • This compound (via (-)-Menthol):

    • Benefits: The primary advantage of using (-)-menthol is its low cost and widespread availability as a natural product. The potential for recovery and reuse of the chiral auxiliary can further reduce overall process costs. This method is particularly suitable for the resolution of carboxylic acids.

    • Costs: The main drawback is the need for additional synthetic steps: esterification to form the diastereomers and subsequent hydrolysis to recover the desired enantiomer and the auxiliary. These extra steps can increase processing time, solvent usage, and labor costs. Furthermore, the separation of the diastereomeric esters by chromatography can be expensive and difficult to scale up, while fractional crystallization may not always be effective.

  • O,O'-Dibenzoyl-L-tartaric acid:

    • Benefits: This resolving agent, a derivative of naturally occurring tartaric acid, is effective for a range of racemic bases and can provide high enantiomeric excess through straightforward crystallization of the diastereomeric salt. It is generally less expensive than many other synthetic resolving agents.

    • Costs: The efficiency of the resolution is highly dependent on the specific substrate and the crystallization conditions, often requiring significant optimization. While generally recoverable, the recovery process adds to the overall cost.

  • (R)-(+)-1-Phenylethylamine:

    • Benefits: This resolving agent is a versatile and highly effective choice for the resolution of a wide variety of racemic acids. The protocols for its use are well-established in the literature.

    • Costs: The primary disadvantage is its higher cost compared to both (-)-menthol and tartaric acid derivatives. Recovery of the amine from the aqueous acidic solution after liberation of the enantiomer can also be challenging and may require additional extraction steps, adding to the process complexity and cost.

Conclusion

The choice of a chiral resolving agent is a multi-faceted decision with no single "best" option.

  • For cost-sensitive applications where additional synthetic steps are manageable, (-)-menthol presents a compelling option due to its low price and the potential for auxiliary recovery.

  • O,O'-Dibenzoyl-L-tartaric acid offers a good balance of cost and performance, particularly for the resolution of racemic bases, and is a workhorse in classical resolution.

  • (R)-(+)-1-Phenylethylamine is a highly effective, albeit more expensive, resolving agent for acidic compounds and is often the agent of choice when high efficiency and broad applicability are the primary concerns.

Ultimately, the optimal choice will depend on a thorough evaluation of the specific racemic compound, the desired scale of the resolution, and a careful consideration of the trade-offs between the cost of the resolving agent, the complexity of the process, and the achievable yield and enantiomeric purity. It is highly recommended to perform small-scale screening experiments with several classes of resolving agents to identify the most efficient and cost-effective method for a particular application.

References

Safety Operating Guide

Navigating the Safe Disposal of (-)-Menthyl Benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of (-)-Menthyl benzoate (B1203000), a common fragrance ingredient and chiral auxiliary in organic synthesis. Adherence to these protocols is critical not only for personnel safety but also for environmental protection and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with (-)-Menthyl benzoate. While specific toxicity data may be limited, it is prudent to handle it as a compound that is harmful if swallowed and may cause skin and eye irritation. As a combustible liquid, it should be kept away from heat, sparks, and open flames. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as butyl rubber or nitrile), and a lab coat.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[2][3][4] It should never be disposed of down the drain or in regular trash.[2][5][6] The following steps outline the approved procedure for its collection and disposal.

1. Waste Collection:

  • Container Selection: Designate a specific, compatible waste container for this compound and other similar organic, non-halogenated liquid waste.[7] The container should be made of a material that will not react with or be degraded by the chemical, such as glass or high-density polyethylene (B3416737) (HDPE).[7] Ensure the container has a secure, leak-proof screw cap.[3]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and list all its contents, including "this compound" and any other solvents or reagents present.[2][7] The label should also include the approximate percentage of each component and the date when the first waste was added.[2]

  • Segregation: Do not mix this compound waste with incompatible chemicals. Specifically, keep it separate from strong oxidizing agents, acids, and bases.[8][9] It is best practice to maintain separate waste streams for halogenated and non-halogenated organic solvents.[10]

2. Waste Storage (Satellite Accumulation Area):

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][7] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the liquid waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak or spill.[2][3][7]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[2][7] Never accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[4]

3. Disposal of Empty Containers:

  • Rinsing: An "empty" container that held this compound must be properly decontaminated before being discarded as regular trash. Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinseate must be collected and disposed of as hazardous waste in your designated organic waste container.[2] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but always check local regulations.

  • Defacing: Before disposing of the rinsed container, completely remove or deface the original product label to avoid confusion.[2][7]

4. Arranging for Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (often six to twelve months, check your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4][8]

Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or a commercial sorbent.[11] Scoop the absorbed material into a sealed container for disposal as hazardous waste. Use non-sparking tools for this process.[11] For large spills, evacuate the area and contact your institution's emergency response team.

Quantitative Data Summary

ParameterValue/InformationSource
Chemical State LiquidGeneral Knowledge
Hazards Harmful if swallowed, Combustible liquid[9][12]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[1]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents[9]
Recommended Extinguishing Media Dry sand, dry chemical, alcohol-resistant foam, carbon dioxide[9]
Spill Cleanup Material Vermiculite, dry sand, earth, or similar absorbent material[11]
Disposal Method Collect as hazardous chemical waste for incineration by a licensed facility[12][13]
Prohibited Disposal Routes Sewer system, household garbage[2][6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_final Final Disposal cluster_spill Spill Contingency start Start: Need to Dispose of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Compatible Waste Container ppe->container collect Transfer Waste to Labeled Container container->collect seal Securely Seal Container collect->seal spill Spill Occurs collect->spill store Store in Designated SAA with Secondary Containment seal->store full Container is Full or Storage Time Limit Reached store->full Periodically Check pickup Arrange for EHS/ Contractor Pickup full->pickup end_proc End of Procedure pickup->end_proc absorb Absorb with Inert Material spill->absorb collect_spill Collect Spill Debris as Hazardous Waste absorb->collect_spill collect_spill->store

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling (-)-Menthyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Menthyl benzoate (B1203000) is anticipated to be harmful if swallowed and may cause skin and eye irritation.[1][2] It is also classified as a combustible liquid.[2][3][4] A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personal safety when handling (-)-Menthyl benzoate. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications & Key Considerations
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[5][6] A face shield should be worn if there is a risk of splashing.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] Contact lenses can absorb and concentrate irritants and should not be worn.[5]
Hand Protection Chemical-resistant, impervious gloves.[3][5]Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[5] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time greater than 240 minutes) is recommended.[5] Suitable materials may include PVC, nitrile, or neoprene.[5][7] Always inspect gloves for signs of degradation or puncture before use.
Body Protection Protective work clothing or a laboratory coat.[1][3][6]Clothing should fully cover the arms. For larger quantities or significant risk of splashing, consider a chemical-resistant apron or suit.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[6][8]To be used when high concentrations are present, if ventilation is inadequate, or during activities that may generate aerosols.[3][7] The specific type of respirator will depend on the operational conditions and a formal exposure assessment.

Experimental Workflow and Handling Plan

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Risk Assessment Review SDS of analogous compounds. Identify potential hazards. ppe_selection 2. PPE Selection Select appropriate gloves, eye protection, and lab coat based on risk. risk_assessment->ppe_selection engineering_controls 3. Engineering Controls Ensure fume hood is operational. Verify eyewash/shower access. ppe_selection->engineering_controls weighing 4. Weighing & Transfer Handle in a ventilated area. Avoid generating aerosols. engineering_controls->weighing reaction 5. Reaction Setup Keep containers tightly sealed. Avoid ignition sources. weighing->reaction workup 6. Post-Reaction Workup Maintain PPE throughout the process. reaction->workup decontamination 7. Decontamination Wash hands thoroughly. Clean work surfaces. workup->decontamination waste_segregation 8. Waste Segregation Segregate liquid and solid waste. Label containers clearly. decontamination->waste_segregation disposal 9. Disposal Dispose of waste through approved channels. Follow institutional and local regulations. waste_segregation->disposal

Workflow for handling this compound.

Procedural Steps:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) of structurally similar compounds, such as methyl benzoate, to understand potential hazards.[7]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][9]

    • Ensure that an eyewash station and safety shower are readily accessible.[6][9]

  • Handling :

    • Avoid all personal contact, including inhalation.[1]

    • When handling, do not eat, drink, or smoke.[1][2]

    • Keep containers securely sealed when not in use.[1]

    • Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[3][6]

    • Keep away from heat, open flames, and other ignition sources.[2][4][9]

  • In Case of Accidental Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[3][8] Seek medical attention if irritation persists.[1][8]

    • Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open.[1][3][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[3][8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor if you feel unwell.[2][8][10]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Disposal Workflow for this compound cluster_waste Waste Generation & Collection cluster_disposal Disposal Pathway liquid_waste Liquid Waste (e.g., unused chemical, solvent mixtures) Collect in a labeled, sealed, non-reactive container. labeling Labeling Clearly label all waste containers with chemical name and hazard symbols. liquid_waste->labeling solid_waste Solid Waste (e.g., contaminated paper towels, pipette tips) Collect in a designated, sealed container. solid_waste->labeling contaminated_ppe Contaminated PPE (e.g., gloves, lab coat) Double-bag and seal. contaminated_ppe->labeling storage Temporary Storage Store in a designated, secure waste accumulation area. labeling->storage disposal_vendor Licensed Disposal Dispose of as hazardous waste via an approved waste disposal company. storage->disposal_vendor

Disposal workflow for this compound waste.

Disposal Procedure :

  • Waste Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or equivalent local and national regulations.[9]

  • Liquid Waste : Collect unused this compound and contaminated organic solvents in a labeled, sealed, and appropriate waste container.[7] Do not mix with incompatible waste streams.[7]

  • Solid Waste : Absorb spills with an inert material like vermiculite, sand, or earth and place the material into a suitable, sealed container for disposal.[1][11]

  • Contaminated PPE : Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste in accordance with institutional and local regulations.[7]

  • Disposal Vendor : All chemical waste must be disposed of through a licensed and approved waste disposal company.[7][10] Never dispose of chemical waste down the drain.[7][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.